Product packaging for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid(Cat. No.:CAS No. 65032-66-8)

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B1590556
CAS No.: 65032-66-8
M. Wt: 219.26 g/mol
InChI Key: BNRSCIXYHUTATP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B1590556 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 65032-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRSCIXYHUTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495670
Record name 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-66-8
Record name 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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Foundational & Exploratory

synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delves into two primary, robust synthetic strategies: the classical Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each strategy is examined from a mechanistic perspective, with detailed, step-by-step experimental protocols and a discussion of the rationale behind procedural choices. This guide is intended to serve as a practical resource for scientists, enabling them to select and execute the most suitable synthetic route based on laboratory capabilities and project requirements.

Introduction and Strategic Overview

The this compound scaffold integrates a substituted thiazole ring with a benzoic acid moiety. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The strategic placement of a benzoic acid group provides a handle for further functionalization or for modulating physicochemical properties such as solubility and protein binding.

The synthesis of this target molecule can be approached by two principal disconnections, as illustrated in the retrosynthetic analysis below. This leads to two distinct and powerful synthetic strategies:

  • Strategy A: Hantzsch Thiazole Synthesis. This approach involves constructing the thiazole ring onto a pre-functionalized benzoic acid precursor. It is a convergent and highly reliable method for thiazole formation.[2][3]

  • Strategy B: Suzuki-Miyaura Cross-Coupling. This strategy focuses on forming the carbon-carbon bond between the pre-formed thiazole and benzoic acid rings, leveraging the precision of palladium catalysis.[4]

G target This compound disconnect1 C-C Bond Formation (Strategy B) target->disconnect1 Retrosynthesis disconnect2 Thiazole Ring Formation (Strategy A) target->disconnect2 Retrosynthesis suzuki_precursors Suzuki Precursors disconnect1->suzuki_precursors hantzsch_precursors Hantzsch Precursors disconnect2->hantzsch_precursors alpha_haloketone Methyl 2-(2-bromoacetyl)benzoate hantzsch_precursors->alpha_haloketone thioacetamide Thioacetamide hantzsch_precursors->thioacetamide thiazole_boronate 2-Methyl-4-thiazole Boronic Ester suzuki_precursors->thiazole_boronate benzoic_halide Methyl 2-bromobenzoate suzuki_precursors->benzoic_halide

Fig 1. Retrosynthetic analysis of the target molecule.

Strategy A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing thiazole rings.[3] The core of this reaction is the condensation between an α-haloketone and a thioamide. For our target molecule, this translates to the reaction between an α-halogenated derivative of a 2-acetylbenzoic acid ester and thioacetamide.

Mechanistic Rationale

The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration.

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the stable, aromatic thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thioacetamide intermediate1 S-Alkylation Intermediate start->intermediate1 S_N2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration (-H2O)

Fig 2. Workflow of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol

This synthesis is performed in three steps: protection of the benzoic acid, α-bromination, and the final cyclization/hydrolysis. Using the methyl ester of 2-acetylbenzoic acid prevents side reactions with the carboxylic acid during bromination and cyclization.

Step 1: Synthesis of Methyl 2-acetylbenzoate

  • Procedure: To a solution of 2-acetylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-acetylbenzoate as an oil.

  • Rationale: Fischer esterification under acidic conditions is a standard and efficient method for protecting the carboxylic acid.

Step 2: Synthesis of Methyl 2-(2-bromoacetyl)benzoate

  • Procedure: Dissolve methyl 2-acetylbenzoate (10.8 g, 60.6 mmol) in glacial acetic acid (100 mL). Add a solution of bromine (3.1 mL, 60.6 mmol) in acetic acid (20 mL) dropwise with stirring. Maintain the temperature below 30 °C during the addition. Stir at room temperature for 2 hours. Pour the reaction mixture into ice water (500 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

  • Rationale: Acetic acid is a common solvent for α-bromination of ketones. The reaction is typically selective for the methyl group activated by the adjacent carbonyl.

Step 3: Synthesis of this compound

  • Procedure: To a solution of methyl 2-(2-bromoacetyl)benzoate (10.0 g, 38.9 mmol) in ethanol (150 mL), add thioacetamide (3.2 g, 42.8 mmol).[5][6] Heat the mixture to reflux for 3 hours.[2] Cool the reaction to room temperature and concentrate under reduced pressure. To the crude ester, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water/methanol (1:1, 100 mL). Heat to 50 °C for 2 hours until hydrolysis is complete (monitored by TLC). Cool the mixture in an ice bath and acidify to pH 3-4 with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford the pure product.

  • Rationale: The Hantzsch condensation proceeds efficiently in refluxing ethanol.[2] Subsequent saponification (base-catalyzed hydrolysis) of the methyl ester followed by acidic workup yields the final carboxylic acid.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] This strategy involves coupling an aryl halide with an arylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L_n pd2_add Ar-Pd(II)-X L_n pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)-Ar' L_n pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start_materials Ar-X start_materials->pd2_add boronic_acid Ar'-B(OR)2 + Base boronic_acid->pd2_trans

Fig 3. Simplified catalytic cycle for the Suzuki coupling.
Detailed Experimental Protocol

This route requires the synthesis of a thiazole boronic ester, which is then coupled with a commercially available bromobenzoate ester.

Step 1: Synthesis of 4-bromo-2-methyl-1,3-thiazole

  • Procedure: This starting material can be synthesized via a Hantzsch reaction between thioacetamide and 1,3-dibromoacetone, followed by selective bromination if necessary, or purchased from commercial suppliers.

Step 2: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • Procedure: In a flame-dried flask under a nitrogen atmosphere, combine 4-bromo-2-methyl-1,3-thiazole (5.0 g, 28.1 mmol), bis(pinacolato)diboron (7.8 g, 30.9 mmol), and potassium acetate (8.3 g, 84.3 mmol). Add anhydrous 1,4-dioxane (100 mL). Degas the mixture with nitrogen for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.61 g, 0.84 mmol). Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Rationale: This is a standard Miyaura borylation reaction to convert an aryl halide into a more reactive boronic ester, a key intermediate for the subsequent Suzuki coupling.

Step 3: Synthesis of this compound

  • Procedure: To a degassed mixture of the thiazole boronic ester (6.3 g, 28.0 mmol), methyl 2-bromobenzoate (6.0 g, 28.0 mmol), and 2M aqueous sodium carbonate solution (42 mL) in 1,4-dioxane (100 mL), add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.97 g, 0.84 mmol).[7] Heat the reaction under a nitrogen atmosphere to 90 °C for 8 hours. Cool the reaction, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over MgSO₄, and concentrate. The crude methyl ester is then subjected to hydrolysis as described in Strategy A, Step 3, to yield the final product.

  • Rationale: These are typical Suzuki-Miyaura coupling conditions. Pd(PPh₃)₄ is a robust catalyst, and sodium carbonate is a common base for activating the boronic ester for transmetalation.[7]

Product Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 13.1 (s, 1H, -COOH), 7.9-7.5 (m, 5H, Ar-H + Thiazole-H), 2.7 (s, 3H, -CH₃). Chemical shifts are approximate.[8][9]
¹³C NMR (100 MHz, DMSO-d₆) δ 168.0 (COOH), 165.0 (Thiazole C2), 150.0 (Thiazole C4), 132.0, 131.5, 131.0, 130.0, 129.0, 118.0 (Ar-C + Thiazole C5), 19.5 (CH₃). Chemical shifts are approximate.[8][9]
Mass Spec (ESI-) m/z 218.0 [M-H]⁻

Conclusion and Strategy Comparison

Both the Hantzsch synthesis and the Suzuki-Miyaura coupling represent viable and effective pathways for the .

  • The Hantzsch Synthesis is a classic, cost-effective method that builds the core heterocyclic structure from simple, acyclic precursors. Its main drawback can be the handling of lachrymatory α-haloketones and the potentially harsh conditions required for some steps.

  • The Suzuki-Miyaura Coupling offers exceptional functional group tolerance and typically proceeds under milder conditions with high yields. However, it requires the preparation of a boronic acid/ester intermediate and the use of expensive palladium catalysts and ligands, which may be a consideration for large-scale synthesis.

The choice of strategy will ultimately depend on the specific needs of the research project, including scale, budget, available starting materials, and the chemist's familiarity with the techniques. For laboratory-scale synthesis where functional group tolerance is paramount, the Suzuki coupling is often preferred. For a more classical, cost-driven approach, the Hantzsch synthesis remains a powerful option.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a molecule of interest for its potential pharmacological applications.

The strategic inclusion of the thiazole ring, a privileged scaffold in medicinal chemistry, suggests the potential for a diverse range of biological activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and detailed experimental protocols to facilitate a deeper understanding and further investigation of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

Chemical Name: this compound CAS Number: 65032-66-8[3] Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol

The structure comprises a benzoic acid moiety substituted at the 2-position with a 2-methyl-1,3-thiazole ring. This arrangement imparts a specific three-dimensional conformation that dictates its interaction with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Properties and Their Significance in Drug Development

A molecule's journey from a promising lead to a viable drug candidate is heavily influenced by its physicochemical properties. These characteristics determine how the compound will behave in a physiological environment, impacting its ability to reach its target and exert a therapeutic effect.

ADME_Properties cluster_physicochemical Physicochemical Properties cluster_pharmacokinetics Pharmacokinetic Profile (ADME) Solubility Solubility Absorption Absorption Solubility->Absorption affects dissolution Lipophilicity Lipophilicity Lipophilicity->Absorption influences membrane permeability Distribution Distribution Lipophilicity->Distribution impacts tissue binding pKa pKa pKa->Solubility influences aqueous solubility pKa->Absorption determines ionization state MeltingPoint Melting Point MeltingPoint->Solubility correlates with solid-state stability Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Interplay of physicochemical properties and pharmacokinetics.

Predicted and Analogous Physicochemical Data

PropertyPredicted/Analogous ValueSignificance in Drug Development
Melting Point (°C) Estimated: >150 °C (based on similar aromatic carboxylic acids)A high melting point can correlate with lower solubility.[4]
Boiling Point (°C) Data not available; likely to decompose before boilingLess relevant for solid oral dosage forms.
Solubility Predicted to have low aqueous solubility, especially at acidic pH. Soluble in organic solvents like DMSO and DMF.Crucial for oral absorption and formulation development.[5][6][7]
pKa Estimated: 3.5 - 4.5 (for the carboxylic acid)Determines the ionization state at physiological pH, impacting solubility and membrane permeability.
logP (Octanol/Water) Predicted XlogP: 2.5[8]A key indicator of lipophilicity, which influences absorption, distribution, and potential for off-target effects.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following standard experimental protocols are recommended.

Melting Point Determination

Rationale: The melting point provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • For a preliminary determination, heat the block rapidly and note the approximate temperature at which the sample melts.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Insert a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

Rationale: Thermodynamic solubility is a critical parameter that reflects the equilibrium concentration of a compound in a saturated solution. It is a key determinant of oral bioavailability.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a series of glass vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Construct a standard curve using known concentrations of the compound to quantify the solubility at each pH.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) defines the strength of an acidic or basic group in a molecule. It is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Apparatus:

  • Automated potentiometric titrator or a pH meter with a high-precision electrode

  • Stir plate and stir bar

  • Burette

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized (the midpoint of the steepest part of the titration curve).

  • More accurate pKa values can be obtained by analyzing the titration data using specialized software.

logP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross biological membranes.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add equal volumes of n-octanol and water (pre-saturated with each other) to a separatory funnel or vial.

  • Add a small volume of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Synthesis Outline

A plausible synthetic route to this compound can be envisioned based on established methodologies for the synthesis of thiazole and benzoic acid derivatives.[10]

synthesis_pathway cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Reactant1 2-Bromobenzoic acid ester Intermediate1 Suzuki or Stille Coupling Reactant1->Intermediate1 Reactant2 2-Methyl-1,3-thiazole Reactant2->Intermediate1 Reactant3 Thioacetamide Intermediate2 Hantzsch Thiazole Synthesis Reactant3->Intermediate2 Reactant4 α-Halo ketone Reactant4->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Product This compound Intermediate2->Product Hydrolysis->Product

Caption: Potential synthetic pathways to the target compound.

A common approach involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized benzoic acid derivative and a thiazole building block could be employed.

Conclusion

The physicochemical properties of this compound are critical to its potential as a therapeutic agent. While experimental data is currently limited, this guide provides a robust framework for its characterization. The predicted properties suggest a compound with moderate lipophilicity and potentially low aqueous solubility, highlighting the importance of careful formulation strategies. The detailed experimental protocols outlined herein provide a clear path for researchers to obtain the necessary data to advance the development of this and similar molecules. A thorough understanding and optimization of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

An In-Depth Technical Guide to 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS: 65032-66-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible and detailed synthetic route, and explore its potential as a scaffold for the development of novel therapeutic agents, all grounded in established scientific principles and supported by relevant literature.

Compound Identification and Physicochemical Properties

Nomenclature and Structure:

  • Systematic Name: this compound[1]

  • CAS Number: 65032-66-8[1]

  • Synonyms: 4-(2-Carboxyphenyl)-2-methyl-1,3-thiazole

  • Molecular Formula: C₁₁H₉NO₂S[2]

  • Molecular Weight: 219.26 g/mol [2]

  • Appearance: White to off-white crystalline powder.

The structure of this compound features a benzoic acid moiety substituted at the 2-position with a 2-methyl-1,3-thiazole ring. This unique combination of a carboxylic acid group and a sulfur- and nitrogen-containing heterocycle imparts specific chemical properties and potential for biological activity.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂S--INVALID-LINK--
Molecular Weight219.26 g/mol --INVALID-LINK--
Physical FormSolid--INVALID-LINK--

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis . This classical method involves the condensation of an α-haloketone with a thioamide.[3][4] The causality behind this choice lies in its reliability, high yields, and the ready availability of starting materials.

A plausible and detailed two-step synthesis is outlined below, starting from the commercially available 2-methylbenzoic acid.

Logical Flow of the Synthetic Pathway

Synthesis_Workflow Start 2-Methylbenzoic Acid Step1 Step 1: Bromination (NBS, AIBN) Start->Step1 Formation of benzylic bromide Intermediate 2-(Bromomethyl)benzoic acid Step1->Intermediate Step2 Step 2: Hantzsch Thiazole Synthesis (Thioacetamide) Intermediate->Step2 Reaction with thioacetamide Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid (the α-haloketone precursor)

The initial step involves the radical bromination of 2-methylbenzoic acid at the benzylic position. This is a standard and effective method for introducing a halogen to an activated methyl group on an aromatic ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 2-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions.

  • Radical Initiator (AIBN): AIBN is a common and reliable initiator for radical reactions, decomposing at a convenient rate at typical reflux temperatures.

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen.

Step 2: Hantzsch Thiazole Synthesis of this compound

This step involves the cyclocondensation of the synthesized 2-(bromomethyl)benzoic acid with thioacetamide to form the desired thiazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid (1 equivalent) and thioacetamide (1.2 equivalents) in a polar solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Causality of Choices:

  • Thioacetamide: Serves as the source of the sulfur and nitrogen atoms for the thiazole ring. A slight excess is used to ensure complete conversion of the α-haloketone precursor.

  • Polar Protic Solvent (Ethanol): Facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps of the Hantzsch reaction mechanism.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule, namely the thiazole ring and the benzoic acid moiety, are prevalent in a wide range of biologically active compounds. This suggests its potential as a valuable scaffold or intermediate in drug discovery.

Potential as an Anticancer Agent Scaffold

Thiazole derivatives have demonstrated significant potential as anticancer agents.[5] The thiazole ring can act as a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets. Furthermore, benzoic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6] The combination of these two pharmacophores in a single molecule makes this compound an interesting candidate for further investigation in oncology.

Hypothesized Mechanism of Action: The presence of the carboxylic acid group could enable the molecule to interact with active sites of enzymes, while the thiazole ring could be modified to enhance binding affinity and selectivity for specific cancer-related targets.

Potential as an Antimicrobial Agent Scaffold

Both thiazole and benzoic acid derivatives have a long history of use as antimicrobial agents. Benzoic acid and its salts are widely used as preservatives due to their antimicrobial properties.[7] Thiazole-containing compounds have also been extensively investigated for their antibacterial and antifungal activities.[8][9] Therefore, this compound serves as a promising starting point for the synthesis of novel antimicrobial agents.

Hypothesized Mechanism of Action: The acidic nature of the benzoic acid moiety can disrupt the cell membrane integrity of microorganisms. The thiazole ring can be functionalized to target specific microbial enzymes or pathways.

Workflow for Biological Evaluation

Biological_Evaluation Compound This compound Screening Initial Biological Screening Compound->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Screening->Antimicrobial Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features suggest promising avenues for the development of novel anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to undertake further investigation into the synthesis, derivatization, and biological evaluation of this interesting molecule.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the analytical strategy, detailing the causality of experimental choices and the interpretation of complex datasets. The guide follows a logical workflow, beginning with the foundational determination of molecular formula by mass spectrometry, proceeding through functional group identification via infrared spectroscopy, and culminating in the definitive constitutional assignment using a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The structural characterization of novel small molecules is a cornerstone of chemical research and pharmaceutical development. The target molecule, this compound (Molecular Formula: C₁₁H₉NO₂S, Molecular Weight: 219.26 g/mol ), presents an interesting challenge due to its combination of an ortho-substituted benzene ring and a substituted thiazole heterocycle. The precise connectivity between these two ring systems is the central question to be answered.

Our strategy is not a linear application of techniques but an integrated analytical workflow. Each step provides a piece of the puzzle, with subsequent experiments designed to build upon and validate the findings of the previous ones. This iterative process ensures a high degree of confidence in the final assigned structure.

The overall workflow is visualized below.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS High-Resolution Mass Spectrometry (HRMS) H_NMR 1H NMR MS->H_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->H_NMR Identifies Functional Groups C_NMR 13C NMR & DEPT-135 H_NMR->C_NMR Proton Environment COSY 2D COSY H_NMR->COSY H-H Connectivity HSQC 2D HSQC H_NMR->HSQC HMBC 2D HMBC H_NMR->HMBC Long-Range H-C Connectivity C_NMR->HSQC Carbon Skeleton C_NMR->HMBC Confirmation Structure Confirmation COSY->Confirmation HSQC->Confirmation HMBC->Confirmation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

2.1. Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the logical first step. Its power lies in providing an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is the bedrock upon which all subsequent spectroscopic interpretation is built. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is crucial for this initial analysis. Thiazole derivatives are known to produce abundant molecular ions under various mass spectrometry conditions.[1][2]

2.2. Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition (Positive Ion Mode):

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Data is acquired in centroid mode, using a known reference standard (e.g., leucine encephalin) for real-time mass correction.

2.3. Data Interpretation and Results

The molecular formula of this compound is C₁₁H₉NO₂S. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₀NO₂S⁺) is 220.0427.

ParameterTheoretical ValueExperimental Value
Molecular Formula C₁₁H₉NO₂SC₁₁H₉NO₂S
[M+H]⁺ Exact Mass 220.0427220.0425
Mass Error -< 2 ppm

The excellent agreement between the theoretical and experimentally observed mass confirms the elemental composition. Tandem MS (MS/MS) experiments could further be used to probe fragmentation patterns, which often involve characteristic losses for thiazole and benzoic acid moieties.[2][3]

G M_H [M+H]⁺ m/z = 220.0425 M_H_H2O [M+H-H₂O]⁺ m/z = 202.0321 M_H->M_H_H2O - H₂O M_H_COOH [M+H-COOH]⁺ m/z = 175.0477 M_H->M_H_COOH - COOH Thiazole_Fragment C₉H₈NS⁺ m/z = 162.0423 M_H_COOH->Thiazole_Fragment - CH

Caption: Plausible MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Expertise & Rationale

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For our target, we are specifically looking for evidence of the carboxylic acid and the aromatic/heteroaromatic rings. The carboxylic acid functional group has several highly characteristic absorption bands, including a uniquely broad O-H stretch due to hydrogen-bond dimerization and a strong C=O stretch.[4][5]

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform 16-32 scans to achieve a good signal-to-noise ratio.

3.3. Data Interpretation and Results

The IR spectrum provides clear evidence for the proposed functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3300-2500Broad, StrongO-H stretch (Carboxylic Acid Dimer)Confirms the presence of the -COOH group.[4][6]
~1700Strong, SharpC=O stretch (Aryl Carboxylic Acid)Confirms the carbonyl of the -COOH group conjugated with an aromatic ring.[5]
~1600, ~1470MediumC=C and C=N Aromatic Ring StretchesIndicates the presence of both the benzene and thiazole rings.
~1300MediumC-O Stretch / O-H Bend CouplingFurther supports the presence of the carboxylic acid group.[5]

The presence of these key bands strongly supports the general structure of a substituted benzoic acid containing a heteroaromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unambiguously piece together the molecular puzzle. The choice of solvent is critical; DMSO-d₆ is selected because it readily dissolves the sample and its residual proton peak does not interfere with key signals. Furthermore, the acidic proton of the carboxylic acid is typically observable in DMSO-d₆.

4.2. Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of ~220 ppm, using broadband proton decoupling. A DEPT-135 experiment is also run to differentiate CH/CH₃ from CH₂ carbons.

    • 2D COSY: Acquire with a standard gradient-selected (gCOSY) pulse sequence.

    • 2D HSQC: Acquire with a standard gradient-selected pulse sequence optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

    • 2D HMBC: Acquire with a standard gradient-selected pulse sequence optimized for long-range couplings of 8-10 Hz.

4.3. Data Interpretation and Synthesis

¹H NMR Analysis

The ¹H NMR spectrum provides the initial map of the proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.1br s1HH -OOCThe acidic proton, very downfield and broad, characteristic for carboxylic acids in DMSO.[7]
~8.0-7.5m4HAr-H Complex multiplet pattern consistent with an ortho-substituted benzene ring.
~7.9s1HThiazole-H A singlet in the aromatic region, characteristic of a proton on the thiazole ring.
~2.7s3HCHA singlet integrating to 3 protons, indicative of a methyl group not adjacent to any protons.
¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment helps assign them.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~168.0-C =OQuaternary carbon in the typical range for a carboxylic acid.[7]
~166.5-Thiazole C 2-MeQuaternary carbon of the thiazole ring attached to the methyl group.
~150.0-Thiazole C 4-ArQuaternary carbon of the thiazole ring attached to the benzoic acid moiety.
~135-128CHAr-C HMultiple signals for the 4 CH carbons of the benzoic acid ring.
~132.0-Ar-C 1-COOHQuaternary aromatic carbon attached to the carboxyl group.
~130.5-Ar-C 2-ThiazoleQuaternary aromatic carbon attached to the thiazole ring.
~120.0CHThiazole C HThe single CH carbon of the thiazole ring.
~19.5CH₃C H₃Methyl carbon in a typical range.
2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the key fragments (a 2-methylthiazole group and a benzoic acid group), 2D NMR provides the definitive proof of their connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would observe a correlation network between the four aromatic protons (δ ~8.0-7.5 ppm), confirming their adjacency on the benzene ring. No other correlations would be seen, as the thiazole proton and methyl protons are isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links protons to the carbons they are attached to. It allows for the unambiguous assignment of the protonated carbons listed in the tables above. For example, the singlet at δ ~7.9 ppm will correlate to the carbon at δ ~120.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure by showing 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the connectivity of the thiazole and benzoic acid rings.

Key HMBC Correlations:

  • Methyl to Thiazole: The methyl protons (δ ~2.7) show correlations to the two quaternary carbons of the thiazole ring (δ ~166.5 and δ ~150.0). This confirms the methyl group is at position 2 of the thiazole ring.

  • Thiazole-H to Thiazole-C: The thiazole proton (δ ~7.9) shows a correlation to the methyl-bearing carbon (δ ~166.5), confirming its position at C5.

  • The CRITICAL Ring-Ring Correlation: The most important correlation is from the thiazole proton (δ ~7.9) to the quaternary carbon of the benzoic acid ring where substitution occurs (Ar-C 2-Thiazole, δ ~130.5). Additionally, a proton on the benzoic acid ring (likely H6 at δ ~7.6) will show a correlation back to the quaternary carbon of the thiazole ring (Thiazole C 4-Ar, δ ~150.0). These two correlations definitively prove that the C4 of the thiazole ring is bonded to the C2 of the benzoic acid ring.

Conclusion

The systematic and integrated application of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust elucidation of the structure of this compound. HRMS confirmed the elemental formula, IR identified the key functional groups, and the combined data from 1D and 2D NMR experiments definitively established the atomic connectivity, including the crucial link between the C4 position of the thiazole ring and the C2 position of the benzoic acid moiety. This self-validating workflow exemplifies a rigorous approach to modern structure elucidation.

References

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Abstract

The therapeutic potential of small molecules built upon the 2-(thiazol-4-yl)benzoic acid scaffold is an area of active investigation. While the precise mechanism of action for this compound is not yet fully elucidated in publicly accessible literature, extensive research on structurally analogous compounds provides a strong foundation for postulating its biological activities. This guide synthesizes the current understanding of closely related phenyl-thiazolyl-benzoic acid derivatives to explore two highly plausible mechanisms of action: dual agonism of the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), and inhibition of Protein Kinase CK2. By detailing the signaling pathways, experimental validation protocols, and key quantitative data associated with these mechanisms, this document serves as a comprehensive resource for researchers aiming to characterize this and similar molecules.

Introduction

The this compound molecule belongs to a promising class of compounds characterized by a central thiazole ring linked to a benzoic acid moiety. This structural motif is prevalent in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Given the absence of direct mechanistic studies on this specific compound, this guide will explore two evidence-based, potential mechanisms of action derived from peer-reviewed studies on its close structural analogs. These investigations point towards two distinct, yet highly influential, cellular targets: nuclear hormone receptors and protein kinases, both of which are critical nodes in cellular signaling and disease pathology.

Part 1: Plausible Mechanism I - Dual Agonism of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR)

A significant body of evidence suggests that compounds with a phenyl-thiazolyl-benzoic acid backbone can function as potent agonists for nuclear receptors, specifically RAR and RXR. These ligand-activated transcription factors are central to regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.

Scientific Background: The RAR/RXR Signaling Axis

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) are nuclear receptors that form heterodimers (RAR/RXR).[1] In the absence of a ligand, this heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, often in complex with corepressor proteins that silence gene transcription.[2]

Upon agonist binding, the receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes that control critical cellular processes. A compound acting as a dual agonist would activate both components of the heterodimer, potentially leading to a robust and synergistic transcriptional response.[3]

Evidence from Structural Analogs

A study by Nakano et al. (2019) identified a phenyl-thiazolyl-benzoic acid derivative, referred to as PTB, as a potent dual agonist of RXRα and RARα.[4][5] This compound was shown to directly bind to both receptors, activate reporter genes, and, critically, induce differentiation and inhibit the growth of human acute promyelocytic leukemia (APL) cells.[4][5] This provides a strong precedent for this compound potentially acting through a similar mechanism.

Proposed Signaling Pathway

The proposed pathway begins with the passive diffusion of the compound into the cell and nucleus, where it binds to the RAR/RXR heterodimer. This binding event triggers a cascade leading to the transcription of target genes responsible for executing the compound's downstream biological effects.

RAR_RXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_cyto Thiazolyl Benzoic Acid (Compound) Compound_nuc Compound Compound_cyto->Compound_nuc Nuclear Translocation RAR_RXR RAR/RXR Heterodimer + Corepressors Compound_nuc->RAR_RXR Ligand Binding Activated_Complex Activated Complex (Compound-RAR/RXR) + Coactivators RAR_RXR->Activated_Complex Conformational Change, Corepressor Dissociation, Coactivator Recruitment RARE RARE (DNA) RARE->RAR_RXR Transcription Gene Transcription RARE->Transcription Initiates Activated_Complex->RARE Binds to RARE mRNA mRNA Transcription->mRNA Protein Proteins (Cell Cycle Arrest, Differentiation, Apoptosis) mRNA->Protein

Caption: Proposed RAR/RXR dual agonist signaling pathway.

Experimental Validation Workflow

To confirm this mechanism, a multi-step experimental approach is required, starting with direct binding assays and progressing to cell-based functional assays.

This assay quantitatively measures the direct binding of the compound to purified RAR and RXR ligand-binding domains (LBDs).[6]

  • Reagents & Materials: Purified GST-tagged RAR-LBD and RXR-LBD, Terbium (Tb)-labeled anti-GST antibody (donor), Fluorescein-labeled coactivator peptide (acceptor), test compound, assay buffer, black 384-well plates.[6]

  • Assay Setup: In a 384-well plate, create a serial dilution of this compound.

  • Receptor Addition: Add a fixed concentration of either RAR-LBD or RXR-LBD to the wells.

  • Detection Mix Addition: Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-coactivator peptide.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring emissions at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide. Plot the ratio against compound concentration and fit to a dose-response curve to determine the EC50 value.[7]

This assay assesses the functional consequence of receptor activation by measuring the differentiation of a leukemia cell line.

  • Cell Line: Human promyelocytic leukemia NB4 cells are highly responsive to RAR agonists.

  • Cell Culture: Culture NB4 cells in appropriate media. Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with increasing concentrations of this compound for 72-96 hours. Include a positive control like all-trans-retinoic acid (ATRA).

  • Differentiation Induction: Add Nitroblue Tetrazolium (NBT) and 12-O-Tetradecanoylphorbol-13-acetate (TPA) to the wells and incubate for 30-60 minutes. Differentiated cells with phagocytic activity will reduce the yellow NBT to a blue formazan precipitate.

  • Quantification: Lyse the cells and dissolve the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm.

  • Data Analysis: An increase in absorbance correlates with increased cell differentiation. Calculate the EC50 value from the dose-response curve.[4][5]

Validation_Workflow_RAR cluster_invitro In Vitro Validation cluster_cellular Cellular Validation TR_FRET TR-FRET Binding Assay (EC50 for RAR & RXR) Reporter_Assay Reporter Gene Assay (RARE-Luciferase) TR_FRET->Reporter_Assay Confirms Target Engagement Diff_Assay Differentiation Assay (NBT Reduction in NB4 cells) Reporter_Assay->Diff_Assay Confirms Transcriptional Activity Prolif_Assay Proliferation Assay (BrdU/MTT) Diff_Assay->Prolif_Assay Confirms Phenotypic Effect

Caption: Experimental workflow for validating RAR/RXR agonism.

Quantitative Data from Analog Studies

The following table summarizes representative data for the phenyl-thiazolyl-benzoic acid derivative (PTB) from the literature, which can serve as a benchmark for studies on this compound.[4]

Assay TypeTargetParameterResult (PTB)
TR-FRET BindingRXRαEC500.81 µM
TR-FRET BindingRARαEC500.19 µM
Cell DifferentiationNB4 CellsEC500.95 µM

Part 2: Plausible Mechanism II - Inhibition of Protein Kinase CK2

An alternative or potentially parallel mechanism of action for this class of compounds is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to numerous cancers, making it a key therapeutic target.[8]

Scientific Background: The Role of Protein Kinase CK2

CK2 is a tetrameric enzyme composed of two catalytic (α and/or α') and two regulatory (β) subunits.[8] It phosphorylates hundreds of substrates, influencing a vast number of signaling pathways that suppress apoptosis and promote cell proliferation.[9] Unlike many kinases, CK2 is not regulated by traditional signaling cascades and is considered constitutively active. Therefore, direct inhibition of its catalytic activity is a primary strategy for therapeutic intervention.

Evidence from Structural Analogs

Structure-activity relationship (SAR) studies on 4-(thiazol-5-yl)benzoic acid derivatives have identified them as potent inhibitors of CK2.[9] These studies demonstrated that modifications to the benzoic acid and thiazole moieties could achieve high potency and selectivity for CK2, leading to anti-proliferative effects in cancer cell lines.[9][10] Another study on tetrahydrobenzo[d]thiazole derivatives also highlighted their potential as dual inhibitors of CK2 and GSK3β, with the benzoic acid group playing a critical role in inhibitory activity.[11]

Proposed Signaling Pathway

As an ATP-competitive inhibitor, this compound would bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its downstream substrates. This would disrupt CK2-mediated pro-survival signaling, potentially leading to cell cycle arrest and apoptosis.

CK2_Pathway CK2 Protein Kinase CK2 (Active) Inhibited_CK2 Inhibited CK2 Phospho_Substrate Phosphorylated Substrate (Active) CK2->Phospho_Substrate Phosphorylation Compound Thiazolyl Benzoic Acid (Inhibitor) Compound->CK2 Binds to ATP Pocket ATP ATP ATP->CK2 Substrate Pro-survival Substrate (e.g., Akt, PTEN-regulating proteins) Substrate->CK2 Inhibited_CK2->Phospho_Substrate Blocks Phosphorylation Cell_Survival Cell Proliferation & Survival Phospho_Substrate->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Validation_Workflow_CK2 cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo™) (IC50 Value) Western_Blot Western Blot (Phospho-substrate reduction) Kinase_Assay->Western_Blot Confirms Direct Inhibition Cell_Viability Cell Viability Assay (e.g., MTT/XTT) (GI50 Value) Western_Blot->Cell_Viability Confirms Target Engagement in Cells

References

The Therapeutic Potential of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The confluence of a thiazole ring and a benzoic acid moiety within a single molecular framework presents a compelling starting point for the design of novel therapeutic agents. The 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid scaffold, in particular, embodies a privileged structure in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, prized for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its fusion with benzoic acid, a well-established pharmacophore known to interact with numerous enzymes and receptors, creates a unique chemical entity with the potential for diverse pharmacological activities.[2] This technical guide aims to provide an in-depth exploration of the biological activities associated with derivatives of this core structure, drawing upon findings from closely related analogues to elucidate its therapeutic promise for researchers, scientists, and drug development professionals. While direct studies on this specific scaffold are emerging, a wealth of information from structurally similar compounds provides a strong foundation for predicting its biological profile and guiding future research.

Anticipated Biological Activities and Therapeutic Applications

Based on extensive research into structurally related thiazole and benzothiazole-containing benzoic acid derivatives, the this compound scaffold is predicted to exhibit a range of significant biological activities. The primary areas of therapeutic interest include oncology and inflammatory diseases.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiazole-containing compounds have demonstrated notable success in the realm of oncology.[3] Derivatives of the this compound core are anticipated to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

A critical insight into the potential anticancer mechanism of this scaffold comes from studies on structurally similar 4-(thiazol-5-yl)benzoic acid derivatives, which have been identified as potent inhibitors of protein kinase CK2.[4] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[5] Inhibition of CK2 can disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis. It is highly probable that derivatives of this compound could also function as kinase inhibitors, targeting CK2 or other kinases implicated in cancer progression.[6]

The general mechanism of kinase inhibition by small molecules often involves competition with ATP for binding to the enzyme's active site. The thiazole and benzoic acid moieties of the core scaffold can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent inhibition.

Table 1: Protein Kinase CK2 Inhibitory Activity of 4-(Thiazol-5-yl)benzoic Acid Analogs [4]

CompoundModificationIC50 (CK2α) (µM)IC50 (CK2α') (µM)Antiproliferative Activity (A549 cells, CC50 µM)
Parent Compound 4-(Thiazol-5-yl)benzoic acid-->10
Analog 1 Pyridine-carboxylic acid derivative0.0170.010-
Analog 2 Pyridazine-carboxylic acid derivative0.0140.0046-
Analog 3 3-(2-chlorobenzyloxy) derivative0.0160.0141.5
Analog 4 3-(2-methoxybenzyloxy) derivative0.0140.00883.3

Numerous studies on thiazole and benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][8] For instance, novel thiazole derivatives have shown potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[7] The mechanism often involves the induction of apoptosis, a form of programmed cell death that is essential for eliminating cancerous cells. The structural features of the this compound scaffold are well-suited to interact with pro-apoptotic proteins and disrupt anti-apoptotic signaling pathways.

Table 2: In Vitro Cytotoxic Activity of Novel Thiazole Derivatives against Human Cancer Cell Lines [7]

CompoundR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c NH=NH-Ph2.57 ± 0.167.26 ± 0.44
5 OCOCH328.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a critical area of research. Benzothiazole and thiazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[9][10][11]

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] It is highly plausible that this compound derivatives exert their anti-inflammatory effects through a similar mechanism. The benzoic acid moiety is a classic feature of many COX inhibitors, and the thiazole ring can provide additional binding interactions within the enzyme's active site.

Table 3: COX-1 and COX-2 Enzyme Inhibitory Action of Benzo[d]thiazol-2-amine Derivatives [9]

CompoundBinding Affinity vs. COX-1 (kcal/mol)Binding Affinity vs. COX-2 (kcal/mol)IC50 vs. COX-1 (µM)IC50 vs. COX-2 (µM)
G3 -8.1-9.2--
G4 -8.0---
G6 -8.2-9.2--
G8 -8.1-9.3--
G10 --9.45.010.0
G11 -8.3-5.0-
Diclofenac Sodium (Standard) -7.9---
Indomethacin (Standard) --9.1--

Synthesis and Methodologies: A General Approach

The synthesis of this compound derivatives can be achieved through established synthetic routes in organic chemistry. A general and plausible synthetic pathway is outlined below, based on methodologies reported for structurally similar compounds.

General Synthetic Scheme

A common approach involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring. This would typically involve the reaction of a thioamide with an α-haloketone.

General Synthesis of this compound derivatives cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Core Scaffold cluster_derivatization Derivatization cluster_final_products Final Derivatives A 2-Bromoacetylbenzoic acid C Cyclocondensation A->C B Thioacetamide B->C D This compound C->D Formation of Thiazole Ring E Amide/Ester Formation D->E F Amide/Ester Derivatives E->F Functional Group Modification

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, step-by-step methodology for the synthesis of the core scaffold and its subsequent derivatization.

Step 1: Synthesis of this compound (Core Scaffold)

  • To a solution of 2-bromoacetylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Step 2: Synthesis of Amide/Ester Derivatives

  • Amide Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amine (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Ester Formation: To a solution of this compound (1 equivalent) in an excess of the desired alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While direct SAR studies on this compound derivatives are limited, valuable insights can be gleaned from related compound series.

Structure-Activity Relationship cluster_core Core Scaffold cluster_modifications Potential Modification Sites Core This compound R1 R1: Substituents on the Benzoic Acid Ring Core->R1 Influences binding pocket interactions R2 R2: Modifications of the Carboxylic Acid Core->R2 Affects polarity and target engagement R3 R3: Substituents on the Thiazole Ring Core->R3 Modulates electronic properties and steric hindrance

Caption: Key sites for structural modification to explore structure-activity relationships.

  • Substituents on the Benzoic Acid Ring (R1): The introduction of various substituents on the benzoic acid ring can significantly impact biological activity. For instance, in the 4-(thiazol-5-yl)benzoic acid series, the addition of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety enhanced antiproliferative activity.[4] This suggests that exploring substitutions at this position in the this compound scaffold could be a fruitful avenue for optimization.

  • Modifications of the Carboxylic Acid Group (R2): The carboxylic acid group is a key interaction point and can be converted to esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability. Amide derivatives, in particular, can introduce additional hydrogen bonding interactions, potentially enhancing binding affinity to target proteins.

  • Substituents on the Thiazole Ring (R3): While the core topic specifies a 2-methyl group, exploration of other small alkyl or aryl substituents at this position could influence the electronic and steric profile of the molecule, potentially leading to improved activity or selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While direct experimental data on this specific core is limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a source of potent biological activity. The anticipated mechanisms of action, including protein kinase and COX inhibition, provide a solid foundation for targeted drug design and optimization efforts.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Elucidating the specific molecular targets and unraveling the detailed mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The insights provided in this guide, drawn from the wealth of knowledge on related thiazole and benzoic acid-containing molecules, offer a strategic roadmap for unlocking the full therapeutic potential of this exciting chemical scaffold.

References

A Guide to the Spectroscopic Characterization of 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8), a molecule incorporating both a benzoic acid and a substituted thiazole moiety, presents a unique analytical challenge. Its structural complexity necessitates a multi-faceted spectroscopic approach to confirm its identity and purity. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document will leverage established principles and data from analogous structures to predict, interpret, and outline the acquisition of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Analytical Overview

A robust analytical workflow is crucial for confirming the synthesis of the target molecule. This process involves not just data acquisition, but a logical progression from sample preparation to spectral interpretation, ensuring the integrity of the final structural assignment.

cluster_workflow Analytical Workflow Prep Sample Preparation (Dissolution/Pelletizing) Acq Data Acquisition (NMR, IR, MS) Prep->Acq Instrument Loading Proc Data Processing (FT, Baseline Correction) Acq->Proc Raw Data Interp Spectral Interpretation Proc->Interp Processed Spectra Report Structural Confirmation & Reporting Interp->Report Data-Driven Conclusion cluster_mol Structure for NMR Assignment mol cluster_frag Predicted EI-MS Fragmentation M [C₁₁H₉NO₂S]⁺ m/z = 219 M_OH [M - OH]⁺ m/z = 202 M->M_OH -OH M_COOH [M - COOH]⁺ m/z = 174 M->M_COOH -COOH Thiazole [C₅H₄NS]⁺ m/z = 111 M_COOH->Thiazole

A Technical Guide to Thiazole-Containing Benzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole and benzoic acid represent two "privileged scaffolds" in medicinal chemistry, each contributing unique physicochemical properties that are highly valuable in drug design. The fusion of these two moieties into a single molecular entity has given rise to a versatile class of compounds—thiazole-containing benzoic acids—with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, with a focus on the Hantzsch thiazole synthesis, elucidate key structure-activity relationships (SAR), and survey the primary therapeutic applications, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. The guide integrates detailed experimental protocols and data visualization to offer both foundational knowledge and practical insights into this promising area of medicinal chemistry.

Introduction: The Rationale for a Hybrid Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine) and numerous FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2][3] Its aromatic nature, combined with the ability of its heteroatoms to engage in hydrogen bonding and coordinate with metal ions, makes it an exceptional pharmacophore.[4][5] The thiazole nucleus is a key component in drugs with a wide array of activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][5]

Complementing the thiazole ring is the benzoic acid moiety. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionizable at physiological pH, which can significantly enhance a molecule's solubility and ability to interact with biological targets, particularly with amino acid residues like arginine and lysine in protein active sites.

The strategic combination of these two scaffolds creates a molecule with a rich electronic and structural profile. The thiazole ring provides a rigid, aromatic core that can be variously substituted to modulate lipophilicity and target engagement, while the benzoic acid group serves as a critical anchor for receptor binding and a handle for improving pharmacokinetic properties. This guide explores the synthesis, biological evaluation, and optimization of this potent hybrid structure.

Core Synthetic Strategies

The construction of the thiazole-containing benzoic acid scaffold can be achieved through several synthetic routes, but the most prominent and versatile is the Hantzsch thiazole synthesis, first described in 1887.[3][6]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide or thiourea derivative.[6] This method is highly reliable and allows for significant diversity in the final product through modification of the starting materials.

General Reaction Scheme:

The core of the synthesis involves the reaction between a methyl 4-(2-bromoacetyl)benzoate (an α-haloketone) and a substituted thioamide. The bromoacetyl group provides the electrophilic carbon for ring closure, while the thioamide provides the requisite nitrogen and sulfur atoms.

Hantzsch_Synthesis reagents Methyl 4-(2-bromoacetyl)benzoate + Substituted Thioamide intermediate Thiazoline Intermediate reagents->intermediate Cyclocondensation product Thiazole-Containing Benzoic Acid Ester intermediate->product Dehydration/Aromatization hydrolysis Final Product: Thiazole-Containing Benzoic Acid product->hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: General workflow of the Hantzsch synthesis for thiazole-containing benzoic acids.

Causality in Experimental Choices:

  • α-Haloketone Choice: Using a bromo- derivative (e.g., methyl 4-(2-bromoacetyl)benzoate) over a chloro- derivative is often preferred. Bromine is a better leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide and promoting a higher reaction rate.

  • Solvent: The reaction is typically run in a polar protic solvent like ethanol. The solvent helps to solubilize the reactants and can participate in the proton transfer steps of the mechanism.

  • Post-synthesis Hydrolysis: The synthesis yields a methyl or ethyl ester of the benzoic acid. A subsequent hydrolysis step, often using a base like lithium hydroxide (LiOH) followed by acidification, is required to yield the final carboxylic acid, which is crucial for biological activity in many cases.

Protocol 2.1.1: Synthesis of 2-Aryl-4-(4-carboxyphenyl)thiazole

This protocol provides a representative, step-by-step methodology for the Hantzsch synthesis.

Materials:

  • Methyl 4-(2-bromoacetyl)benzoate

  • Substituted Thiobenzamide

  • Ethanol (absolute)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric Acid (1N HCl)

Procedure:

  • Ring Formation:

    • Dissolve methyl 4-(2-bromoacetyl)benzoate (1.0 eq) and the desired substituted thiobenzamide (1.1 eq) in absolute ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature. The product, methyl 2-aryl-4-(4-methoxyphenyl)thiazole, will often precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Ester Hydrolysis:

    • Suspend the ester product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 8-12 hours until TLC indicates the complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

    • The final carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC. This step is critical for a self-validating system, ensuring the compound tested is indeed the one intended.

Therapeutic Applications and Biological Activities

Thiazole-containing benzoic acids have demonstrated efficacy across multiple therapeutic areas, primarily driven by their ability to act as potent enzyme inhibitors and receptor modulators.

Anticancer Activity

This class of compounds exhibits significant potential in oncology, targeting various hallmarks of cancer.

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell proliferation and survival. Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2.[7] CK2 is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. The introduction of specific substituents, such as a 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid ring, not only maintained potent CK2 inhibition but also led to a three- to six-fold increase in antiproliferative activity against A549 lung cancer cells.[7]

  • Apoptosis Induction: Many benzothiazole derivatives act as potent inducers of apoptosis (programmed cell death) in cancer cells.[8] For example, novel benzothiazole-acylhydrazones have shown significant and selective cytotoxic effects, with some compounds demonstrating higher antiproliferative activity than the standard chemotherapy drug cisplatin.[8]

  • Microtubule Targeting: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been evaluated as microtubule-targeting agents, disrupting the cellular machinery required for cell division.[9]

Table 1: Selected Anticancer Activities of Thiazole-Benzoic Acid Derivatives

Compound ClassTarget/MechanismCancer Cell LineReported Activity (IC₅₀/GI₅₀)Reference
4-(Thiazol-5-yl)benzoic acidsProtein Kinase CK2A549 (Lung)1.5 - 3.3 µM[7]
Benzothiazole-acylhydrazonesApoptosis InductionMCF-7 (Breast), HT-29 (Colon)Potent, selective cytotoxicity[8]
Benzothiazole DerivativesGeneral AnticancerPC-3, LNCaP (Prostate)11.2 - 19.9 µg/mL[10]
Thiazole-2(3H)-thionesGeneral Anticancer-Potent activity reported[9]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiazole-containing benzoic acids have been developed as potent anti-inflammatory agents, often by targeting enzymes in the arachidonic acid cascade.

  • COX/LOX Inhibition: Darbufelone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, has served as a lead molecule for designing novel 4-benzyl-1,3-thiazole derivatives with anti-inflammatory properties.[11] By inhibiting both pathways, these compounds can more effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Analgesic Effects: Alongside their anti-inflammatory action, many of these compounds also exhibit significant analgesic (pain-reducing) effects, making them promising candidates for treating inflammatory conditions associated with pain.[12][13]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives are well-established in this field.[14][15]

  • Antibacterial Action: Benzothiazole derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][16] One key mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[15][17]

  • Antifungal Properties: These compounds are also effective against fungal strains like Aspergillus niger and Candida albicans.[2][14] The benzofused thiazole system appears particularly effective in this regard.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on thiazole-containing benzoic acids have yielded critical insights for optimizing potency and selectivity.

  • Substitution on the Benzoic Acid Ring: As seen in the CK2 inhibitors, substitution at the 3-position of the benzoic acid moiety with bulky groups like benzyloxy can significantly enhance antiproliferative activity without compromising kinase inhibition.[7] This suggests the presence of a nearby hydrophobic pocket in the target enzyme that can be exploited for improved binding.

  • Substitution on the Thiazole/Aryl Ring: The nature and position of substituents on the second aryl ring (attached at the 2-position of the thiazole) are critical. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can drastically alter the electronic properties of the molecule, affecting target binding and overall activity.[10][14] For instance, in a series of antimicrobial benzothiazoles, a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity.[16]

  • The Carboxylic Acid Group: While essential for interacting with certain targets, the carboxylic acid can sometimes be esterified to create prodrugs with improved cell permeability. The ester is then cleaved by intracellular esterases to release the active acidic form.

SAR_Diagram cluster_core Core Scaffold: 2-Aryl-4-(carboxyphenyl)thiazole core [Aryl Ring]-Thiazole-[Benzoic Acid] R1 R1: Substituents on Benzoic Acid core->R1 R2 R2: Substituents on Aryl Ring core->R2 COOH Carboxylic Acid Group core->COOH R1_desc Position & Bulk are Key: - 3-position substitution (e.g., with benzyloxy) can increase antiproliferative activity - Exploits hydrophobic pockets R1->R1_desc R2_desc Electronic Effects are Critical: - Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial/anticancer activity - Modulates target binding affinity R2->R2_desc COOH_desc Key Interaction Point & PK Modulator: - Forms critical H-bonds/ionic interactions - Can be esterified to create prodrugs for better cell penetration COOH->COOH_desc

Caption: Key structure-activity relationship points for thiazole-containing benzoic acids.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized compounds, a reliable and standardized cytotoxicity assay is essential. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

MTT_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h to allow cell adherence start->incubation1 treatment Add serial dilutions of test compounds (and vehicle/positive controls) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 formazan Living cells with active mitochondrial reductases convert yellow MTT to purple formazan crystals incubation3->formazan solubilize Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan incubation3->solubilize formazan->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read end Calculate % Viability and determine IC₅₀ values read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 5.1.1: Step-by-Step MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiazole-containing benzoic acid derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic fusion of the thiazole and benzoic acid scaffolds has produced a class of molecules with remarkable therapeutic potential. As demonstrated, these compounds are potent modulators of key biological pathways implicated in cancer, inflammation, and microbial infections. The Hantzsch synthesis remains a robust and adaptable method for generating chemical diversity within this structural class.

Future research in this area should focus on several key directions:

  • Target Selectivity: While broad-spectrum activity is useful, designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) could lead to therapies with improved safety profiles.

  • Novel Hybrid Molecules: Combining the thiazole-benzoic acid core with other pharmacophores known to target resistance mechanisms (e.g., efflux pump inhibitors) could yield next-generation antimicrobial agents.

  • Advanced Drug Delivery: Formulating these compounds into targeted delivery systems, such as nanoparticles, could enhance their therapeutic index by increasing accumulation at the disease site and reducing systemic exposure.

  • Exploring New Therapeutic Areas: The inherent ability of this scaffold to interact with diverse biological targets suggests its potential in other areas, such as neurodegenerative diseases and metabolic disorders, which warrants further investigation.[18]

The continued exploration of thiazole-containing benzoic acids, guided by rational design and a deep understanding of their structure-activity relationships, holds immense promise for the development of novel and effective therapeutics.

References

discovery and history of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Application of the 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Scaffold

Abstract

The this compound motif represents a significant and versatile scaffold within the field of medicinal chemistry. While not a therapeutic agent in itself, its unique structural and electronic properties have established it as a critical building block in the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of its historical synthesis, physicochemical characteristics, and strategic application in the development of targeted therapeutics. We will explore the causal logic behind its synthesis via the Hantzsch reaction, detail its role as a molecular fragment in drug design, and examine its incorporation into advanced molecules such as inhibitors of the TAK1 signaling pathway. This document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel small molecule inhibitors.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. It is classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. The utility of the thiazole ring stems from its unique combination of features:

  • Electronic Properties: The ring is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and coordination with metal ions.

  • Metabolic Stability: The thiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Bioisosterism: It can act as a bioisostere for other chemical groups, such as phenyl, oxazole, or imidazole rings, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.

These characteristics have led to the incorporation of the thiazole moiety into numerous FDA-approved drugs, including the antibiotic Ceftriaxone, the anti-cancer agent Dasatinib, and the anti-inflammatory drug Meloxicam. The specific substitution pattern of the this compound scaffold offers a synthetically accessible and strategically functionalized starting point for exploiting these benefits.

Synthesis of the Core Scaffold

The discovery and utility of the this compound scaffold are intrinsically linked to the foundational chemistry used for its construction. The most common and historically significant method is a variation of the Hantzsch thiazole synthesis, first reported in 1887. This approach provides a reliable and high-yielding pathway to the core structure.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic breakdown of the target molecule reveals a convergent strategy centered on the formation of the thiazole ring. The key disconnection occurs at the bonds forming the thiazole, leading back to two primary precursors: a thioamide (thioacetamide) and an α-haloketone. This approach is favored because the starting materials are readily available and the cyclocondensation reaction is typically robust and high-yielding.

G Target This compound Disconnect1 C-S and C-N bond (Thiazole formation) Target->Disconnect1 Precursors Thioacetamide + 2-(2-Bromoacetyl)benzoic acid Disconnect1->Precursors Disconnect2 Bromination Precursors->Disconnect2 StartingMaterials 2-Acetylbenzoic acid Disconnect2->StartingMaterials

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this specific case, thioacetamide provides the N-C-S fragment (containing the future 2-methyl group), while an α-haloketone derived from 2-acetylbenzoic acid provides the rest of the carbon backbone.

Detailed Experimental Protocol:

This protocol is a representative synthesis based on established chemical principles.

  • Step 1: Bromination of the α-Carbon:

    • Rationale: To activate the ketone for nucleophilic attack by the thioamide sulfur, the α-carbon must be converted into a good leaving group. Bromination is a standard method for achieving this.

    • Procedure: 2-Acetylbenzoic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid or chloroform. A solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise at room temperature while protecting the reaction from light. The reaction is stirred until discoloration indicates the consumption of bromine. The resulting α-bromo ketone, 2-(2-bromoacetyl)benzoic acid, is then typically isolated via crystallization or used directly in the next step.

  • Step 2: Cyclocondensation and Dehydration:

    • Rationale: This is the core ring-forming step. The nucleophilic sulfur of thioacetamide attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide. The intermediate then undergoes intramolecular cyclization followed by dehydration to form the aromatic thiazole ring.

    • Procedure: The crude 2-(2-bromoacetyl)benzoic acid (1.0 eq) is dissolved in a polar solvent like ethanol or acetone. Thioacetamide (1.0-1.2 eq) is added, and the mixture is heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction's completion is often indicated by the precipitation of the product or its hydrobromide salt from the reaction mixture.

  • Step 3: Work-up and Purification:

    • Rationale: To isolate the final product in high purity, it must be separated from unreacted starting materials, solvent, and reaction byproducts.

    • Procedure: Upon cooling, the reaction mixture is filtered if a precipitate has formed. Alternatively, the solvent is removed under reduced pressure. The residue is redissolved in water and the pH is carefully adjusted with a base (e.g., sodium bicarbonate) to neutralize any acid and precipitate the free-base form of the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification Start 2-Acetylbenzoic Acid + Bromine Reaction1 Bromination (Acetic Acid, RT) Start->Reaction1 Intermediate Crude α-Bromo Ketone Reaction1->Intermediate Reaction2 Cyclocondensation (Ethanol, Reflux) Intermediate->Reaction2 Thioacetamide Thioacetamide Thioacetamide->Reaction2 CrudeProduct Crude Product Mixture Reaction2->CrudeProduct Workup Aqueous Workup & Neutralization CrudeProduct->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct G Core Core Scaffold (this compound) Coupling Amide Coupling (e.g., HATU, EDCI) Core->Coupling Amine Substituted Aniline (R-NH2) Amine->Coupling Inhibitor Final TAK1 Inhibitor Coupling->Inhibitor

Unlocking the Therapeutic Potential of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. The compound 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid presents a compelling, yet underexplored, chemical architecture. While direct biological data for this specific molecule is sparse, its structural components—a substituted thiazole ring linked to a benzoic acid—suggest a high probability of interaction with key cellular targets implicated in a range of pathologies, most notably cancer and inflammatory diseases. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will delve into rational target hypothesizing based on structure-activity relationship (SAR) analysis of analogous compounds and outline detailed, self-validating experimental protocols for target identification and functional characterization.

Introduction: The Rationale for Investigating this compound

The thiazole ring is a privileged scaffold in drug discovery, known for its ability to engage in a variety of non-covalent interactions with biological macromolecules. Thiazole-containing compounds have been successfully developed as inhibitors of numerous biological targets, including kinases, polymerases, and microtubules.[1][2] The presence of both a hydrogen bond-accepting nitrogen and a sulfur atom, which can participate in various interactions, makes the thiazole ring a versatile pharmacophore. When coupled with a benzoic acid moiety—a known feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents—the resulting molecule, this compound, becomes a prime candidate for targeted drug discovery.

Our initial analysis points towards several high-priority target classes, which will form the basis of our investigative roadmap. This guide will provide the strategic and methodological foundation for elucidating the mechanism of action of this promising compound.

Hypothesis-Driven Target Identification: A Multi-pronged Approach

Given the lack of direct experimental evidence for this compound, a logical, hypothesis-driven approach to target identification is paramount. This involves a combination of computational prediction and inference from structurally similar, well-characterized molecules.

Computational Target Prediction (In Silico)

Modern computational methods offer a powerful first pass in identifying potential drug targets, helping to prioritize experimental efforts.[3][4][5]

G cluster_0 Input cluster_2 Output Input 2D Structure of This compound Similarity Chemical Similarity Search (e.g., Tanimoto similarity) Input->Similarity Pharmacophore Pharmacophore-Based Screening Input->Pharmacophore Docking Reverse/Inverse Docking Input->Docking ML Machine Learning Models (AI/ML-based prediction) Input->ML TargetList Prioritized List of Potential Protein Targets Similarity->TargetList Pharmacophore->TargetList Docking->TargetList ML->TargetList

Caption: In silico workflow for initial target hypothesis generation.

Protocol for Computational Target Prediction:

  • Input: Obtain the 2D structure of this compound.

  • Chemical Similarity Search: Utilize databases such as PubChem or ChEMBL to identify compounds with high structural similarity (Tanimoto coefficient > 0.85) and known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of the query molecule. This model, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings), can be used to screen libraries of protein structures.

  • Reverse Docking: Screen the query molecule against a database of protein binding sites (e.g., the Protein Data Bank) to identify proteins with which it is predicted to bind with high affinity.

  • Machine Learning: Employ pre-trained machine learning models that predict protein targets based on chemical structure.[3]

  • Target Prioritization: Consolidate the outputs from all methods. Targets that are identified by multiple independent approaches should be prioritized for experimental validation.

Primary Hypothesized Target: Protein Kinase CK2

Rationale: A positional isomer, 4-(thiazol-5-yl)benzoic acid, is a known potent inhibitor of protein kinase CK2.[6] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[7][8] The structural similarity between our compound of interest and this known CK2 inhibitor makes CK2 a high-probability target.

Structural Comparison:

CompoundStructureKey Features
This compound Chemical structure of this compoundThiazole ring at position 2 of the benzoic acid. Methyl group on the thiazole.
4-(thiazol-5-yl)benzoic acid Chemical structure of 4-(thiazol-5-yl)benzoic acidThiazole ring at position 4 of the benzoic acid. Unsubstituted thiazole.

The difference in the substitution pattern on the benzoic acid ring (position 2 vs. 4) will likely influence the binding orientation within the ATP-binding pocket of CK2, but the core pharmacophoric elements remain.

Secondary Hypothesized Targets

Based on the broader activities of thiazole-containing compounds, we propose the following secondary target classes for investigation:

  • Other Protein Kinases (e.g., B-Raf, Tyrosine Kinases): The thiazole scaffold is a common feature in many kinase inhibitors, including the FDA-approved B-Raf inhibitor dabrafenib.[2][9]

  • Topoisomerases: Thiazole derivatives have been reported as inhibitors of both topoisomerase I and II, enzymes critical for DNA replication and transcription.[10][11][12][13][14]

  • Pro-inflammatory Signaling Pathways (NF-κB, PI3K/Akt): Thiazole-containing molecules have been shown to modulate these key pathways, which are often dysregulated in cancer and inflammatory conditions.[7][15][16]

Experimental Validation: A Phased Approach

The following sections outline a systematic, multi-tiered approach to experimentally validate the hypothesized targets.

Phase 1: In Vitro Biochemical Assays

The initial phase focuses on direct interaction between the compound and the purified target protein.

Objective: To determine if this compound directly inhibits the enzymatic activity of candidate kinases.

Protocol: In Vitro Kinase Assay (General)

  • Reagents and Materials:

    • Purified recombinant human kinases (e.g., CK2α, B-Raf)

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

    • Kinase assay buffer

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., TBB for CK2, Vemurafenib for B-Raf)

    • 96-well plates

    • Apparatus for detecting signal (e.g., phosphorimager, luminescence plate reader)

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.

    • In a 96-well plate, add the kinase, its substrate, and the test compound or control at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction.

    • Quantify substrate phosphorylation. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP and measuring radioactivity. For non-radioactive assays (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's protocol to measure the generated signal.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Objective: To assess the ability of the compound to inhibit the DNA relaxation or decatenation activity of topoisomerases.[1][17][18][19][20]

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reagents and Materials:

    • Purified human topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Topoisomerase I assay buffer

    • Test compound and positive control (e.g., Camptothecin)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Set up reactions containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound or control.

    • Add topoisomerase I to each reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.

Phase 2: Cell-Based Assays

This phase aims to confirm the activity of the compound in a more biologically relevant context.

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within intact cells.

Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K/Akt pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using chemiluminescence.

  • Analysis:

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. A reduction in the p-Akt/total Akt ratio in compound-treated cells compared to the stimulated control indicates inhibition of the pathway.

Objective: To assess the compound's ability to inhibit the activation of the NF-κB signaling pathway.[16][21][22]

G cluster_0 Experimental Workflow A 1. Seed Cells (e.g., HeLa, HEK293) B 2. Pre-treat with Test Compound A->B C 3. Stimulate with TNF-α B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunostain for NF-κB (p65 subunit) D->E F 6. Stain Nuclei (e.g., DAPI) E->F G 7. Image Acquisition (High-Content Imaging) F->G H 8. Image Analysis (Quantify Nuclear vs. Cytoplasmic NF-κB fluorescence) G->H

Caption: Workflow for NF-κB nuclear translocation assay.

Protocol: Immunofluorescence-Based NF-κB Translocation

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well imaging plate.

  • Treatment: Pre-treat cells with the test compound for 1 hour.

  • Stimulation: Stimulate with TNF-α to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates inhibition.

Phase 3: Target Deconvolution and Selectivity

Objective: To confirm the direct target of the compound in a complex biological system and to assess its selectivity.

Methods for Target Deconvolution:

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding. An increase in thermal stability in the presence of the compound suggests direct binding.

  • Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down its binding partners from a cell lysate. The bound proteins can then be identified by mass spectrometry.

  • Kinome Profiling: Screen the compound against a large panel of kinases to determine its selectivity profile. This is crucial for identifying potential off-target effects.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Efficacy

TargetAssay TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control
Protein Kinase CK2Kinase Assay[Insert Data][Insert Data]
B-RafKinase Assay[Insert Data][Insert Data]
Topoisomerase IDNA Relaxation[Insert Data][Insert Data]

Table 2: Summary of Cellular Activity

PathwayCell LineCellular AssayEC₅₀ (µM) of Test Compound
PI3K/AktMCF-7p-Akt Inhibition[Insert Data]
NF-κBHeLap65 Translocation[Insert Data]

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for elucidating the therapeutic targets of this compound. By integrating computational predictions with a phased experimental approach, researchers can efficiently move from hypothesis to validated targets. The initial focus on protein kinase CK2, based on strong structural analogy, represents the most promising starting point. Subsequent investigation into other kinases, topoisomerases, and key signaling pathways will provide a comprehensive understanding of the compound's mechanism of action. Positive results from these studies will pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, and in vivo studies to assess efficacy and safety. The systematic application of the workflows described herein will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

Methodological & Application

experimental protocol for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid

Introduction

Substituted thiazole moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The compound this compound is a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a benzoic acid group ortho to a thiazole ring, allows for diverse functionalization and interaction with biological targets. This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, designed for researchers in organic synthesis and drug development.

The selected synthetic strategy is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by saponification. This approach is chosen for its high efficiency, excellent functional group tolerance, and the commercial availability of the starting materials.[2]

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of Methyl 2-bromobenzoate with (2-methylthiazol-4-yl)boronic acid to form the intermediate ester.

  • Saponification: Base-mediated hydrolysis of the methyl ester to yield the final product, this compound.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification SM1 Methyl 2-bromobenzoate Intermediate Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate SM1->Intermediate Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O Reflux SM2 (2-methylthiazol-4-yl)boronic acid SM2->Intermediate Intermediate_ref Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate FinalProduct This compound Intermediate_ref->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Part 1: Suzuki-Miyaura Cross-Coupling

This step forges the critical carbon-carbon bond between the phenyl and thiazole rings. The use of Methyl 2-bromobenzoate protects the carboxylic acid functionality, preventing its interference with the basic conditions of the reaction.

Rationale for Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and highly effective catalyst for a wide range of Suzuki couplings. It is stable enough to be handled in air for short periods but performs optimally under an inert atmosphere to maintain its active Pd(0) state.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step in the catalytic cycle. It is readily available and easy to handle.[2]

  • Solvent System: A biphasic mixture of toluene, ethanol, and water is employed. Toluene solubilizes the organic starting materials and the catalyst complex, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve the miscibility between the two phases, thereby increasing the reaction rate.

Quantitative Data for Suzuki-Miyaura Coupling
ReagentM.W. ( g/mol )MolesEq.Amount Used
Methyl 2-bromobenzoate215.0410.0 mmol1.02.15 g
(2-methylthiazol-4-yl)boronic acid156.9912.0 mmol1.21.88 g
Pd(PPh₃)₄1155.560.3 mmol0.03347 mg
Sodium Carbonate (Na₂CO₃)105.9925.0 mmol2.52.65 g
Toluene---50 mL
Ethanol---25 mL
Deionized Water---25 mL
Step-by-Step Protocol
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 2-bromobenzoate (2.15 g, 10.0 mmol), (2-methylthiazol-4-yl)boronic acid (1.88 g, 12.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).

  • Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.

  • Inerting: Begin stirring the mixture and bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate as a pale yellow oil or solid. A typical yield is 75-85%.

Part 2: Saponification (Ester Hydrolysis)

The final step is the conversion of the intermediate methyl ester to the desired carboxylic acid via base-catalyzed hydrolysis.

Caption: Workflow for the saponification and isolation of the final product.

Step-by-Step Protocol
  • Setup: Dissolve the purified Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate (assuming 8.0 mmol starting material) in a mixture of tetrahydrofuran (THF, 30 mL) and methanol (15 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (640 mg, 16.0 mmol, 2.0 eq.) in 15 mL of water.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the organic solvents (THF and methanol) via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath (0-5 °C).

    • Slowly acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 15 mL).

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, is typically obtained as a white to off-white solid. A typical yield for this step is 90-98%.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, in-process controls are essential.

  • TLC Monitoring: At each stage, TLC analysis should be used to confirm the consumption of starting materials and the formation of the product.

  • Spectroscopic Confirmation: The structure and purity of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra should show characteristic peaks for the thiazole, methyl, and benzoic acid protons and carbons.

  • Melting Point: A sharp melting point range for the final crystalline product indicates high purity.

References

Application Notes and Protocols for In Vitro Assay Development of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the functional characterization of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a compound with potential therapeutic value. In the absence of a known biological target, this guide outlines a systematic, multi-phased approach, beginning with broad target class identification and progressing to specific biochemical and cell-based assays to elucidate the mechanism of action and cellular effects. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, which are critical for advancing a compound through the drug discovery pipeline.[1][2][3]

Introduction: Charting a Course for a Novel Small Molecule

The compound this compound is a synthetic organic small molecule featuring a thiazole and a benzoic acid moiety.[4] While its chemical structure is defined, its biological activity and mechanism of action remain to be elucidated. The journey from a novel chemical entity to a potential therapeutic agent is contingent on a meticulously planned and executed series of in vitro assays.[5][6] These assays are instrumental in identifying the biological target, quantifying the molecule's potency and efficacy, and understanding its effects in a cellular context.[7]

This application note provides a strategic framework for the in vitro characterization of this compound, guiding the user from broad, unbiased screening to focused, mechanistic studies. The underlying philosophy is to employ a tiered approach that maximizes information gain at each stage while conserving resources.

Phase 1: Broad-Based Target Identification and Initial Profiling

The initial step in characterizing a novel compound is to narrow down its potential biological targets from the vast landscape of the proteome. This can be efficiently achieved through commercially available broad-panel screening services or in-house screening against a diverse set of target families.

Recommended Initial Screening Panels:
  • Kinase Panels: A comprehensive panel of recombinant kinases to identify potential inhibition of this key enzyme class involved in cellular signaling.

  • G-Protein Coupled Receptor (GPCR) Panels: Radioligand binding or functional assays to assess interaction with this large family of cell surface receptors.

  • Protease Panels: Assays to screen for inhibitory activity against various classes of proteases.

  • Ion Channel Panels: Electrophysiological or fluorescence-based assays to determine any modulatory effects on ion channel activity.

  • Nuclear Receptor Panels: Assays to evaluate the compound's ability to bind to and modulate the activity of nuclear receptors.

The selection of panels should be guided by any structural similarities of this compound to known inhibitors of specific target classes.

Experimental Workflow: Target Class Identification

Caption: Workflow for initial target class identification of a novel compound.

Phase 2: Development of a Target-Specific Biochemical Assay

Once a primary target or target family is identified, the next crucial step is to develop a robust biochemical assay to accurately determine the compound's potency (e.g., IC50) and to investigate its mechanism of inhibition.[8][9]

Example Protocol: Development of a Kinase Inhibition Assay

This protocol assumes that initial screening has identified this compound as an inhibitor of a specific kinase, "Kinase X".

Objective: To determine the IC50 value of the compound against Kinase X.

Principle: The assay will measure the phosphorylation of a specific substrate by Kinase X in the presence of varying concentrations of the inhibitor. The amount of phosphorylation will be quantified using a detection method such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.[8]

Materials:

  • Recombinant Human Kinase X

  • Kinase X-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (containing appropriate salts, DTT, and a detergent)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well assay plates (low volume, white)

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration of Kinase X and its substrate should be optimized beforehand to be at or below their respective Km values to ensure assay sensitivity.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at its Km value.

    • Add 10 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation:

The raw luminescence data will be converted to percent inhibition relative to the DMSO controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Top (Max Signal) Luminescence in the absence of inhibitor (DMSO control)1,200,000 RLU
Bottom (Min Signal) Luminescence with a known potent inhibitor (or no enzyme)50,000 RLU
IC50 Concentration of inhibitor that reduces enzyme activity by 50%1.5 µM
Hill Slope The steepness of the curve-1.1

Phase 3: Cell-Based Assays for Cellular Potency and Phenotypic Effects

While biochemical assays are essential for understanding direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate a compound's activity.[10][11][12] These assays can confirm target engagement in a cellular environment, assess cellular potency, and uncover phenotypic consequences of target inhibition.[7]

Example Protocol: Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line known to be dependent on the activity of Kinase X.

Principle: A commercially available reagent such as CellTiter-Glo® (Promega) will be used to quantify the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom, white-walled assay plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Visualizing the Cellular Mechanism: A Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector (e.g., transcription factor) KinaseX->Downstream Phosphorylates & Activates Gene Gene Expression (Proliferation, Survival) Downstream->Gene Regulates Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The successful characterization of a novel small molecule like this compound hinges on a systematic and logical progression of in vitro assays. The tiered approach outlined in this application note, from broad-based screening to specific biochemical and cell-based assays, provides a robust framework for identifying the biological target and elucidating the mechanism of action. By adhering to principles of scientific integrity and employing self-validating protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this compound.

References

Application Note: A Comprehensive Guide to Investigating 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document serves as a representative guide based on the established anticancer properties of the broader class of thiazole derivatives. The experimental data and specific mechanisms of action for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid presented herein are hypothetical and for illustrative purposes. Independent experimental validation is imperative for this specific compound.

Section 1: Introduction and Scientific Background

Thiazole derivatives represent a cornerstone in contemporary oncology research, forming the structural core of numerous clinically approved anticancer agents.[1][2] The versatility of the thiazole scaffold allows for interaction with a wide array of biological targets, including critical enzymes and proteins that regulate cell growth, proliferation, and survival.[1][2] Marketed drugs such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone underscore the therapeutic potential of this heterocyclic motif.[1][2] The anticancer effects of thiazole derivatives are often attributed to their ability to induce apoptosis, disrupt microtubule dynamics, and inhibit key signaling kinases.[3][4]

This application note provides a detailed framework for researchers and drug development professionals to systematically evaluate the in vitro anticancer potential of this compound, a novel compound within this promising class.

Section 2: Postulated Mechanism of Action

Drawing from the established mechanisms of functionally related thiazole compounds, we hypothesize that this compound exerts its cytotoxic effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. A putative signaling cascade is proposed below.

mechanism_of_action cluster_apoptosis Apoptosis Induction Pathway cluster_cell_cycle Cell Cycle Arrest Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound->Bax upregulates CDK4_6 CDK4/6 Compound->CDK4_6 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Rb pRb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 complexes with E2F E2F Rb->E2F inhibits G1_S_Arrest G1/S Phase Arrest E2F->G1_S_Arrest S-phase entry

Figure 1: Hypothesized dual-action mechanism of this compound, targeting both apoptosis and cell cycle progression.

Section 3: Experimental Protocols and Methodologies

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. This initial screen is crucial for determining the dose-dependent cytotoxic effects of the compound and for calculating its half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choices:

  • A panel of cell lines from different cancer types is used to assess the breadth of activity.

  • A 48-hour treatment period is a standard duration to observe significant cytotoxic effects.

  • The final DMSO concentration is kept below 0.1% to prevent solvent-induced artifacts.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in their recommended complete growth medium. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (0.1% DMSO in medium).

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to determine the IC50 value.

Hypothetical IC50 Data Summary:

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma18.7[5][6]
A549Lung CarcinomaNot Specified
HeLaCervical Carcinoma45.29[7]
SaOS-2Osteosarcoma0.231[8]
K562Chronic Myelogenous Leukemia15[5]
Elucidation of Apoptotic Induction

To confirm if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining Procedure: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Quadrant analysis of the resulting dot plot will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis via Flow Cytometry

To investigate the impact on cell cycle progression, flow cytometry analysis of PI-stained cells is performed. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Collection: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Western Blot Analysis of Key Regulatory Proteins

Western blotting is employed to investigate the molecular changes underlying the observed cellular effects. This involves probing for key proteins in the apoptosis and cell cycle pathways.

western_blot_workflow cluster_workflow Western Blotting Workflow Lysate Prepare Cell Lysates (Treated vs. Control) Quantify Quantify Protein (BCA Assay) Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Figure 2: Standardized workflow for Western blot analysis.

Target Proteins of Interest:

  • Apoptosis: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-3 (executioner caspase).

  • Cell Cycle: CDK4, Cyclin D1, p21, p27.

  • Loading Control: β-actin or GAPDH to ensure equal protein loading.

Section 4: References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. --INVALID-LINK--

  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online. --INVALID-LINK--

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. --INVALID-LINK--

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. --INVALID-LINK--

  • Examples of thiazole- and pyrazole-based anti-cancer drugs. ResearchGate. --INVALID-LINK--

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. --INVALID-LINK--

  • Benzothiazole derivatives as anticancer agents. PubMed Central. --INVALID-LINK--

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. --INVALID-LINK--

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. ScienceDirect. --INVALID-LINK--

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. --INVALID-LINK--

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. --INVALID-LINK--

References

Application Notes & Protocols: Evaluating 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial properties.[1] The thiazole ring is a key structural motif in various clinically used drugs and natural products, valued for its ability to engage in diverse biological interactions.[2] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid , a compound of interest within this class.

While specific preclinical data for this compound is not extensively available in peer-reviewed literature, this guide establishes a complete methodological framework for its synthesis, characterization, and evaluation as a potential antibacterial agent. The protocols and insights presented herein are based on established standards and findings from studies on structurally related thiazole and benzothiazole analogues.[3][4] This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for thiazole synthesis.[5] A common and effective approach is the Hantzsch thiazole synthesis.

Protocol 1: Synthesis via Hantzsch Reaction

  • Step 1: Preparation of Thioacetamide. Thioacetamide serves as the source of the sulfur and nitrogen atoms for the thiazole ring.

  • Step 2: Halogenation of the Ketone. 2-(Bromoacetyl)benzoic acid is prepared by the bromination of 2-acetylbenzoic acid. This α-haloketone is a critical electrophilic component for the cyclization reaction.

  • Step 3: Cyclocondensation. Equimolar amounts of 2-(bromoacetyl)benzoic acid and thioacetamide are refluxed in a suitable solvent, such as ethanol. The nucleophilic nitrogen of the thioacetamide attacks the α-halocarbonyl, initiating a cascade of reactions that results in the formation of the 2-methyl-1,3-thiazole ring.

  • Step 4: Purification. The resulting crude product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.

  • Step 5: Characterization. The structure and purity of the synthesized compound should be rigorously confirmed using analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Part 2: In Vitro Antibacterial Activity Profiling

A critical first step in evaluating a new chemical entity is to determine its spectrum of activity against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative and widely accepted standard for determining MIC values.

Protocol 2: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Illustrative Data Presentation

To guide researchers, the following table presents example MIC data for a hypothetical thiazole derivative against common bacterial pathogens. This illustrates how results should be structured for clear interpretation.

Bacterial StrainTypeExample MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8
Methicillin-resistant S. aureus (MRSA)Gram-positive16
Enterococcus faecalis (ATCC 29212)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128
Klebsiella pneumoniaeGram-negative64

Part 3: Cytotoxicity Assessment

A viable antibacterial candidate must exhibit selective toxicity against bacteria while having minimal adverse effects on host cells.[6] Cytotoxicity assays are therefore essential for preclinical safety assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.

Illustrative Data Presentation
Cell LineAssayExample IC₅₀ (µM)
HEK293 (Human Embryonic Kidney)MTT>100
HepG2 (Human Hepatocellular Carcinoma)MTT>100

A high IC₅₀ value against mammalian cells, coupled with a low MIC against bacteria, indicates favorable selectivity.

Part 4: Mechanism of Action (MoA) Elucidation

Understanding how a compound kills bacteria is crucial for its development. For many thiazole-based antibacterials, a key target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. Its inhibition leads to filamentation and eventual cell death.[7]

Overall Workflow for MoA Studies

The following diagram outlines a logical workflow for investigating the mechanism of action.

MoA_Workflow start Initial Hit Compound (e.g., this compound) mic_test Determine MIC (Protocol 2) start->mic_test morphology Cell Morphology Analysis (Microscopy) mic_test->morphology filamentation Observe Filamentation? morphology->filamentation biochem_assays Biochemical Assays filamentation->biochem_assays Yes other_moa Investigate Other Targets (e.g., Membrane Integrity, DNA Synthesis) filamentation->other_moa No gtpase GTPase Activity Assay biochem_assays->gtpase polymerization FtsZ Polymerization Assay biochem_assays->polymerization target_confirmed Target Confirmed: FtsZ Inhibition gtpase->target_confirmed polymerization->target_confirmed

Caption: Workflow for Investigating the Mechanism of Action.

Protocol 4: Bacterial Cell Morphology Analysis

  • Treatment: Culture bacteria (e.g., S. aureus or E. coli) in CAMHB in the presence of the test compound at concentrations near its MIC (e.g., 1x and 2x MIC).

  • Incubation: Incubate for a period that allows for several cell divisions (e.g., 2-4 hours).

  • Staining: Stain the bacterial cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the cells using fluorescence microscopy. Untreated cells will appear as normal cocci or rods. Cells treated with an FtsZ inhibitor will exhibit a distinct elongated or filamentous phenotype due to the failure of cell division.

Part 5: In Vivo Efficacy Models

Positive in vitro results must be validated in a living system. Animal models of infection are critical for evaluating a compound's efficacy, pharmacokinetics, and toxicity before it can be considered for clinical development.[8]

Common In Vivo Models:

  • Murine Sepsis Model: Mice are infected systemically with a lethal dose of bacteria. The test compound is then administered, and survival rates are monitored over several days. This model assesses the compound's ability to clear a systemic infection.

  • Murine Thigh Infection Model: A localized infection is established in the thigh muscle of a mouse. The compound is administered, and the bacterial burden (CFU per gram of tissue) in the thigh is quantified after a set period. This model is useful for studying pharmacodynamics.

The selection of an appropriate model depends on the target pathogen and the intended clinical application of the antibacterial agent.

References

Application Notes & Protocols: High-Throughput Screening Assays for 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid scaffold represents a promising starting point for drug discovery. The thiazole ring is a versatile heterocyclic moiety found in numerous FDA-approved drugs and biologically active agents, contributing to a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The addition of the benzoic acid group provides a critical interaction point, suggesting potential engagement with targets that recognize carboxylate moieties.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate a specific biological pathway or target.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for analogs of this compound. We will explore the strategic decisions underpinning assay selection and provide detailed, validated protocols for both target-based and phenotypic screening approaches.

Part 1: Strategic HTS Campaign Design: A Critical Decision Framework

The initial and most critical step in any screening campaign is the selection of the overall strategy. For a novel chemical series like this compound analogs, where the precise molecular target may not be known, a choice must be made between a target-based approach and a phenotypic approach.[5][6]

  • Target-Based Screening: This classic approach is employed when a specific biological target (e.g., an enzyme, receptor, or protein-protein interaction) is known or hypothesized to be involved in a disease process. The assay is designed to measure the direct interaction of the compound with this purified target.[6] Its primary advantage is the unambiguous knowledge of the molecular target from the outset, which simplifies hit-to-lead optimization.

  • Phenotypic Screening: This strategy measures the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target.[7] Examples include assays for cell viability, apoptosis, or changes in morphology.[5] Phenotypic screening is particularly powerful for identifying first-in-class medicines and understanding complex biology, though it requires subsequent target deconvolution studies to determine the mechanism of action.[7]

The choice between these strategies depends on the existing knowledge of the compound series and the overall goals of the research program.

HTS_Decision_Framework Start Start: Screen this compound Analogs Decision Is a specific biological target (e.g., enzyme, receptor) hypothesized or known? Start->Decision TargetBased Pursue Target-Based Screening Decision->TargetBased  Yes   Phenotypic Pursue Phenotypic Screening Decision->Phenotypic No BiochemAssay Biochemical Assays: - Enzyme Inhibition - Binding Assays (FP, AlphaLISA) - Protein-Protein Interaction TargetBased->BiochemAssay CellBasedAssay Cell-Based Assays: - Cell Viability / Cytotoxicity - Reporter Gene Assays - High-Content Imaging Phenotypic->CellBasedAssay HitToLead_TB Hit-to-Lead Optimization (SAR known) BiochemAssay->HitToLead_TB TargetID Target Deconvolution Required CellBasedAssay->TargetID HitToLead_PB Hit-to-Lead Optimization (SAR unknown) TargetID->HitToLead_PB

Caption: Decision workflow for selecting an HTS strategy.

Part 2: Target-Based Assay Protocol: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it ideal for HTS.[8][9] The principle relies on the differential rotation of a small, fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein. Binding slows the rotation, resulting in a higher FP signal.[9][10] A competition assay can be designed where library compounds that bind to the target protein displace the tracer, causing a decrease in the FP signal.

Principle of the FP Competition Assay

FP_Principle cluster_low Low Polarization (Tracer Displaced) cluster_high High Polarization (Tracer Bound) Low_FP Target Protein Inhibitor Analog Hit Inhibitor->Low_FP Binds Tracer_Free Free Tracer (Fast Rotation) Light_Out_Low Depolarized Emission Light Tracer_Free->Light_Out_Low Emits Light_In_Low Polarized Excitation Light Light_In_Low->Tracer_Free High_FP Target Protein + Tracer Complex (Slow Rotation) Light_Out_High Polarized Emission Light High_FP->Light_Out_High Emits Tracer_Bound Tracer_Bound Light_In_High Polarized Excitation Light Light_In_High->High_FP

Caption: Principle of a competitive FP binding assay.

Protocol 1: FP Assay Development and HTS

This protocol outlines the necessary steps to develop and execute an FP-based HTS campaign.

1. Reagent Preparation & Optimization (Pre-HTS)

  • Causality: Proper optimization is essential to establish a robust assay window and ensure sensitivity to competitive inhibitors.[11]

  • Buffer Selection: Start with a buffer suitable for the target protein's stability (e.g., PBS, 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Tracer Concentration: Determine the lowest tracer concentration that provides a fluorescence intensity at least 3-5 times above the buffer background.[11]

    • Rationale: Using a tracer concentration significantly below the binding affinity (Kd) increases the assay's sensitivity to competitive inhibitors.

  • Protein Titration: Perform a saturation binding experiment by titrating the target protein against the fixed, optimal concentration of the tracer. Plot the FP signal (in millipolarization units, mP) against the protein concentration to determine the EC50, which approximates the Kd.

  • Assay Validation:

    • Select a protein concentration that yields ~80% of the maximum binding signal (e.g., the EC80). This provides a stable signal with room for displacement by inhibitors.

    • Perform a "dry run" using only controls in a 384-well plate to calculate the Z'-factor.[12] A Z'-factor > 0.5 is considered excellent for HTS.[13]

Table 1: FP Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
S/B (Signal-to-Background) (Mean signal of bound tracer) / (Mean signal of free tracer)> 3
S/N (Signal-to-Noise) (Mean signal - Mean background) / SD of background> 10
CV (Coefficient of Variation) (Standard Deviation / Mean) * 100%< 10% for controls
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]> 0.5
(Where σ is the standard deviation, μ is the mean, p is the positive control (bound), and n is the negative control (free))

2. HTS Protocol (384-well format)

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (typically at 10 mM in DMSO) to the appropriate wells of a 384-well, low-volume, black, flat-bottom plate. Also dispense DMSO to control wells.

  • Tracer/Protein Complex Addition: Prepare a master mix of the target protein (at 2x the final EC80 concentration) and the fluorescent tracer (at 2x the final optimal concentration) in assay buffer. Add 5 µL of this mix to all wells.

  • Negative Control Addition: Prepare a solution of the fluorescent tracer alone (at 2x concentration) in assay buffer. Add 5 µL to the negative control wells.

  • Incubation: Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to collect contents, and incubate at room temperature for the time determined during assay development (e.g., 60 minutes), protected from light.

  • Plate Reading: Read the fluorescence polarization on a suitable plate reader. Ensure the G-factor is correctly calibrated.[9]

3. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (mP_max - mP_sample) / (mP_max - mP_min)

    • Where mP_max is the average of the positive controls (DMSO wells, tracer + protein), mP_min is the average of the negative controls (tracer only), and mP_sample is the signal from a compound well.

  • Hit Identification: Define a hit threshold, typically based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean) or a fixed inhibition percentage (e.g., >50%).

Part 3: Target-Based Assay Protocol: AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash technology ideal for detecting biomolecular interactions and enzymatic activity.[14][15] For screening inhibitors of an enzyme (e.g., a kinase or methyltransferase), the assay can be configured to detect the product of the enzymatic reaction.

Principle of the AlphaLISA Enzymatic Assay

The assay uses two bead types: Donor beads and Acceptor beads.[14] When brought into close proximity (~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.[16] In an enzyme assay, one antibody can recognize the substrate, while another specifically recognizes the modified product (e.g., a phosphorylated or methylated residue).

AlphaLISA_Principle cluster_active Active Enzyme (High Signal) cluster_inhibited Inhibited Enzyme (Low Signal) Enzyme_A Enzyme Substrate_A Biotinylated Substrate Enzyme_A->Substrate_A Modifies Product_A Modified Product Donor_A Streptavidin Donor Bead Donor_A->Product_A Binds Biotin Acceptor_A Antibody-Coated Acceptor Bead Acceptor_A->Product_A Binds Modification Signal_A Light Emission (520-620 nm) Acceptor_A->Signal_A Energy Transfer Inhibitor_I Analog Hit Enzyme_I Enzyme Inhibitor_I->Enzyme_I Inhibits Substrate_I Biotinylated Substrate Enzyme_I->Substrate_I No Reaction Donor_I Streptavidin Donor Bead Donor_I->Substrate_I Binds Biotin Acceptor_I Antibody-Coated Acceptor Bead NoSignal_I

Caption: Principle of an AlphaLISA enzyme inhibition assay.

Protocol 2: AlphaLISA Assay Development and HTS

1. Reagent Optimization (Pre-HTS)

  • Causality: Titration of each component is critical to find the optimal balance between signal strength and reagent consumption, ensuring the assay operates in the "hooking" region's linear range.[17]

  • Enzyme Titration: Determine the enzyme concentration that yields ~80% of the maximum signal (EC80) after a fixed reaction time (e.g., 60 min).

  • Substrate Titration: Determine the substrate concentration at or near its Michaelis-Menten constant (Km).

    • Rationale: Running the assay at the substrate's Km makes the assay sensitive to competitive inhibitors.

  • Antibody and Bead Titration: Perform a cross-titration of the anti-product antibody and the Acceptor beads to find the combination that gives the best signal-to-background ratio. Follow the manufacturer's guidelines for Donor bead concentration.[15]

  • Assay Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 is required for HTS.[12][13]

2. HTS Protocol (384-well format)

  • Compound Dispensing: Add 50 nL of library compounds or DMSO controls to a 384-well microplate (e.g., a white ProxiPlate).

  • Enzyme Addition: Add 2.5 µL of enzyme solution (at 2x the final EC80 concentration in reaction buffer) to all wells except the negative controls (add buffer instead).

  • Initiate Reaction: Add 2.5 µL of the substrate solution (at 2x the final Km concentration).

  • Enzymatic Reaction: Seal the plate, centrifuge briefly, and incubate at the optimal temperature (e.g., 30°C or room temperature) for the predetermined time (e.g., 60 minutes).

  • Stop & Detect: Add 5 µL of the detection mix, containing the anti-product antibody and the AlphaLISA Acceptor and Donor beads in detection buffer. This buffer typically contains EDTA to chelate cofactors and stop the enzymatic reaction.

  • Final Incubation: Seal the plate with an aluminum seal, protect from light, and incubate for 60 minutes at room temperature to allow for bead binding.

  • Plate Reading: Read the plate on an Alpha-enabled plate reader.

Part 4: Phenotypic Assay Protocol: Cell Viability/Cytotoxicity

A cell-based assay measuring viability is one of the most common and robust phenotypic screens.[18] It provides a holistic view of a compound's effect on cellular health and is an excellent primary screen to identify analogs with anti-proliferative or cytotoxic activity, a common feature of thiazole-containing compounds.[3][19] Luminescent assays that measure intracellular ATP levels are a gold standard due to their simplicity and high sensitivity.[18]

Protocol 3: Luminescent Cell Viability Assay

1. Assay Development (Pre-HTS)

  • Causality: Optimizing cell-based assays ensures that the observed effects are due to compound activity and not experimental artifacts like edge effects or variable cell growth.[20]

  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest (e.g., a human cancer cell line like MCF-7 or HCT-116 if screening for anticancer agents).

  • Cell Seeding Density: Determine the optimal number of cells to seed per well so that they are in the exponential growth phase at the end of the compound incubation period. Test a range of densities and measure viability over time.

  • Compound Incubation Time: Determine the optimal duration for compound treatment (e.g., 24, 48, or 72 hours) to achieve a robust signal window for control inhibitors.

  • DMSO Tolerance: Confirm that the chosen cell line can tolerate the final concentration of DMSO used for compound delivery (typically ≤ 0.5%) without significant loss of viability.

  • Assay Validation: Calculate the Z'-factor using a positive control (a known cytotoxic agent, e.g., staurosporine) and a negative control (DMSO vehicle).[12][13]

Table 2: Cell Viability Assay Parameters

ParameterDescriptionTypical Value
Cell Line e.g., Human breast cancerMCF-7
Plate Format 384-well, white, clear-bottomGreiner Bio-One
Seeding Density Cells per well2,500 cells/well
Incubation Time Compound treatment duration72 hours
Final DMSO Conc. Vehicle concentration0.1%
Positive Control Known cytotoxic agentStaurosporine (1 µM)

2. HTS Protocol (384-well format)

  • Cell Seeding: Using a multi-drop dispenser, seed the optimized number of cells in 40 µL of culture medium into each well of the 384-well plates. Leave perimeter wells filled with sterile PBS to minimize edge effects.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.

  • Compound Addition: Add 50 nL of library compounds and controls (DMSO, staurosporine) to the plates.

  • Incubation: Return plates to the incubator for the predetermined time (e.g., 72 hours).

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to all wells.

  • Lysis & Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader.

Hit Confirmation and Counter-Screening Workflow

A critical component of any HTS campaign is the validation of primary hits to eliminate false positives and confirm activity.[21][22]

Hit_Validation_Workflow Primary Primary HTS Hit (e.g., >50% Inhibition) Reconfirm Hit Reconfirmation (Fresh Compound Powder) Primary->Reconfirm DoseResponse Dose-Response Curve (Calculate IC50) Reconfirm->DoseResponse CounterScreen Counter-Screening (Rule out artifacts) DoseResponse->CounterScreen Orthogonal Orthogonal Assay (e.g., Apoptosis Assay) CounterScreen->Orthogonal Passed SAR Structure-Activity Relationship (SAR) Analysis ValidatedHit Validated Lead Candidate Orthogonal->SAR SAR->ValidatedHit

Caption: Workflow for hit validation and progression.

References

formulation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the formulation of this compound, a weakly acidic compound with predicted poor aqueous solubility, for preclinical in vivo studies. Recognizing the critical link between formulation and pharmacokinetic outcomes, this document details essential pre-formulation characterization, strategic formulation approaches, step-by-step preparation protocols, and requisite quality control assays. The methodologies are designed to be robust and scientifically sound, enabling the development of a stable and homogeneous dosage form suitable for oral administration in laboratory animals. The causality behind experimental choices is explained to empower researchers to adapt these principles to other challenging compounds.

Introduction: The Formulation Challenge

The compound this compound possesses a carboxylic acid group, classifying it as a weak acid. Its overall structure suggests limited aqueous solubility, a common hurdle in preclinical development that can lead to poor absorption and variable in vivo exposure.[1] Developing a consistent and bioavailable formulation is therefore paramount for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

The primary objectives for a preclinical formulation are to:

  • Achieve the target dose concentration in a liquid vehicle.

  • Ensure the test article is delivered in a solubilized or finely suspended state.

  • Maintain chemical and physical stability for the duration of the study.

  • Be well-tolerated in the selected animal model.

This document outlines two primary strategies to address the anticipated solubility challenge: a pH-adjusted aqueous suspension and a co-solvent-based solution. The selection of the final approach is contingent on the compound's experimentally determined physicochemical properties.

Pre-formulation Characterization: Building the Foundation

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is essential.[2] These studies provide the data needed to make informed decisions on vehicle and excipient selection.[3][4]

Key Physicochemical Parameters
  • Aqueous Solubility: This determines the intrinsic solubility of the compound in neutral aqueous media. Poorly soluble compounds are often defined as those with solubility below 10 mg/mL.[4]

  • pH-Solubility Profile: For an ionizable compound like a weak acid, solubility is highly dependent on pH.[5][6] As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Determining solubility at various pH points (e.g., pH 2, 4, 6.8, 7.4, 9) is critical.

  • pKa: The acid dissociation constant (pKa) is the pH at which the compound exists in equal parts as its ionized and non-ionized forms.[4] This value is crucial for selecting an appropriate pH for a formulation. For a weak acid, solubility increases significantly at pH > pKa.

  • LogP (Partition Coefficient): This value describes the lipophilicity of the compound and helps predict its absorption characteristics.

The results of these initial studies will guide the formulation strategy, as illustrated in the decision workflow below.

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Caption: Decision workflow for selecting an appropriate formulation strategy.

Protocol 1: Determination of pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Analysis: Centrifuge or filter the samples to separate the undissolved solid. Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of each buffer.

Formulation Development: Strategies and Protocols

Based on the anticipated properties of a weak acid, two primary formulation strategies are presented.

Strategy A: pH-Adjusted Aqueous Suspension

This is the most common and often preferred method for poorly soluble weak acids intended for oral dosing in preclinical studies. By raising the pH of the vehicle to a level above the compound's pKa, the solubility can be increased. If the target concentration cannot be fully dissolved, a fine, homogeneous suspension is created. The goal is to create a vehicle where a portion of the drug is dissolved, which can aid absorption, while the rest is uniformly suspended.

Rationale: Increasing the pH deprotonates the carboxylic acid, forming a more soluble salt in situ. Suspending agents are used to increase viscosity, which slows sedimentation and ensures dose uniformity upon shaking.[7][8]

Table 1: Common Excipients for Aqueous Suspensions

Excipient Class Example(s) Typical Concentration Function
Suspending/Viscosity Agent Methylcellulose (0.5%), Hydroxypropyl methylcellulose (HPMC), Sodium Carboxymethylcellulose (NaCMC) 0.25 - 1.0% w/v Increases vehicle viscosity to slow particle settling and improve homogeneity.[7]
Wetting Agent Polysorbate 80 (Tween® 80), Polysorbate 20 0.1 - 0.5% v/v Reduces the surface tension between the drug particles and the vehicle, preventing clumping.[7]
Alkalinizing/pH Adjusting Agent Sodium Hydroxide (NaOH), Tromethamine (Tris) As needed (q.s.) Increases the pH of the vehicle to enhance the solubility of the weak acid.[9][10]
Buffering Agent Phosphate buffer, Citrate buffer 10 - 50 mM Maintains the pH within a desired range to ensure stability.[11]

| Vehicle | Purified Water, 0.9% Saline | q.s. to final volume | The primary liquid medium. |

Protocol 2: Preparation of a 0.5% Methylcellulose Vehicle with pH Adjustment

This protocol describes the preparation of a 10 mg/mL suspension. Adjustments may be required based on the target dose concentration.

  • Prepare the Vehicle Base:

    • Heat approximately 40% of the final required volume of Purified Water to 80-90°C.

    • Slowly sprinkle 0.5% w/v of Methylcellulose onto the hot water while stirring vigorously to disperse the polymer.

    • Add the remaining required volume of cold water (or ice) and continue to stir until the solution is clear and viscous. This "hot/cold" method ensures proper hydration of the methylcellulose.

    • Allow the solution to equilibrate to room temperature.

  • Incorporate Wetting Agent: Add 0.1% v/v of Polysorbate 80 to the vehicle and mix thoroughly.

  • Weigh the API: Accurately weigh the required amount of this compound.

  • Create a Slurry: In a mortar, add a small amount of the vehicle from step 2 to the API powder. Use a pestle to triturate the mixture into a smooth, uniform paste. This step ensures all particles are wetted and prevents clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste with continuous mixing, ensuring all material is transferred from the mortar. Use a magnetic stirrer to mix the final suspension for at least 30 minutes.

  • Adjust pH:

    • Measure the initial pH of the suspension.

    • Slowly add a dilute solution of Sodium Hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise while continuously monitoring the pH.

    • Adjust the pH to a target level, typically 1-2 units above the pKa (e.g., pH 7.0 - 8.0), where solubility is enhanced but physiological compatibility is maintained.[5]

    • Continue stirring for another 15-30 minutes after the final pH is reached.

  • Homogenize (Optional): For high-concentration suspensions or if particles are large, gentle homogenization can improve uniformity.

  • Store: Store in a well-sealed container, protected from light, at the recommended temperature (typically 2-8°C).

Strategy B: Co-solvent System

If the compound exhibits sufficient solubility in water-miscible organic solvents, a co-solvent system can be used to achieve a true solution. This approach can sometimes enhance oral absorption but must be used with caution due to the potential for the drug to precipitate upon dilution in the gastrointestinal tract.

Rationale: Co-solvents like PEG 400 and propylene glycol are less polar than water and can disrupt water's hydrogen bonding network, creating a more favorable environment for dissolving lipophilic compounds.

Table 2: Common Co-solvents and Excipients for Solutions

Excipient Class Example(s) Typical Concentration Function
Primary Co-solvent Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) 10 - 60% v/v Primary solubilizing agent.
Surfactant/Emulsifier Polysorbate 80, Solutol® HS 15 1 - 10% v/v Improves solubility and can help prevent precipitation upon dilution.

| Vehicle | Purified Water, Saline, Citrate Buffer | q.s. to final volume | The aqueous component of the system. |

Protocol 3: Preparation of a 20% PEG 400 Co-solvent Solution
  • Weigh the API: Accurately weigh the required amount of this compound.

  • Dissolve in Co-solvent: Add the API to the required volume of PEG 400. Use a vortex mixer or sonicator to facilitate dissolution. Gentle warming (<40°C) may be applied if necessary.

  • Add Aqueous Component: Once the API is fully dissolved in the PEG 400, slowly add the aqueous vehicle (e.g., Purified Water) while stirring.

  • Observe for Precipitation: Carefully observe the solution during the addition of the aqueous phase. If the solution remains clear, the formulation is successful. If precipitation occurs, the system cannot be used at that concentration.

  • Final Mix: Stir the final solution for 15-20 minutes to ensure homogeneity.

  • Store: Store in a sealed, light-protected container at room temperature or as determined by stability studies.

Quality Control and Characterization

Once prepared, the formulation must be characterized to ensure it meets the required specifications before being used in an animal study.[2]

  • Visual Appearance: Inspect for color, clarity (for solutions), or uniformity of dispersion (for suspensions). Check for any large aggregates or caking in suspensions.

  • pH Measurement: Confirm that the final pH of the formulation is within the target range.

  • Dose Uniformity (Suspensions): After vigorous shaking, withdraw samples from the top, middle, and bottom of the container and analyze for API concentration. The results should be within ±10% of the target concentration.

  • Particle Size Analysis (Suspensions): If possible, use microscopy or laser diffraction to assess the particle size distribution. Smaller, uniform particles are less likely to settle and may have better dissolution properties.[12][13]

  • Short-Term Stability: Store the formulation under the intended study conditions (e.g., on the benchtop for 4-8 hours) and re-test appearance and concentration to ensure it remains stable throughout the dosing period.

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Caption: Quality control workflow for formulation release.

In Vivo Dosing Considerations

Route of Administration

For preclinical toxicology and pharmacokinetic studies, oral gavage is the most common and precise method for administering a defined dose volume.[14][15][16]

Dose Volume

The volume administered should be minimized to avoid physiological stress on the animal.[15] The generally accepted maximum dose volumes for oral gavage are species-dependent.

Table 3: Recommended Oral Gavage Volumes for Laboratory Animals

Species Body Weight Recommended Volume (mL/kg) Maximum Volume (mL/kg)
Mouse 20 - 30 g 5 mL/kg 10 mL/kg[14][17]

| Rat | 200 - 400 g | 5 mL/kg | 10 mL/kg[17][18] |

Note: Always consult your institution's IACUC guidelines for specific volume limits. Volumes may need to be reduced for pregnant animals.[14][18]

Handling Suspensions

Suspensions must be mixed thoroughly (e.g., by vortexing or inverting) immediately before drawing each dose to ensure uniformity. If dosing a large cohort of animals, it is advisable to keep the suspension on a magnetic stir plate to maintain homogeneity.

References

Application Notes and Protocols: 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazolyl-Benzoic Acid Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid emerges as a compound of significant interest, embodying a privileged structural motif. The inherent chemical functionalities—a carboxylic acid amenable to a variety of coupling reactions and a thiazole ring, a well-established pharmacophore—position this molecule as a versatile building block in medicinal chemistry.[1][2] The thiazole moiety, in particular, is a recurring feature in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide provides an in-depth exploration of the application of this compound, with a specific focus on its utility in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy.

Core Application: A Key Building Block for MEK1/2 Kinase Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) are central components of this cascade, and their inhibition has proven to be a successful strategy in treating certain malignancies, particularly those driven by BRAF and RAS mutations.[4][5]

The structural architecture of many potent MEK1/2 inhibitors features a substituted benzamide core. It is in this context that this compound serves as a crucial precursor. The benzoic acid moiety provides the acidic functionality necessary for amide bond formation, a common synthetic step in the elaboration of these inhibitors. The 2-methylthiazole portion can be strategically employed to occupy specific pockets within the kinase active site, contributing to both potency and selectivity.

The MEK/ERK Signaling Pathway: A Therapeutic Target

The following diagram illustrates the canonical MEK/ERK signaling cascade and the point of intervention for MEK1/2 inhibitors.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor MEK1/2 Inhibitor (e.g., Trametinib, Cobimetinib) Inhibitor->MEK

Figure 1: The MEK/ERK signaling pathway and the inhibitory action of MEK1/2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route to the title compound, based on established methodologies for the synthesis of related thiazole and benzoic acid derivatives.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2-Bromobenzoic acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2-bromobenzoate Step1->Intermediate1 Step2 Sonogashira Coupling (with Propargyl alcohol) Intermediate1->Step2 Intermediate2 Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate Step2->Intermediate2 Step3 Thiazole Formation (with Thioacetamide) Intermediate2->Step3 Intermediate3 Methyl 2-(2-methylthiazol-4-yl)benzoate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Product This compound Step4->Product

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Esterification of 2-Bromobenzoic Acid:

    • To a solution of 2-bromobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-bromobenzoate.

  • Sonogashira Coupling:

    • To a solution of methyl 2-bromobenzoate (1.0 eq) in a suitable solvent such as THF or DMF, add propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add a base, such as triethylamine or diisopropylethylamine (2.0 eq), and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate.

  • Thiazole Ring Formation:

    • Dissolve methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate (1.0 eq) and thioacetamide (1.1 eq) in a suitable solvent like ethanol or isopropanol.

    • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction and concentrate in vacuo. Purify the crude product by column chromatography to obtain methyl 2-(2-methylthiazol-4-yl)benzoate.

  • Hydrolysis to the Final Product:

    • Dissolve methyl 2-(2-methylthiazol-4-yl)benzoate (1.0 eq) in a mixture of THF and water.

    • Add an excess of lithium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Once the ester is fully consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield this compound as a solid.

Protocol 2: Synthesis of a Representative MEK1/2 Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, MEK1/2 inhibitor via amide coupling of this compound with a substituted aniline.

Reaction Scheme:

Step-by-Step Methodology:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 3-fluoro-4-iodoaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated lithium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired benzamide inhibitor.

Protocol 3: In Vitro MEK1 Kinase Assay

This protocol describes a typical in vitro kinase assay to evaluate the inhibitory activity of the synthesized compound against MEK1.

Workflow for MEK1 Kinase Assay

Kinase_Assay_Workflow Preparation Prepare Reagents: - MEK1 Enzyme - Inactive ERK2 Substrate - ATP - Test Compound - Assay Buffer Incubation Incubate MEK1, ERK2, and Test Compound Preparation->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Phosphorylated ERK2 (e.g., using a phosphospecific antibody) Reaction_Stop->Detection Analysis Data Analysis and IC50 Determination Detection->Analysis

Figure 3: Workflow for an in vitro MEK1 kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).

    • Prepare solutions of recombinant active MEK1 enzyme and inactive ERK2 substrate in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the MEK1 enzyme and ERK2 substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MEK1.

    • Incubate the plate at 30 °C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Detect the amount of phosphorylated ERK2 using a suitable method, such as an ELISA-based assay with a phospho-ERK1/2 specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation

The following table provides a template for summarizing the biological activity data for a series of synthesized inhibitors.

Compound IDStructureMEK1 IC₅₀ (nM)Cell Proliferation IC₅₀ (A375, nM)
Hypothetical-1 N-(3-fluoro-4-iodophenyl)-2-(2-methyl-1,3-thiazol-4-yl)benzamideExperimental ValueExperimental Value
Reference Cpd Trametinib1-51-10

Conclusion and Future Directions

This compound represents a high-value scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocols outlined herein provide a comprehensive framework for its synthesis and subsequent elaboration into potent MEK1/2 inhibitors. The causality behind its selection lies in the strategic combination of a versatile carboxylic acid handle and a biologically relevant thiazole moiety. Future work should focus on exploring a wider range of substitutions on both the thiazole and benzoic acid rings to optimize potency, selectivity, and pharmacokinetic properties. The self-validating nature of the described protocols, from synthesis to biological evaluation, ensures a robust and reproducible approach for researchers in the field of drug discovery.

References

Application Notes & Protocols: A Framework for Determining the Efficacy of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. Structurally, this molecule contains a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role as an anti-inflammatory agent. Our proposed workflow is designed to systematically characterize the compound's biological activity, beginning with fundamental cytotoxicity assessments and progressing to detailed mechanistic studies targeting key inflammatory pathways. The protocols herein are presented as a self-validating system, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible data generation. We will focus on assays that probe the cyclooxygenase (COX) and NF-κB signaling pathways, which are central to inflammation and common targets for anti-inflammatory therapeutics.

Introduction: Rationale and Strategic Approach

The compound this compound is a novel small molecule. Its chemical scaffold, particularly the presence of a benzoic acid group, provides a logical starting point for investigating its potential as an inhibitor of inflammatory processes. Many established NSAIDs share this functional group and exert their effects by inhibiting COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1]

This guide outlines a multi-tiered cell-based assay cascade designed to:

  • Establish a safe therapeutic window by assessing cytotoxicity.

  • Quantify the primary anti-inflammatory efficacy by measuring the inhibition of key inflammatory mediators.

  • Elucidate the mechanism of action by investigating direct enzyme inhibition and upstream signaling events.

  • Characterize the cellular apoptosis profile at cytotoxic concentrations.

The selected cell line for foundational inflammatory assays is the RAW 264.7 murine macrophage line, a well-established model for studying inflammatory responses to stimuli like lipopolysaccharide (LPS).[2]

Experimental Design: A Stepwise Efficacy Evaluation Workflow

A logical progression of assays is crucial for building a comprehensive profile of a compound's efficacy. The workflow begins with broad cellular health assays and funnels down to specific mechanistic studies. This approach ensures that data from each step informs the design of the next, optimizing resource use and generating a coherent biological narrative.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Apoptosis Profiling A Compound Preparation & Solubility Testing B Assay 1: Cytotoxicity Screening (MTT Assay) A->B Establish concentration range C Assay 2: Functional Efficacy (PGE₂ Production Assay) B->C Determine non-toxic concentrations for efficacy testing F Assay 5: Apoptosis Induction (Caspase-3/7 Activity) B->F Characterize mechanism of cell death at high doses D Assay 3: Target Engagement (COX-2 Enzyme Inhibition) C->D Confirm mechanism of PGE₂ reduction E Assay 4: Upstream Signaling (NF-κB Nuclear Translocation) C->E Investigate upstream pathway regulation

Caption: Overall experimental workflow for compound characterization.

The Central Inflammatory Pathway: COX-2 and NF-κB

Inflammatory stimuli, such as LPS, activate signaling cascades that converge on the transcription factor NF-κB (Nuclear Factor kappa-B).[3] Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including Cyclooxygenase-2 (COX-2). COX-2 then converts arachidonic acid into prostaglandins, like Prostaglandin E2 (PGE₂), which are potent mediators of inflammation, pain, and fever. Our experimental strategy is designed to probe multiple nodes of this critical pathway.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates NFkB_Cytoplasm Cytoplasm: NF-κB -- IκB IKK->NFkB_Cytoplasm Phosphorylates IκB, leading to degradation NFkB_Nucleus Nucleus: Active NF-κB NFkB_Cytoplasm->NFkB_Nucleus Translocation COX2_Gene COX-2 Gene Transcription NFkB_Nucleus->COX2_Gene Induces Assay4 Assay 4: NF-κB Translocation NFkB_Nucleus->Assay4 Measures COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 Prostaglandin E₂ (PGE₂) (Pro-inflammatory Mediator) COX2_Enzyme->PGE2 Synthesizes Assay3 Assay 3: COX-2 Inhibition COX2_Enzyme->Assay3 Measures Inflammation Inflammation, Pain, Fever PGE2->Inflammation Assay2 Assay 2: PGE₂ Measurement PGE2->Assay2 Measures

Caption: Key nodes of the NF-κB and COX-2 inflammatory pathway.

Experimental Protocols

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4] This initial screen is critical to identify the concentration range of the test compound that does not cause significant cell death, ensuring that any observed anti-inflammatory effects in subsequent assays are not simply a byproduct of toxicity.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete DMEM, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM).

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (media only).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C, protecting the plate from light.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

Data Presentation and Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined using non-linear regression analysis.

Compound Conc. (µM)Absorbance (570nm)% Viability vs. Vehicle
0 (Vehicle)1.250100%
0.11.24599.6%
11.23098.4%
101.15092.0%
500.85068.0%
1000.61048.8%
2000.25020.0%

Table 1: Example data from an MTT cytotoxicity assay.

Assay 2: Inhibition of Prostaglandin E₂ (PGE₂) Production

Principle: This assay directly measures the functional anti-inflammatory efficacy of the compound. Macrophages are stimulated with LPS to induce an inflammatory response, leading to the production and secretion of PGE₂.[7] The amount of PGE₂ in the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). A reduction in PGE₂ levels in the presence of the compound indicates inhibition of the COX pathway.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in 4.1.1.

  • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (e.g., 1 µM Celecoxib, a known COX-2 inhibitor) and a vehicle control.[7]

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted PGE₂. Store at -80°C until analysis.

  • PGE₂ Quantification: Quantify the PGE₂ concentration in the supernatants using a commercially available PGE₂ competitive ELISA kit (e.g., from R&D Systems, Cayman Chemical, or Thermo Fisher Scientific).[8] Follow the manufacturer's instructions precisely. The principle involves competition between the PGE₂ in the sample and a fixed amount of enzyme-labeled PGE₂ for binding to a limited number of antibodies coated on the plate. The intensity of the final colorimetric signal is inversely proportional to the amount of PGE₂ in the sample.

Data Presentation and Interpretation: Results are expressed as the concentration of PGE₂ (pg/mL). The inhibitory effect is calculated relative to the LPS-stimulated vehicle control. An IC₅₀ value for PGE₂ inhibition can be calculated.

TreatmentLPS (1µg/mL)PGE₂ Conc. (pg/mL)% Inhibition
Unstimulated-50N/A
Vehicle Control+20000%
Compound (1 µM)+150025%
Compound (10 µM)+98051%
Compound (25 µM)+45077.5%
Celecoxib (1 µM)+25087.5%

Table 2: Example data from a PGE₂ inhibition assay.

Assay 3: Direct COX-2 Enzyme Inhibition Screening

Principle: If the compound inhibits PGE₂ production, this assay determines if the mechanism is through direct inhibition of the COX-2 enzyme. Cell-free enzymatic assays use purified, recombinant human COX-2.[9] The assay measures the activity of the enzyme in the presence of its substrate (arachidonic acid) and the test compound. The product of the COX reaction is typically measured using a colorimetric or fluorometric probe.[10]

Detailed Protocol:

  • Assay Preparation: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich).[9][10] These kits provide recombinant COX-2 enzyme, assay buffer, substrate, and a detection probe.

  • Reaction Setup: In a 96-well plate suitable for the detection method (e.g., black plate for fluorescence), add the assay buffer, cofactor solution, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of this compound. Include wells for a positive control (e.g., Celecoxib), a no-enzyme control, and a vehicle control.

  • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Data Acquisition: Immediately measure the output (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically over 5-10 minutes using a microplate reader.[10] The rate of increase in signal is proportional to the COX-2 enzyme activity.

Data Presentation and Interpretation: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each condition. The percent inhibition is determined relative to the vehicle control. This assay confirms direct target engagement and provides a quantitative measure of inhibitory potency (IC₅₀).

Assay 4: NF-κB (p65) Nuclear Translocation

Principle: This assay investigates if the compound acts upstream of COX-2 expression by inhibiting the NF-κB pathway. In resting cells, the NF-κB p65 subunit is held inactive in the cytoplasm.[3] Upon stimulation with LPS, p65 is released and translocates into the nucleus to activate gene transcription.[11] This translocation can be quantified by isolating cytoplasmic and nuclear protein fractions and detecting the p65 subunit in each fraction via Western blot.[12] A decrease in nuclear p65 following LPS stimulation indicates inhibition of the NF-κB pathway.

Detailed Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1-2 hours.

  • Cell Fractionation: Use a commercial nuclear/cytoplasmic extraction kit to separate the cellular fractions according to the manufacturer's protocol. This typically involves sequential lysis with two different buffers.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Data Presentation and Interpretation: The ratio of nuclear to cytoplasmic p65 is calculated. A successful experiment will show low nuclear p65 in unstimulated cells and high nuclear p65 in LPS-stimulated cells. The compound's effect is measured by its ability to reduce this LPS-induced increase in nuclear p65.

Assay 5: Apoptosis Assessment (Caspase-3/7 Activity)

Principle: When the MTT assay reveals cytotoxicity at higher concentrations, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[13] Caspase-3 and Caspase-7 are key executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells for 6-24 hours with cytotoxic concentrations of this compound (as determined in the MTT assay). Include a positive control for apoptosis (e.g., 1 µM Staurosporine), a vehicle control, and an untreated control.[13]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation: The results are expressed as Relative Luminescence Units (RLU). A significant increase in luminescence in compound-treated cells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

TreatmentRLU (Luminescence)Fold Change vs. Vehicle
Vehicle Control5,0001.0
Compound (50 µM)12,5002.5
Compound (100 µM)45,0009.0
Compound (200 µM)98,00019.6
Staurosporine (1 µM)125,00025.0

Table 3: Example data from a Caspase-3/7 activity assay.

Summary and Conclusion

This application note provides a validated, logical, and multi-faceted workflow to determine the efficacy of this compound as a potential anti-inflammatory agent. By systematically progressing from general cytotoxicity to specific functional and mechanistic assays, researchers can build a robust data package that characterizes the compound's therapeutic potential. This framework not only identifies the compound's potency in inhibiting key inflammatory mediators like PGE₂ but also provides critical insights into its mechanism of action, whether through direct COX-2 inhibition, modulation of upstream NF-κB signaling, or both. These detailed protocols, grounded in established scientific principles, serve as a reliable guide for the preclinical evaluation of novel therapeutic candidates.

References

Application Notes and Protocols for the Scalable Production of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural motif, featuring a substituted thiazole ring linked to a benzoic acid, is present in a variety of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document provides a detailed, two-step protocol for the production of this compound, designed for seamless transition from laboratory-scale synthesis to large-scale manufacturing. The protocol emphasizes robust reaction conditions, process safety, and purification strategies to ensure high purity and yield.

Synthetic Strategy Overview

The presented synthetic route is a convergent two-step process. The first step involves the construction of the thiazole ring through the well-established Hantzsch thiazole synthesis. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the benzoic acid moiety, and subsequent hydrolysis to yield the final product. This strategy was chosen for its reliability, use of readily available starting materials, and amenability to scale-up.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Suzuki Coupling & Hydrolysis Thioacetamide Thioacetamide Intermediate_A 4-(2-bromophenyl)-2-methylthiazole Thioacetamide->Intermediate_A Condensation 2-Bromo-2'-bromoacetophenone 2-Bromo-1-(2-bromophenyl)ethan-1-one 2-Bromo-2'-bromoacetophenone->Intermediate_A Intermediate_B Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate Intermediate_A->Intermediate_B Pd Catalyst, Base Methyl_boronic_ester Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl_boronic_ester->Intermediate_B Final_Product This compound Intermediate_B->Final_Product Base, H2O, Heat

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis of 4-(2-bromophenyl)-2-methylthiazole

The Hantzsch thiazole synthesis is a classic and highly efficient method for the formation of thiazole rings from α-haloketones and thioamides.[1][2] In this protocol, thioacetamide reacts with 2-bromo-1-(2-bromophenyl)ethan-1-one to form the key intermediate, 4-(2-bromophenyl)-2-methylthiazole. The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3]

Laboratory-Scale Protocol (Up to 10 g)

Materials and Equipment:

  • 2-bromo-1-(2-bromophenyl)ethan-1-one

  • Thioacetamide

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol (5 mL per gram of α-haloketone).

  • Reagent Addition: To the stirred solution, add thioacetamide (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes to neutralize any generated acid and precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Scale-Up Protocol (100 g to 1 kg)

Safety Precautions:

  • Thioacetamide is a suspected carcinogen and is harmful if swallowed.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[6][7]

  • 2-bromo-1-(2-bromophenyl)ethan-1-one is a lachrymator and skin irritant.[8] Avoid inhalation and skin contact.

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Nutsche filter-dryer or large Buchner funnel with vacuum flask

  • Vacuum oven

Procedure:

  • Reactor Charging: Charge the jacketed reactor with 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and anhydrous ethanol (4 L per kg of α-haloketone).

  • Reagent Solution: In a separate vessel, dissolve thioacetamide (1.1 eq) in anhydrous ethanol (1 L per kg of thioacetamide).

  • Controlled Addition: Heat the reactor contents to 50-60 °C with stirring. Slowly add the thioacetamide solution to the reactor via an addition funnel over 30-60 minutes. An exotherm may be observed; control the addition rate to maintain the internal temperature below reflux.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction completion by HPLC.

  • Cooling and Precipitation: Cool the reactor contents to 10-15 °C. The product should precipitate.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred slurry until the pH is neutral to slightly basic.

  • Filtration and Washing: Filter the product using a nutsche filter-dryer or a large Buchner funnel. Wash the filter cake thoroughly with deionized water, followed by a wash with cold ethanol.

  • Drying: Dry the intermediate, 4-(2-bromophenyl)-2-methylthiazole, in a vacuum oven at 40-50 °C until a constant weight is achieved.

ParameterLaboratory ScaleScale-Up
Reactant 1 2-bromo-1-(2-bromophenyl)ethan-1-one2-bromo-1-(2-bromophenyl)ethan-1-one
Reactant 2 ThioacetamideThioacetamide
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature Reflux (~78 °C)60 °C to Reflux
Reaction Time 2-4 hours4-6 hours
Work-up Precipitation with NaHCO₃ solutionIn-situ neutralization and filtration
Expected Yield 85-95%80-90%

Part 2: Suzuki-Miyaura Coupling and Hydrolysis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[9][10] In this step, the intermediate 4-(2-bromophenyl)-2-methylthiazole is coupled with methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in the presence of a palladium catalyst and a base to form the methyl ester of the final product.[11] This is followed by a straightforward basic hydrolysis to yield this compound.[12][13]

Laboratory-Scale Protocol (Up to 10 g)

Materials and Equipment:

  • 4-(2-bromophenyl)-2-methylthiazole

  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Potassium carbonate (anhydrous)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-(2-bromophenyl)-2-methylthiazole (1.0 eq), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude methyl ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

  • Acidification and Precipitation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute with water and acidify with 2M hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[14][15]

Scale-Up Protocol (100 g to 1 kg)

Safety Precautions:

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a well-ventilated area away from ignition sources.

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet

  • Vessel for preparing the boronic ester solution

  • Filtration system for catalyst removal (e.g., Celite pad)

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 4-(2-bromophenyl)-2-methylthiazole (1.0 eq), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and potassium carbonate (2.5 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water. Add the palladium catalyst under a nitrogen blanket.

  • Reaction: Heat the mixture to 90-100 °C and stir for 8-16 hours, monitoring by HPLC.

  • Catalyst Removal: Cool the reaction to 50-60 °C and filter through a pad of Celite to remove the palladium catalyst. Wash the filter cake with 1,4-dioxane.

  • Hydrolysis: Transfer the filtrate to a clean reactor. Add a 4M aqueous solution of sodium hydroxide and heat to reflux for 4-6 hours.

  • Work-up and Crystallization: Cool the reaction mixture. Perform a solvent swap to an appropriate crystallization solvent if necessary. Acidify with concentrated hydrochloric acid to a pH of 2-3. Cool the mixture to 0-5 °C to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration, wash with cold deionized water, and dry in a vacuum oven at 60-70 °C.

ParameterLaboratory ScaleScale-Up
Reactant 1 4-(2-bromophenyl)-2-methylthiazole4-(2-bromophenyl)-2-methylthiazole
Reactant 2 Methyl 2-(boronic ester)benzoateMethyl 2-(boronic ester)benzoate
Catalyst Pd(PPh₃)₄ (or similar)Pd(PPh₃)₄ (or similar)
Base K₂CO₃K₂CO₃
Solvent Degassed 1,4-Dioxane/WaterDegassed 1,4-Dioxane/Water
Temperature 90-100 °C90-100 °C
Reaction Time 6-12 hours8-16 hours
Hydrolysis NaOH, MeOH/H₂ONaOH, H₂O
Purification RecrystallizationCrystallization
Expected Yield 70-85%65-80%

Palladium Removal Strategies

Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated.[16] While the described filtration through Celite is a primary step, further purification may be necessary. Methods for palladium removal include treatment with activated carbon, silica-based scavengers, or further recrystallization.[17][18] The choice of method will depend on the required purity and the cost-effectiveness of the process.

G Start Crude Product Solution (Post-Hydrolysis) Acidification Acidify to pH 2-3 Start->Acidification Crystallization Cool to Induce Crystallization Acidification->Crystallization Filtration Isolate Crude Product by Filtration Crystallization->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization Final_Filtration Filter Pure Crystals Recrystallization->Final_Filtration Drying Dry Under Vacuum Final_Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Purification workflow for the final product.

Conclusion

The protocols outlined in this document provide a robust and scalable pathway for the synthesis of this compound. By employing a Hantzsch thiazole synthesis followed by a Suzuki-Miyaura coupling and hydrolysis, this key intermediate can be produced in high yield and purity. The detailed laboratory and scale-up procedures, along with safety considerations and purification strategies, are intended to facilitate the efficient and safe manufacturing of this important chemical building block for the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will explore the primary synthetic routes, troubleshoot potential pitfalls, and provide detailed protocols to enhance your experimental success.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through one of two common pathways. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Strategy A: A convergent approach involving the initial synthesis of a substituted thiazole, followed by a cross-coupling reaction to introduce the benzoic acid moiety.

  • Strategy B: A linear approach where the thiazole ring is constructed directly onto a benzoic acid precursor.

This guide will address both strategies, providing insights into potential issues at each stage.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Hantzsch Thiazole Synthesis Issues

The Hantzsch synthesis is a cornerstone for creating the thiazole ring, typically by reacting an α-haloketone with a thioamide.[1]

Question 1: My Hantzsch thiazole synthesis is resulting in a low yield or a complex mixture of products. What are the likely causes?

Answer: Low yields in the Hantzsch synthesis can often be attributed to several factors. Let's break down the common culprits:

  • Stability of the α-Haloketone: The α-haloketone intermediate, such as methyl 2-(bromoacetyl)benzoate, can be unstable and prone to self-condensation or degradation. It is often recommended to use this intermediate immediately after its preparation without extensive purification.

  • Reaction Conditions:

    • Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to the formation of byproducts. A moderate temperature, typically refluxing in ethanol, is a good starting point.

    • Solvent: Ethanol is a common solvent for this reaction. Ensure you are using anhydrous ethanol, as water can interfere with the reaction.

  • Purity of Thioacetamide: The quality of the thioacetamide is crucial. Impurities can lead to the formation of colored byproducts that complicate purification. Using freshly recrystallized thioacetamide is recommended.

  • Side Reactions: The formation of isomeric thiazoles or other heterocyclic systems can occur, especially if the α-haloketone has multiple reactive sites. Under acidic conditions, the regioselectivity of the condensation can be altered.[2]

dot

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis Check1 Check Purity of Starting Materials (α-Haloketone, Thioacetamide) Start->Check1 Check2 Optimize Reaction Conditions (Temperature, Solvent) Start->Check2 Check3 Investigate Potential Side Reactions Start->Check3 Sol1 Use Freshly Prepared α-Haloketone Recrystallize Thioacetamide Check1->Sol1 Sol2 Moderate Temperature (e.g., Refluxing EtOH) Use Anhydrous Solvent Check2->Sol2 Sol3 Analyze Crude Product by LC-MS to Identify Byproducts Adjust pH to Control Regioselectivity Check3->Sol3

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Part 2: Suzuki Cross-Coupling Challenges

The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the thiazole ring and the benzoic acid moiety.[3] However, it is not without its challenges.

Question 2: My Suzuki coupling reaction is failing or giving a low yield of the desired product. What should I investigate?

Answer: Suzuki coupling reactions are sensitive to a number of variables. Here is a systematic approach to troubleshooting:

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere.

    • Ligand: Phosphine ligands are susceptible to oxidation. Use fresh ligand and handle it under an inert atmosphere. For challenging couplings, consider using more specialized ligands like SPhos or XPhos.[4]

  • Base: The choice and quality of the base are critical. The base activates the boronic acid/ester.[5]

    • Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous.

    • Aqueous base solutions can be effective, but in some cases, anhydrous conditions may be preferable to minimize side reactions.

  • Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[6] It is particularly problematic with electron-deficient boronic acids. To mitigate this:

    • Use a milder base.

    • Ensure your reaction is thoroughly deoxygenated, as oxygen can promote this side reaction.

    • Consider using more stable boronic acid derivatives like MIDA boronates.[7]

  • Solvent: The solvent system (e.g., dioxane/water, toluene, DMF) should be anhydrous and thoroughly degassed to remove oxygen.

dot

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Issue1 Inactive Catalyst System Start->Issue1 Issue2 Suboptimal Base Start->Issue2 Issue3 Protodeboronation Side Reaction Start->Issue3 Issue4 Poor Solvent Quality Start->Issue4 Sol1 Use Fresh Catalyst/Ligand Consider Specialized Ligands Issue1->Sol1 Sol2 Use Anhydrous, Finely Powdered Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Issue2->Sol2 Sol3 Thoroughly Degas Reaction Mixture Use Milder Base Consider MIDA Boronates Issue3->Sol3 Sol4 Use Anhydrous, Degassed Solvent Issue4->Sol4

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Part 3: Ester Hydrolysis (Saponification)

The final step in many synthetic routes is the hydrolysis of a methyl or ethyl ester to the final carboxylic acid product.

Question 3: My ester hydrolysis is incomplete, or I am experiencing difficulty isolating the final product. What can I do?

Answer: Incomplete hydrolysis or challenging work-up can often be resolved with the following considerations:

  • Choice of Hydrolysis Conditions:

    • Basic Hydrolysis (Saponification): This is often preferred as it is an irreversible reaction.[8] Common reagents include NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF.

    • Acidic Hydrolysis: This is a reversible reaction, and a large excess of water is needed to drive the equilibrium towards the products.[9]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Incomplete reactions will show the presence of the starting ester.

  • Product Isolation:

    • After basic hydrolysis, the product exists as a carboxylate salt. The reaction mixture must be acidified (e.g., with HCl) to protonate the carboxylate and precipitate the carboxylic acid.

    • Ensure the pH is sufficiently acidic (typically pH 2-3) to ensure complete precipitation.

    • If the product is partially soluble in water, extraction with an organic solvent like ethyl acetate after acidification will be necessary.

Parameter Basic Hydrolysis (Saponification) Acidic Hydrolysis
Reversibility Irreversible[8]Reversible[10]
Typical Reagents NaOH, KOH, LiOH in H₂O/MeOH or H₂O/THF[9]Dilute H₂SO₄ or HCl in excess water[10]
Work-up Acidification to precipitate the carboxylic acid[8]Extraction of the carboxylic acid
Advantages Drives reaction to completionCan be useful for base-sensitive molecules
Disadvantages Requires a separate acidification stepEquilibrium may not favor products

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate
  • Preparation of Methyl 2-(bromoacetyl)benzoate:

    • To a solution of methyl 2-acetylbenzoate (1.0 equiv) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv).

    • The reaction can be initiated with a radical initiator like AIBN or by gentle heating.

    • Monitor the reaction by TLC. Upon completion, quench the reaction, wash with water and brine, and dry the organic layer. The crude product is often used directly in the next step.

  • Thiazole Formation:

    • Dissolve the crude methyl 2-(bromoacetyl)benzoate in anhydrous ethanol.

    • Add thioacetamide (1.2 equiv) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.[11]

Protocol 2: Saponification of Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate
  • Dissolve the methyl ester (1.0 equiv) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The product should precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[10]

References

solubility issues and solutions for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid.

Welcome to the dedicated technical guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with this compound, particularly its limited aqueous solubility. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of this compound that govern its behavior in experimental settings.

Question: Why is this compound poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of this compound stems from a combination of its molecular structure and solid-state properties.

  • Molecular Structure: The molecule possesses a benzoic acid group and a methylthiazole group. While the carboxylic acid provides a potential point for ionization, the overall structure is largely aromatic and nonpolar. Similar structures exhibit a high octanol-water partition coefficient (logP), indicating a preference for lipophilic (non-aqueous) environments[1][2].

  • Weakly Acidic Nature: As a carboxylic acid derivative, this compound is a weak acid. In neutral water (pH ~7), it exists in equilibrium between its protonated (neutral) form and its deprotonated (ionized) salt form. The neutral form is significantly less soluble than the ionized form. The pKa of benzoic acid is approximately 4.2, and while the thiazole group will influence this, the compound's pKa is expected to be in the acidic range[3].

  • Solid State: The compound is described as a crystalline powder[4]. Significant energy is required to break down this stable crystal lattice before the individual molecules can be solvated by water, further limiting its apparent solubility.

Question: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is highly dependent on pH. This is a direct consequence of its carboxylic acid functional group.

  • In Acidic Conditions (pH < pKa): At a pH below its pKa (estimated to be ~4-5), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is non-ionized and exhibits very low aqueous solubility.

  • In Basic Conditions (pH > pKa): As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water. According to the Henderson-Hasselbalch equation, solubility can increase exponentially as the pH moves away from the pKa[5]. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and maximize solubility.

G cluster_0 pH-Solubility Relationship for a Weak Acid Low_Solubility Low Solubility (Protonated, Neutral Form) pKa pKa (Transition Point) Low_Solubility->pKa pH increases High_Solubility High Solubility (Deprotonated, Ionized Form) High_pH High pH (e.g., pH 7-9) High_Solubility->High_pH pKa->High_Solubility pH increases Low_pH Low pH (e.g., pH 1-3) Low_pH->Low_Solubility

Caption: Logical flow of solubility for a weak acid as pH increases.

Question: What is the best way to determine the experimental solubility of my batch?

Answer: The "gold standard" for determining equilibrium thermodynamic solubility is the shake-flask method .[6] This method involves adding an excess amount of the solid compound to a solvent of interest, agitating the mixture at a controlled temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant[7]. It is crucial to confirm that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration no longer increases[6]. A detailed protocol is provided in the Appendix.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides a structured approach to solving common solubility problems encountered during experiments.

Caption: Troubleshooting workflow for solubility issues.

Scenario 1: Compound fails to dissolve in a standard aqueous buffer (e.g., PBS pH 7.4).

Primary Solution: pH Adjustment

Causality: As a weak acid, the compound's solubility will dramatically increase upon deprotonation to its salt form. By raising the pH of the solvent, you shift the equilibrium towards the more soluble ionized species.[5][8] This is the most effective and common method for solubilizing acidic compounds.[9]

Step-by-Step Protocol:

  • Preparation: Start with your desired aqueous buffer (e.g., phosphate buffer).

  • Initial pH Adjustment: Add a small amount of a concentrated basic solution (e.g., 1 M NaOH) to the buffer to raise the pH to ~9-10. This pre-alkalized solvent will more readily dissolve the acidic compound.

  • Dissolution: Weigh the required amount of this compound and add it to the basic buffer while stirring. Gentle warming (37°C) or sonication can expedite dissolution.

  • Final pH Titration: Once the solid is fully dissolved, carefully titrate the solution back down to your target experimental pH using a dilute acid (e.g., 0.1 M HCl).

  • Observation: Monitor the solution closely for any signs of precipitation as you approach the compound's pKa. If precipitation occurs, your target concentration may not be achievable at that final pH.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.

Trustworthiness Check: The key to this protocol is dissolving the compound at a high pH where it is highly soluble and then carefully adjusting back. This avoids trying to force the low-solubility form into solution at a challenging pH.

Scenario 2: pH modification is not suitable for the experiment (e.g., live-cell assays, pH-sensitive reactions).

Solution A: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to create a cavity for the solute.[9]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-10% (v/v)Excellent solubilizing power. Can be toxic to cells at higher concentrations.
Ethanol10-20% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400)10-30% (v/v)Low toxicity, often used in preclinical formulations.[10]
Propylene Glycol10-30% (v/v)Common vehicle for oral and parenteral formulations.[10]

Step-by-Step Protocol (for preparing a stock solution):

  • Neat Solvent Dissolution: First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Aqueous Dilution: Perform serial dilutions of this stock solution into your aqueous experimental medium.

  • Precipitation Check: After each dilution, vortex and let the solution sit for at least 30 minutes. Visually inspect for any signs of cloudiness or precipitation. This will help you determine the maximum concentration achievable in your final buffer system with an acceptable percentage of co-solvent.

  • Control Group: Always include a "vehicle control" in your experiments containing the same final concentration of the co-solvent used to dissolve your compound.

Solution B: Formulation with Solubilizing Excipients

Causality: For more demanding applications, specialized excipients can be used to create formulations that enhance aqueous solubility without significantly altering the bulk solvent properties.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The nonpolar part of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has a much higher apparent water solubility.[11]

  • Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap your poorly soluble compound, effectively solubilizing it.[5][12]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) use a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[13][14]

Consideration: The selection and optimization of these formulation strategies require significant expertise and are typically employed in later-stage drug development. Initial screening with cyclodextrins or non-ionic surfactants is often a good starting point.

Appendix: Standard Operating Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Adapted from WHO Technical Report Series, No. 992, Annex 4[6] and other established methods[7].

  • Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound (solid powder)

    • Solvent of interest (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer)

    • Glass vials with screw caps

    • Orbital shaker with temperature control (set to 37 ± 1 °C)

    • Centrifuge

    • Validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

    • Add a known volume of the solvent (e.g., 1 mL).

    • Seal the vials and place them on the orbital shaker at a constant speed (e.g., 150 rpm) and temperature (37 °C).

    • At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw a sample of the suspension.

    • Immediately separate the solid and liquid phases by centrifugation (e.g., 14,000 rpm for 15 minutes).

    • Carefully remove an aliquot of the clear supernatant and dilute it immediately with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation upon cooling.

    • Quantify the concentration of the dissolved compound using the validated analytical method.

  • Data Analysis: Plot concentration versus time. Equilibrium is reached when consecutive measurements show no significant increase in concentration (e.g., <5% difference between the 48h and 72h time points). The final, stable concentration is the equilibrium solubility.

References

Technical Support Center: Stability and Degradation Profile of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the general storage recommendations for this compound to ensure its stability?

A1: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. In solution, the stability is highly dependent on the solvent and pH. It is best to prepare solutions fresh. If storage in solution is necessary, use aprotic, anhydrous solvents and store at low temperatures, protected from light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent due to the presence of both a carboxylic acid group on the benzoic acid moiety and the basic nitrogen atom in the thiazole ring.[1][2] At low pH, the thiazole nitrogen can be protonated, which may influence the electron distribution in the ring and potentially alter its susceptibility to hydrolysis or other degradation pathways. Conversely, at high pH, the carboxylic acid will be deprotonated to a carboxylate salt. Extreme pH conditions (strong acid or strong base) coupled with elevated temperatures are likely to promote hydrolysis of the thiazole ring. It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your application.

Q3: Is this compound susceptible to oxidative degradation?

A3: Yes, thiazole-containing compounds can be susceptible to oxidation.[3] The thiazole ring can be oxidized at both the nitrogen and sulfur atoms.[1][4] Oxidation at the nitrogen can form an aromatic thiazole N-oxide, while oxidation at the sulfur can lead to non-aromatic sulfoxides or sulfones.[1] Strong oxidizing agents, such as potassium permanganate, can even lead to the cleavage of the thiazole ring.[5] The presence of dissolved oxygen, metal ions, or exposure to oxidizing agents in your experimental setup can initiate degradation. To minimize oxidation, consider using deoxygenated solvents and adding antioxidants if compatible with your experimental design.

Q4: What is the photostability of this compound, and how can I prevent photodegradation?

A4: Thiazole derivatives, particularly those with aryl substituents, can be sensitive to light.[6] Photodegradation can be initiated by the absorption of UV or visible light, leading to the formation of reactive species. A potential mechanism involves a reaction with singlet oxygen via a [4+2] cycloaddition, forming an unstable endoperoxide that subsequently rearranges to other products.[6] To prevent photodegradation, it is imperative to handle the compound and its solutions in amber vials or under low-light conditions.[7] For formulations, the inclusion of UV absorbers or singlet oxygen quenchers may be beneficial.[7] Always include a "dark control" in your experiments to differentiate between photodegradation and thermal degradation.[7]

Troubleshooting Guide for Unexpected Degradation

This guide provides a systematic approach to identifying and resolving unexpected degradation of this compound during your experiments.

Issue: I am observing a loss of the parent compound and the appearance of unknown peaks in my HPLC analysis.

Troubleshooting Workflow:

G start Unexpected Degradation Observed check_storage Review Storage and Handling Conditions start->check_storage check_purity Verify Purity of Starting Material check_storage->check_purity If conditions are optimal forced_degradation Perform Forced Degradation Study check_purity->forced_degradation If purity is confirmed identify_degradants Characterize Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants To understand degradation pathways mitigate Implement Mitigation Strategies identify_degradants->mitigate Based on identified pathways end_node Stability Optimized mitigate->end_node

Caption: Troubleshooting workflow for unexpected degradation.

Step 1: Review Storage and Handling Procedures

  • Light Exposure: Are you using amber vials and minimizing exposure to ambient light?

  • Temperature: Has the compound been exposed to elevated temperatures?

  • Atmosphere: Are your solutions protected from oxygen, especially if you suspect oxidative degradation?

Step 2: Verify the Purity of Your Starting Material and Reagents

  • Impurities in your starting material or reagents (e.g., peroxides in solvents) can catalyze degradation.

  • Run a baseline analysis of your starting material to confirm its purity.

Step 3: Perform a Forced Degradation Study

  • A forced degradation study will help you identify the conditions under which your compound is unstable.[8][9] This is a critical step in developing a stability-indicating analytical method.[10]

  • The table below provides recommended starting conditions for a forced degradation study.

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the thiazole ring
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the thiazole ring, potential reactions involving the benzoic acid moiety
Oxidation 3% H₂O₂ at room temperature for 24hFormation of N-oxides, sulfoxides, or sulfones; ring opening
Thermal Degradation Solid state and solution at 80°C for 48hGeneral decomposition, dependent on the weakest bonds in the molecule
Photodegradation Expose to UV (254 nm) and visible light (ICH Q1B)Photochemical reactions, potentially involving singlet oxygen

Step 4: Characterize Degradation Products

  • Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[6] This information is invaluable for understanding the degradation pathways.

Step 5: Implement Mitigation Strategies

  • Based on your findings, you can implement strategies such as adjusting the pH of your solutions, adding antioxidants, or protecting your samples from light.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation.

    • Ensure that the degradation product peaks are well-resolved from the parent peak. This confirms that the method is "stability-indicating".

    • If using a mass spectrometer, analyze the mass-to-charge ratio of the degradation products to aid in their identification.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for the thiazole ring in this compound based on established thiazole chemistry.

G cluster_main This compound cluster_products Potential Degradation Products parent Parent Compound n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) sulfoxide Sulfoxide parent->sulfoxide Oxidation (e.g., H₂O₂) ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong Oxidation / Hydrolysis

Caption: Potential degradation pathways of the thiazole ring.

References

Technical Support Center: Chromatography Troubleshooting for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this compound. We will explore the underlying chemical principles governing its behavior in chromatography and provide practical, field-proven solutions to common problems.

Introduction

This compound is a molecule possessing distinct chemical features that can complicate its purification. Its structure contains a hydrophobic benzoyl group, a potentially basic thiazole ring, and a polar, acidic carboxylic acid moiety. This combination of properties means that its behavior on a chromatographic support is highly dependent on the chosen conditions, particularly the mobile phase pH and composition. Understanding these properties is the first step toward developing a robust purification strategy.

This guide provides a series of frequently asked questions (FAQs) and detailed protocols to address the most common issues encountered during the purification of this and structurally similar acidic compounds.

Troubleshooting FAQs

Reverse-Phase (RP) Chromatography Issues
Q1: Why is my compound showing severe peak tailing in Reverse-Phase HPLC?

Answer: Peak tailing for an acidic compound like this compound on a C18 column is a classic sign of secondary interactions with the stationary phase.

  • Causality: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At a neutral pH, these silanols can be deprotonated (-Si-O⁻), creating active sites that interact ionically with your analyte. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[1] Basic compounds are particularly susceptible, but any polar functional group can interact.[1]

  • Solution: Suppress Silanol Activity. The most effective way to mitigate this is to add an acidic modifier to your mobile phase.

    • Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the aqueous and organic components of your mobile phase.[2] The acid protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions. It also ensures your carboxylic acid analyte remains in its neutral, protonated form, leading to more consistent retention.[2][3]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanols, though modifiers are still recommended for optimal peak shape.[1]

RP_Tailing_Troubleshooting start Peak Tailing Observed check_modifier Is an acidic modifier (0.1% FA/TFA) in the mobile phase? start->check_modifier add_modifier Action: Add 0.1% FA or TFA to mobile phase A and B. check_modifier->add_modifier No check_column Is the column old or known for high silanol activity? check_modifier->check_column Yes resolved Peak Shape Improved add_modifier->resolved replace_column Action: Replace with a modern, end-capped C18 column. check_column->replace_column Yes check_pH Is the mobile phase pH > pKa of the analyte (~4.2)? check_column->check_pH No replace_column->resolved adjust_pH Result: Analyte is partially ionized, increasing interaction. Acidic modifier resolves this. check_pH->adjust_pH Yes adjust_pH->resolved

Q2: My compound has poor retention and elutes near the void volume in RP-HPLC. How can I fix this?

Answer: Poor retention of this molecule occurs when it is in its ionized (deprotonated) state. The carboxylate form is much more polar than the neutral acid and has little affinity for the nonpolar C18 stationary phase.

  • Causality: The pKa of the benzoic acid group is approximately 4.2.[4] If the pH of your mobile phase is significantly above this value, the compound will exist as the highly polar carboxylate anion, which is repelled by the hydrophobic stationary phase.

  • Solution: Control the Mobile Phase pH.

    • Acidify the Mobile Phase: As with peak tailing, adding 0.1% Formic Acid or TFA is the primary solution. This will lower the mobile phase pH to around 2.5-3.0, ensuring the carboxylic acid is fully protonated and in its more hydrophobic, neutral form, which can be retained by the C18 phase.[5]

    • Reduce Organic Content: If retention is still too low with an acidified mobile phase, reduce the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your gradient.[6]

Normal-Phase (NP) Chromatography Issues
Q3: My compound streaks badly or won't elute from a normal-phase silica gel column, even with 100% ethyl acetate.

Answer: This is the most common issue when purifying carboxylic acids on standard silica gel.

  • Causality: Silica gel is a highly polar stationary phase rich in acidic silanol groups. The carboxylic acid group of your molecule binds very strongly to these sites via hydrogen bonding. This interaction is so strong that typical eluents like ethyl acetate/hexane mixtures cannot displace the molecule effectively, causing it to either streak across many fractions or remain irreversibly bound at the origin.[7]

  • Solution: Add a Polar, Acidic Modifier.

    • Add Acetic Acid: Incorporate a small amount (0.5% to 2%) of acetic acid or formic acid into your mobile phase.[8] The modifier acid will compete with your analyte for the binding sites on the silica, allowing your compound to elute properly.

    • Solvent System Selection: A good starting point for TLC analysis is a 50:50 mixture of ethyl acetate/hexanes with 1% acetic acid. Adjust the ethyl acetate ratio to achieve an Rf value between 0.2 and 0.4 for the column purification.[9]

    • Consider a More Polar Solvent: If the compound is still not moving, switch to a more polar solvent system, such as 5-10% methanol in dichloromethane (DCM), again with 1% acetic acid added.[8]

General Chromatography & Sample Preparation
Q4: How can I improve the separation between my product and a close-running impurity?

Answer: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Causality: Selectivity is the ability of the system to distinguish between two different analytes. It is influenced by the properties of the stationary phase, the mobile phase, and the analytes themselves.

  • Solutions:

    • Change the Organic Solvent (RP-HPLC): The two most common organic solvents in reverse-phase are acetonitrile and methanol. They have different properties and will interact with your analyte and impurities differently, thus changing the elution order or improving separation. If you are using acetonitrile, try a method with methanol, and vice-versa.[5]

    • Run a Shallow Gradient: A slower, more shallow gradient increases the time the compounds spend interacting with the stationary phase, providing more opportunity for separation.[9]

    • Try a Different Stationary Phase: If mobile phase optimization fails, the next step is to change the stationary phase.

      • Phenyl-Hexyl Column (RP): A phenyl-hexyl phase provides different selectivity compared to a C18, especially for aromatic compounds, due to π-π interactions.

      • Mixed-Mode Chromatography (RP): For compounds with both hydrophobic and ionizable groups, mixed-mode columns that have both reverse-phase and ion-exchange characteristics can offer unique and powerful selectivity.[10][11][12]

Q5: What is the best way to load my sample onto a flash column if it's not very soluble in the starting mobile phase?

Answer: This is a common problem that, if handled incorrectly, leads to poor separation. Loading a sample dissolved in a strong solvent will cause it to precipitate at the column head and then streak during elution. The solution is "dry loading."

  • Causality: Introducing the sample in a solvent stronger than the mobile phase disrupts the equilibrium at the top of the column, leading to band broadening and poor resolution from the very start.

  • Solution: Dry Loading (Solid Adsorption). This technique ensures your compound is introduced to the column in a low-volume, solid-phase band. See Protocol 3 for a detailed step-by-step guide. The basic principle involves dissolving your crude material, mixing it with a small amount of silica gel (or C18 silica for reverse-phase), evaporating the solvent completely, and loading the resulting free-flowing powder onto the column.[7][9]

Loading_Decision start Prepare to Load Sample on Flash Column check_solubility Is the crude sample fully soluble in a minimal amount (<5% of column volume) of the initial mobile phase? start->check_solubility liquid_load Proceed with Liquid Loading (Dissolve in mobile phase and inject/pipette) check_solubility->liquid_load Yes dry_load Use Dry Loading Technique (Adsorb onto silica, evaporate, and load powder) check_solubility->dry_load No

Experimental Protocols

Protocol 1: General Method Development for Reverse-Phase HPLC

This protocol outlines a systematic approach to developing a purification method for this compound.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Note: Prepare fresh mobile phase and filter aqueous components to prevent microbial growth and particulate contamination.[2]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Monitor at 254 nm and a secondary wavelength if the chromophore's maximum absorbance is known.

    • Gradient: Run a fast linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Analysis of Scouting Run:

    • Determine the approximate elution time of your target compound.

    • Assess the separation from major impurities.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient. For example, if the compound eluted at 60% B, design a new gradient from 40% B to 80% B over 20 minutes. This increases resolution in the relevant part of the chromatogram.[9]

  • Selectivity Optimization (if needed):

    • If co-elution persists, replace Mobile Phase B (acetonitrile) with a new solution of 0.1% Formic Acid in HPLC-grade methanol and repeat steps 3-5. The change in solvent often alters selectivity and may resolve the impurity.[5]

Protocol 2: Normal-Phase Flash Chromatography with Acidic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude material in DCM or ethyl acetate.

    • Spot a TLC plate and develop it in a solvent system of Ethyl Acetate/Hexane (e.g., 30:70) containing 1% acetic acid.

    • Adjust the ratio of ethyl acetate to hexane until the desired compound has an Rf of ~0.2-0.3. This is the optimal starting condition for your column.[9]

  • Column Packing:

    • Wet pack your silica gel column using the initial, low-polarity mobile phase determined by TLC (e.g., 10% EtOAc/Hexane + 1% Acetic Acid).

  • Sample Loading:

    • If the sample is soluble in the initial mobile phase, dissolve it in the minimum possible volume and load it onto the column.

    • If not, use the Dry Loading method described in Protocol 3 .

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the percentage of the more polar solvent (ethyl acetate) throughout the run (gradient elution). A step-gradient is common in flash chromatography.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 3: Dry Loading Technique for Flash Chromatography
  • Dissolve Sample: Dissolve your entire crude sample in a suitable solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone) in a round-bottom flask.

  • Add Sorbent: Add silica gel to the flask. Use an amount that is approximately 2-4 times the weight of your crude material. The goal is to create a non-sticky, free-flowing powder after the solvent is removed.[7]

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load Column: Carefully pour the silica-adsorbed sample onto the top of your pre-packed column bed.

  • Finalize Packing: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.

  • Elute: Carefully add the mobile phase and begin your elution as planned.

Data Summary

The choice of mobile phase modifier is critical for controlling the ionization state of both the analyte and the stationary phase.

ModifierTypical ConcentrationMobile Phase pH (Approx.)Primary FunctionMass Spec Compatibility
Formic Acid (FA) 0.1%~2.7Protonates analyte and silanols, good for peak shape.Excellent (volatile)
Acetic Acid (AA) 0.5 - 2.0% (NP), 0.1% (RP)~3.0Same as FA; commonly used in Normal Phase.Good
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Strong ion-pairing agent, excellent for peak shape but can suppress MS signal.Use with caution; can form strong ion pairs and be difficult to remove from the product.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this multi-step synthesis. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a three-stage process. This involves the initial construction of the thiazole core, followed by a cross-coupling reaction to introduce the benzoic acid moiety (often in a protected ester form), and finally, deprotection to yield the target carboxylic acid.

Synthetic_Workflow A Stage 1: Thiazole Ring Formation (Hantzsch Synthesis) B Stage 2: C-C Bond Formation (Suzuki Coupling) A->B Key Intermediate 1 C Stage 3: Ester Hydrolysis B->C Key Intermediate 2 D Final Product: This compound C->D Purification

Caption: Overall synthetic workflow for this compound.

Stage 1: Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a reliable and high-yielding method for constructing the 2-methyl-4-arylthiazole core.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For our target, this translates to the reaction of a 2-halo-1-(2-alkoxycarbonylphenyl)ethan-1-one with thioacetamide.

Experimental Protocol: Synthesis of Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(2-bromoacetyl)benzoate (1.0 eq) and thioacetamide (1.2 eq) in ethanol (5 mL per mmol of the bromoketone).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. Add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Troubleshooting and FAQs: Hantzsch Thiazole Synthesis

Q1: My reaction yield is low. What are the common causes?

A1: Low yields in Hantzsch synthesis can stem from several factors:

  • Instability of the α-haloketone: α-haloketones can be lachrymators and may degrade upon storage. Ensure you are using a freshly prepared or properly stored starting material.

  • Incomplete reaction: The reaction may require longer heating or a higher boiling point solvent. If ethanol proves ineffective, consider switching to n-butanol. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]

  • Side reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Careful monitoring by TLC is crucial.

  • Inefficient neutralization/extraction: Ensure complete neutralization of the acid generated. The thiazole product can be basic and may remain in the aqueous layer if the pH is too low during extraction.

Q2: I am observing multiple spots on my TLC plate even after the starting materials are consumed. What could these be?

A2: The formation of multiple products can be due to side reactions. One possibility is the formation of isomeric thiazoles if the starting α-haloketone is not regiochemically pure. Another possibility is the self-condensation of the thioacetamide or the α-haloketone under the reaction conditions. Running the reaction under more dilute conditions or at a slightly lower temperature might mitigate these side reactions.

Q3: Can I use acidic conditions for this synthesis?

A3: While the Hantzsch synthesis is typically performed under neutral or slightly basic conditions (after the initial condensation), some variations utilize acidic conditions. However, this can alter the regioselectivity, especially with unsymmetrical thioamides.[4] For the synthesis of a 2-methylthiazole from thioacetamide, sticking to neutral or slightly basic work-up conditions is recommended for predictable outcomes.

Stage 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the thiazole ring and the benzoic acid moiety. This typically involves the reaction of a halogenated thiazole with a boronic acid derivative of the benzoic acid ester, or vice versa, in the presence of a palladium catalyst.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂SPhos Precatalyst
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent System Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 100 °C90 °C80 °C
Typical Yield Moderate to GoodGood to ExcellentExcellent

Caption: Table of representative conditions for Suzuki-Miyaura coupling optimization.

Troubleshooting and FAQs: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is not going to completion, and I see starting materials remaining. What should I do?

A1: Incomplete conversion is a common issue. Consider the following:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper degassing of your solvent and use of an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[5]

  • Base selection: The strength and solubility of the base are important. If potassium carbonate is ineffective, try a stronger base like cesium carbonate or potassium phosphate.

  • Boronic acid stability: Boronic acids can undergo protodeboronation, especially at high temperatures.[6] Using a boronic ester (like a pinacol ester) can improve stability.[7]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the first step. Reducing the catalyst loading or changing the ligand can also help. In some cases, adding a small amount of a copper(I) co-catalyst can suppress homocoupling.

Q3: The reaction is very slow. How can I increase the rate?

A3: Increasing the temperature is a common approach, but be mindful of potential side reactions like protodeboronation. Alternatively, using a more active catalyst system, such as those based on N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands like SPhos, can significantly accelerate the reaction, even at lower temperatures.[5]

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Q1 Incomplete Conversion? Start->Q1 Q2 Homocoupling Observed? Start->Q2 Q3 Slow Reaction Rate? Start->Q3 A1 Check Catalyst Activity Optimize Base Use Boronic Ester Q1->A1 A2 Improve Degassing Adjust Catalyst/Ligand Consider Cu(I) co-catalyst Q2->A2 A3 Increase Temperature Use More Active Catalyst System Q3->A3

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Stage 3: Ester Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by saponification with a strong base, followed by acidification.

Experimental Protocol: Hydrolysis of Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate
  • Reaction Setup: Dissolve the ester in a mixture of methanol and water (e.g., 2:1 v/v). Add an excess of sodium hydroxide (3-5 equivalents).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs: Ester Hydrolysis

Q1: The hydrolysis is very slow or incomplete. Why is this happening?

A1: The ester may be sterically hindered, making the attack of the hydroxide ion on the carbonyl carbon difficult.[8][9][10] To overcome this:

  • Increase temperature and reaction time: Prolonged heating may be necessary.

  • Use a co-solvent: A solvent like THF or dioxane can improve the solubility of the ester and facilitate the reaction.

  • Stronger basic conditions: Using potassium hydroxide instead of sodium hydroxide, or employing a non-aqueous system like potassium tert-butoxide in DMSO with a controlled amount of water, can significantly increase the rate of hydrolysis for hindered esters.[11]

Q2: My final product is difficult to purify. What are some effective methods?

A2: Aromatic carboxylic acids can sometimes be challenging to purify.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective.

  • Acid-base extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the pure acid.[12][13]

  • Chromatography: If recrystallization is ineffective, column chromatography can be used. A common issue is the streaking of the acidic compound on silica gel. Adding a small amount of acetic acid to the eluent can improve the peak shape. Reversed-phase HPLC can also be an effective purification method for polar aromatic carboxylic acids.

References

Technical Support Center: Synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction to the Synthesis

The most common and efficient method for synthesizing the this compound core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the key starting materials are 2-(2-bromoacetyl)benzoic acid and thioacetamide . While this is a powerful and generally high-yielding reaction, the bifunctional nature of the starting materials can lead to several predictable side products. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely side products?

Low yield and a complex reaction mixture are common issues. The primary side products in this synthesis arise from the reactivity of the starting materials, particularly the 2-(2-bromoacetyl)benzoic acid, and the reaction conditions. Here are the most probable side products:

  • Side Product 1: Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate

  • Side Product 2: 3-(Bromomethylene)isobenzofuran-1(3H)-one

  • Side Product 3: 2-(2-methyl-1,3-thiazol-4-yl)benzamide

  • Side Product 4: Unreacted Starting Materials

Below is a summary table of these common impurities and their characteristics:

Side ProductStructureMolar Mass ( g/mol )TLC Rf (Typical)Key Identifier
Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate C₁₂H₁₁NO₂S233.29Higher than the acidEster peak in IR, methyl singlet in ¹H NMR
3-(Bromomethylene)isobenzofuran-1(3H)-one C₉H₅BrO₂225.04VariesAbsence of thiazole protons in ¹H NMR
2-(2-methyl-1,3-thiazol-4-yl)benzamide C₁₁H₁₀N₂OS218.28Lower than the acidAmide peaks in IR and ¹H NMR
FAQ 2: I've identified an ester side product in my reaction mixture. How is it forming and how can I prevent it?

Causality: The formation of Methyl 2-(2-methyl-1,3-thiazol-4-yl)benzoate is a classic case of Fischer esterification. The Hantzsch synthesis is often carried out in an alcohol solvent, such as methanol or ethanol. The reaction can generate acidic conditions, which catalyze the esterification of the carboxylic acid functional group on your target molecule.

Prevention and Troubleshooting:

  • Solvent Selection: If possible, use a non-alcoholic solvent like acetonitrile or dioxane. However, be aware that solubility of starting materials may be an issue.

  • Protecting Group Strategy: Protect the carboxylic acid as an ester before the Hantzsch synthesis, and then hydrolyze the ester as the final step. This adds steps but can significantly improve purity.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the rate of the esterification side reaction.

  • Purification: If the ester has already formed, it can typically be separated from the desired carboxylic acid product by column chromatography or by an acid-base extraction. The desired acid will be soluble in a basic aqueous solution, while the ester will remain in the organic layer.

FAQ 3: My NMR shows unexpected peaks and a loss of the characteristic thiazole proton signal. What could this be?

Causality: This is indicative of the formation of 3-(Bromomethylene)isobenzofuran-1(3H)-one . This side product arises from the intramolecular cyclization of the starting material, 2-(2-bromoacetyl)benzoic acid. The carboxylic acid can act as an internal nucleophile, attacking the electrophilic carbon of the α-haloketone.

Prevention and Troubleshooting:

  • Control of Reaction Conditions: This side reaction is often favored by high temperatures. Running the reaction at a lower temperature can help to minimize its formation.

  • Order of Addition: Adding the 2-(2-bromoacetyl)benzoic acid slowly to a solution of thioacetamide can help to ensure that the intermolecular Hantzsch reaction is favored over the intramolecular cyclization.

  • Purification: This side product can be removed by column chromatography.

Experimental Workflow: Minimizing Intramolecular Cyclization

Caption: Controlled addition and temperature management workflow.

FAQ 4: I've isolated a product with a lower Rf value than my target acid, and my IR spectrum shows amide peaks. What is this and how did it form?

Causality: You have likely formed 2-(2-methyl-1,3-thiazol-4-yl)benzamide . This can occur if ammonia is present in the reaction mixture. Ammonia can react with the carboxylic acid to form an ammonium salt, which upon heating, can dehydrate to form the amide.[1][2] While thioacetamide is the primary nitrogen source for the thiazole ring, some reaction conditions might use additional ammonia sources, or the thioacetamide itself could potentially act as an ammonia source under certain conditions, although this is less common.

Prevention and Troubleshooting:

  • Avoid Ammonia: If your protocol calls for an external source of ammonia, consider if it is truly necessary. The nitrogen in thioacetamide is sufficient for the thiazole ring formation.

  • Purification: The amide can be separated from the carboxylic acid by acid-base extraction. The carboxylic acid will be extracted into the basic aqueous phase, while the neutral amide will remain in the organic phase.

Logical Relationship: Amide Side Product Formation

G cluster_0 Reaction Conditions cluster_1 Side Product Carboxylic Acid Carboxylic Acid Amide Amide Carboxylic Acid->Amide Reacts with Ammonia Source Ammonia Source Ammonia Source->Amide Provides Nitrogen

Caption: Formation of the amide side product.

Key Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, dissolve thioacetamide (1.1 equivalents) in ethanol.

  • To this solution, add 2-(2-bromoacetyl)benzoic acid (1.0 equivalent).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate and shake well.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired carboxylic acid.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add 1M HCl with stirring until the solution is acidic (pH ~2-3).

  • The pure carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

References

addressing poor bioavailability of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-134 Bioenhancement Platform

Topic: Addressing Poor Bioavailability of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (MTBA)

Document ID: TSC-MTBA-V1.0

Welcome to the technical support center for our model compound, this compound, hereafter referred to as MTBA. This guide is designed for researchers, scientists, and drug development professionals encountering bioavailability challenges with this and structurally similar molecules.

Based on its structure—a lipophilic thiazole ring coupled with a benzoic acid moiety—MTBA is predicted to be a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2][3][4] This classification implies high permeability but low aqueous solubility, making oral absorption dissolution-rate limited.[4][5] This guide provides a systematic, question-driven approach to troubleshoot and overcome this critical drug development hurdle.

Section 1: Foundational Physicochemical Characterization

Before attempting any formulation strategy, a thorough understanding of the molecule's intrinsic properties is paramount. This initial characterization will inform your selection of the most promising bioavailability enhancement technology.

Q1: What are the critical first-step experiments I should conduct on MTBA?

A1: Your initial goal is to confirm the hypothesis that MTBA is a poorly soluble, highly permeable compound. A standard battery of physicochemical tests is required to build a comprehensive profile of the active pharmaceutical ingredient (API).

Table 1: Essential Physicochemical Characterization for MTBA

Parameter Experimental Method Rationale & Significance
Aqueous Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8 buffers; purified water) Determines the intrinsic solubility and its pH dependency. As a benzoic acid derivative, MTBA's solubility is expected to increase at pH values above its pKa.
pKa Potentiometric titration or UV-spectrophotometry Identifies the pH at which 50% of the drug is ionized. This is critical for predicting its solubility and absorption profile throughout the gastrointestinal (GI) tract.
LogP / LogD Shake-flask or HPLC method Measures lipophilicity (LogP) and its pH-dependent form (LogD). A high LogP (typically >3) suggests good permeability but poor aqueous solubility.[6]
Solid-State Analysis DSC, TGA, PXRD, Microscopy Identifies the melting point (Tm), thermal stability (TGA), crystallinity (PXRD), and particle morphology. This baseline is crucial for detecting changes after formulation processing (e.g., conversion to an amorphous state).[3]

| Biorelevant Solubility | Shake-flask in FaSSIF & FeSSIF media | Measures solubility in media that simulate the fasted (FaSSIF) and fed (FeSSIF) states of the small intestine, providing a more accurate prediction of in vivo dissolution.[7][8][9] |

Section 2: Troubleshooting and Guide to Formulation Strategies

Once MTBA's poor solubility is confirmed, the next step is to select and optimize an enabling formulation strategy. This section addresses common questions and provides protocols for the three most successful approaches for BCS Class II/IV compounds: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanocrystal technology.[10][11][12][13]

Workflow: Selecting a Formulation Strategy

The following diagram provides a decision-making framework to guide your choice of formulation technology based on the initial characterization data.

G cluster_0 Initial API Data cluster_1 Decision Points start MTBA API Profile (Solubility, Tm, LogP) thermal_stability Thermally Stable? (Check TGA/DSC) start->thermal_stability logp_check LogP > 4 and/or High Dose? start->logp_check hme Hot-Melt Extrusion (HME) (Amorphous Solid Dispersion) thermal_stability->hme Yes spray_dry Spray Drying (SD) (Amorphous Solid Dispersion) thermal_stability->spray_dry No (Heat Sensitive) lbdss Lipid-Based System (LBDDS) (e.g., SEDDS) logp_check->lbdss Yes nano Nanocrystals (Milling/Homogenization) logp_check->nano No

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

Amorphous Solid Dispersions (ASDs)

ASDs enhance solubility by converting the crystalline drug into a high-energy, amorphous state, molecularly dispersed within a polymer matrix.[14][15][16]

Q2: My compound is heat-sensitive. Is an ASD still a viable option?

A2: Yes. While Hot-Melt Extrusion (HME) involves high temperatures, Spray Drying is an excellent alternative for heat-sensitive compounds like MTBA might be.[17][18] Spray drying is a solvent-evaporation process that rapidly transforms a drug-polymer solution into a solid powder at controlled temperatures, minimizing thermal degradation.[17][19][20]

Q3: How do I prepare an ASD of MTBA using spray drying?

A3: This protocol provides a starting point for laboratory-scale spray drying.

Experimental Protocol: Spray Drying for ASD Preparation

  • Polymer Selection: Choose a polymer known to form stable ASDs, such as HPMCAS (hydroxypropyl methylcellulose acetate succinate) or PVP (polyvinylpyrrolidone).[14][21] The polymer stabilizes the amorphous drug and can inhibit its precipitation in the gut.[22]

  • Solvent System Selection: Identify a common solvent system that can dissolve both MTBA and the chosen polymer. A volatile solvent like methanol, acetone, or a mixture of the two is ideal.[20]

  • Solution Preparation: Prepare a feed solution by dissolving MTBA and the polymer in the selected solvent. A typical starting point is a 20-30% drug load (w/w of solids). Total solid concentration in the solvent is typically 2-10%.

  • Spray Drying Process:

    • Set the spray dryer parameters. Key parameters include inlet temperature, gas flow rate, and solution feed rate.[17] These must be optimized to ensure complete solvent evaporation without causing drug degradation.

    • Atomize the feed solution into fine droplets inside the drying chamber.[20]

    • The rapid evaporation of the solvent "locks" the MTBA in an amorphous state within the polymer matrix.[23]

  • Powder Collection & Analysis: Collect the resulting powder using a cyclone separator.[17] Crucially, you must verify the amorphous nature of the collected powder using PXRD (look for a halo pattern instead of sharp peaks) and DSC (look for a single glass transition temperature, Tg). [17]

Q4: My spray-dried ASD shows signs of recrystallization over time. What's wrong?

A4: This is a common stability issue with ASDs. Here’s how to troubleshoot it:

  • Insufficient Polymer: The drug loading might be too high. The polymer's job is to physically separate drug molecules and increase the Tg of the mixture, hindering molecular mobility and crystallization.[14][16][22] Try reducing the drug load to 15% or 10%.

  • Poor Polymer Choice: The chosen polymer may not have strong enough specific interactions (e.g., hydrogen bonding) with MTBA to stabilize it.[14] Screen other polymers like Soluplus® or copovidone.

  • Hygroscopicity: Amorphous systems can absorb moisture, which acts as a plasticizer, lowers the Tg, and facilitates crystallization.[17] Ensure the ASD is stored in a desiccator and consider using a less hygroscopic polymer.

Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic compounds, LBDDS are an excellent choice.[6] These formulations present the drug in a pre-dissolved, solubilized state, which can bypass the dissolution step in the GI tract.[24][25][26]

Q5: How do I know if LBDDS is the right approach for MTBA?

A5: LBDDS are particularly well-suited for drugs with high LogP values (typically > 4) and good solubility in oils and lipids.[6] Since MTBA has a benzoic acid group, its solubility in lipids may need to be experimentally confirmed. The primary advantage is that upon gentle agitation in aqueous media (like GI fluids), these systems can form fine oil-in-water emulsions or microemulsions, providing a large surface area for absorption.[6][24][27]

Q6: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how do I develop one for MTBA?

A6: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion upon contact with aqueous fluids.[6][10]

Experimental Protocol: SEDDS Formulation Development

  • Excipient Screening:

    • Oil Phase: Determine the solubility of MTBA in various pharmaceutical-grade oils (e.g., medium-chain triglycerides like Capmul® MCM, long-chain triglycerides like soybean oil). Select the oil with the highest solubilizing capacity.

    • Surfactant Screening: Select a surfactant with a high HLB (Hydrophilic-Lipophilic Balance) value (e.g., Cremophor® EL, Tween® 80). Assess its ability to emulsify the chosen oil phase.

    • Co-solvent Screening: Select a co-solvent (e.g., Transcutol®, PEG 400) that can dissolve both the drug and the surfactant.

  • Ternary Phase Diagram Construction:

    • Systematically mix the chosen oil, surfactant, and co-solvent at various ratios.

    • For each ratio, titrate a small amount with water and observe the resulting emulsion. Note the regions that form clear or slightly opalescent microemulsions. This map, the ternary phase diagram, identifies the robust formulation region.

  • MTBA Loading and Characterization:

    • Prepare the optimal blank SEDDS formulation from the phase diagram.

    • Dissolve the maximum amount of MTBA into the formulation without causing precipitation.

    • Characterize the drug-loaded SEDDS by measuring droplet size, emulsification time, and stability upon dilution.

G cluster_0 In the Capsule cluster_1 In the Stomach/Intestine SEDDS SEDDS Formulation (Oil + Surfactant + Drug) GI_Fluid Aqueous GI Fluid SEDDS->GI_Fluid Dispersion Emulsion Fine Emulsion/ Microemulsion GI_Fluid->Emulsion Spontaneous Emulsification Micelles Micelles with Solubilized Drug Emulsion->Micelles Digestion/ Dilution Absorption Drug Absorption Micelles->Absorption

Caption: Mechanism of drug absorption from a Self-Emulsifying Drug Delivery System (SEDDS).

Particle Size Reduction: Nanocrystals

This strategy enhances dissolution rate by dramatically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[28] It is a carrier-free approach suitable for compounds that are crystalline and have a high melting point.[29][30]

Q7: When should I choose nanocrystals over an ASD?

A7: Nanocrystal technology is preferred when the drug has high thermal stability (making HME difficult) but you want to avoid the use of large amounts of polymers and solvents associated with ASDs. It is particularly effective for compounds where increasing the dissolution rate is sufficient to improve absorption.[29][31]

Q8: My nanocrystal suspension is showing particle aggregation. How can I prevent this?

A8: High surface energy makes nanoparticles prone to aggregation. The key is effective stabilization.

  • Stabilizer Selection: You must use a stabilizer (a polymer or a surfactant) that adsorbs onto the particle surface. Common choices include cellulosics (HPMC), povidones (PVP), and surfactants like poloxamers or sodium lauryl sulfate (SLS).

  • Steric vs. Electrostatic Stabilization: Polymeric stabilizers provide steric hindrance, preventing particles from getting too close. Ionic surfactants provide electrostatic repulsion. Often, a combination of both is most effective.

  • Concentration: The stabilizer concentration is critical. Too little will be ineffective, while too much can lead to issues like Ostwald ripening or increased viscosity. You must optimize the drug-to-stabilizer ratio.

Section 3: In Vitro Performance Testing & FAQs

After preparing your formulation, you must test its performance in vitro to predict its in vivo behavior.

Q9: How do I test the dissolution of my new MTBA formulation to see if it's better than the raw API?

A9: A standard USP Apparatus II (paddle) dissolution test is used, but with a critical modification: use biorelevant media . Simple buffers do not reflect the composition of human intestinal fluid.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): This medium contains bile salts and lecithin to mimic the GI tract before a meal.[7][8][32]

  • FeSSIF (Fed State Simulated Intestinal Fluid): This medium has higher concentrations of bile salts and lecithin to simulate the GI tract after a meal.[7][8][32]

  • Why it Matters: The surfactants in these media can significantly impact the dissolution and solubility of your formulation, providing a much more accurate prediction of how it will perform in the body.[9][33] A successful formulation should show a significant increase in both the rate and extent of dissolution in these media compared to the unformulated MTBA.

Q10: My formulation shows improved dissolution. How can I get an early look at permeability?

A10: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[34][35][36]

Protocol Overview: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in a multi-well plate.[34][37]

  • Monolayer Formation: Over 18-22 days, the cells differentiate to form a polarized monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and efflux transporters.[34][36]

  • Transport Study: Your formulated MTBA is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side over time (typically 2 hours).[34][38]

  • Analysis: The concentration of MTBA that has crossed the monolayer is quantified by LC-MS/MS. This is used to calculate the apparent permeability coefficient (Papp).[34][35]

  • Interpretation: A high Papp value is predictive of good in vivo absorption.[36] The assay can also be run in the reverse (basolateral-to-apical) direction to determine if MTBA is a substrate for efflux pumps like P-glycoprotein.[34]

Q11: Should I perform preclinical in vivo studies?

A11: Absolutely. While in vitro tests are excellent for screening, an in vivo pharmacokinetic (PK) study in an animal model (e.g., rat or dog) is the definitive test.[39][40][41] A crossover study comparing the oral bioavailability of your lead formulation against a simple suspension of the API will quantify the improvement in exposure (AUC) and peak concentration (Cmax).[40][42] This data is essential for deciding whether to advance the compound.[42]

References

Technical Support Center: A Guide to Minimizing Off-Target Effects of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and Novel Small Molecules in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical challenge in preclinical research: understanding and minimizing the off-target effects of small molecule inhibitors. While we will use the novel compound 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid as a central example, the principles and protocols outlined here are broadly applicable to the rigorous validation of any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with novel compounds like this compound?

A1: Off-target effects are the unintended interactions of an investigational compound with molecular targets other than its primary, intended one.[1] For a new molecule like this compound, whose biological activity and specificity are not yet fully characterized, the risk of off-target binding is a significant concern. These unintended interactions can lead to a variety of misleading outcomes, including false-positive results in initial screens, unexpected cellular phenotypes, and toxicity that is unrelated to the inhibition of the intended target.[2] Early identification and mitigation of these effects are crucial to avoid wasted resources and to ensure that the therapeutic strategy is based on a sound mechanism of action.

Q2: My initial high-throughput screen (HTS) identified this compound as a potent "hit." How can I be sure this isn't a false positive due to assay interference?

A2: This is a critical question in early-stage drug discovery. Many compounds, known as Pan-Assay Interference Compounds (PAINS), can generate false positives in HTS assays through a variety of mechanisms that are not related to specific binding to the target.[3][4] These mechanisms can include chemical aggregation, redox activity, or interference with the assay's detection technology (e.g., fluorescence).[5][6]

To rule out assay interference, you should:

  • Perform an orthogonal assay: This is a secondary assay that measures the same biological endpoint but uses a different technology or substrate.[7] If the compound is a true hit, it should show activity in both assays.

  • Conduct counter-screens: Test the compound in an assay that lacks the target protein. Any activity observed in this assay is likely due to off-target effects or assay interference.

  • Evaluate for PAINS substructures: The structure of this compound should be analyzed using computational filters to identify any motifs commonly associated with PAINS.[8] However, these filters are not foolproof and experimental validation is essential.[8]

Q3: I'm observing toxicity in my cell-based assays at concentrations where I expect to see specific inhibition from this compound. How can I differentiate between on-target and off-target toxicity?

A3: Distinguishing between on-target and off-target toxicity is a common challenge. Here's a systematic approach:

  • Establish a clear dose-response relationship: Determine the IC50 (or EC50) for both the desired biological effect and for cytotoxicity. A significant window between these two values suggests that the toxicity may be an off-target effect.

  • Use a structurally related, inactive control compound: Synthesize or obtain a close analog of this compound that is inactive against your primary target. If this analog still causes cytotoxicity, it strongly suggests an off-target mechanism.

  • Employ target engagement assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell at non-toxic concentrations.[9]

  • Rescue experiments: If possible, overexpress the target protein in your cells. If the toxicity is on-target, this may rescue the cells from the compound's effects. Conversely, knocking down the target should mimic the compound's phenotype.

Troubleshooting Guide: Addressing Unexpected Results

This section provides solutions to common problems encountered when working with novel inhibitors.

Problem 1: Inconsistent IC50 values for this compound across different assay formats (e.g., biochemical vs. cell-based).

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]1. Perform cell permeability assays (e.g., PAMPA). 2. If permeability is low, consider formulation strategies or chemical modifications to improve uptake.
Efflux Pump Activity The compound may be actively transported out of the cell by efflux pumps.1. Co-incubate with known efflux pump inhibitors. 2. Use cell lines with varying levels of efflux pump expression.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.1. Analyze compound stability in cell culture media and in the presence of cells over time using LC-MS. 2. If unstable, consider using metabolic inhibitors or modifying the compound's structure to block metabolic sites.
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.1. Perform assays in serum-free or low-serum conditions. 2. Measure the extent of plasma protein binding.

Problem 2: The observed cellular phenotype does not correlate with the known function of the intended target.

This is a strong indicator of a dominant off-target effect. The following workflow can help to identify the responsible off-target interaction.

A Unexpected Phenotype Observed B Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Is Target Engaged at Relevant Concentrations? B->C D Investigate Off-Target Binding C->D No F Re-evaluate On-Target Hypothesis C->F Yes E Phenotype is Likely Off-Target D->E G Broad Kinase/Protease Panel Screening E->G H Affinity-Based Proteomics (e.g., Chemical Pulldown-MS) E->H I Computational Target Prediction E->I J Validate New Hypothesized Target G->J H->J I->J

Caption: Workflow for investigating unexpected cellular phenotypes.

Experimental Protocols: A Framework for Rigorous Validation

Protocol 1: Orthogonal Assay Development to Confirm On-Target Activity

The goal of an orthogonal assay is to confirm the primary screening results using a different detection method, thereby reducing the likelihood of technology-specific artifacts.[11]

Step-by-Step Methodology:

  • Primary Assay (Example: Fluorescence-based):

    • Incubate the target protein, substrate, and this compound at various concentrations.

    • Measure the output (e.g., fluorescence) to determine the IC50.

  • Orthogonal Assay (Example: Label-free, such as Surface Plasmon Resonance - SPR):

    • Immobilize the target protein on an SPR sensor chip.

    • Flow solutions of this compound at different concentrations over the chip.

    • Directly measure the binding affinity (KD) by detecting changes in the refractive index.[9]

  • Data Analysis and Interpretation:

    • Compare the IC50 from the primary assay with the KD from the orthogonal assay. While these values are not identical, they should be in a similar range for a true inhibitor. A significant discrepancy warrants further investigation into potential assay artifacts.

Protocol 2: A Tiered Approach to Selectivity Profiling

Selectivity profiling is essential to understand the broader interaction landscape of your compound. This should be approached in a tiered manner to manage resources effectively.

A Tier 1: Closely Related Targets D Assay against family members with high sequence homology. A->D B Tier 2: Broad Target Panel E Screen against a commercially available panel of common off-targets (e.g., kinases, GPCRs, ion channels). B->E C Tier 3: Unbiased Proteome-Wide Screening F Utilize affinity-based proteomics to identify interacting proteins in a cellular context. C->F

Caption: Tiered strategy for selectivity profiling.

Step-by-Step Methodology:

  • Tier 1 - Closely Related Family Members:

    • Identify proteins that are structurally or functionally related to your primary target.

    • Test this compound against these proteins using the same assay format as your primary screen.

    • Goal: To assess initial selectivity within the target family.

  • Tier 2 - Broad Selectivity Panel:

    • Submit the compound to a commercial service for screening against a broad panel of diverse targets (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • These panels typically include hundreds of receptors, kinases, and enzymes known to be involved in adverse drug reactions.

    • Goal: To identify potential off-target liabilities early in the discovery process.[12]

  • Tier 3 - Proteome-Wide Profiling (for advanced candidates):

    • Employ unbiased techniques like chemical proteomics. This involves immobilizing an analog of this compound on a solid support and using it to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

    • Goal: To gain a comprehensive and unbiased view of the compound's interactome.

By implementing these rigorous, multi-faceted validation strategies, researchers can build a comprehensive understanding of the on- and off-target activities of novel compounds like this compound. This proactive approach to de-risking small molecules is fundamental to the principles of good scientific practice and is essential for the successful development of new therapeutics.

References

Technical Support Center: Scale-Up Synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot or manufacturing scale. We will address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to optimize your process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, practical problems encountered during the synthesis. The most common and industrially relevant route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3] Our troubleshooting will focus on this pathway.

Problem 1: Low or Inconsistent Yield in the Hantzsch Cyclization Step

You're reacting your 2-(2-haloacetyl)benzoic acid precursor with thioacetamide and observing yields that are significantly lower than your lab-scale experiments or vary widely between batches.

Potential Causes & Suggested Solutions

  • Cause A: Poor Quality or Degradation of Starting Materials

    • The α-Haloketone Precursor: The preparation of the α-haloketone can be challenging.[4] Incomplete halogenation or the presence of unreacted starting material will directly result in lower yield. Side reactions during its synthesis can also introduce impurities that interfere with the main reaction.

    • Thioacetamide Instability: Thioacetamide can degrade upon storage. Using old or improperly stored reagent can lead to inconsistent results.

    • Solutions:

      • Qualify Intermediates: Rigorously test the α-haloketone precursor before use. Use HPLC to confirm purity (>98%) and ¹H NMR to ensure complete halogenation.

      • Use Fresh Reagents: Use a fresh, high-quality batch of thioacetamide for each scale-up run.

      • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of sensitive reagents, especially at elevated temperatures.

  • Cause B: Inefficient Heat & Mass Transfer in Large Reactors

    • Thermal Control: Large reaction volumes have a low surface-area-to-volume ratio, making heat transfer inefficient.[5] This can lead to localized hot spots where byproducts are formed or, conversely, areas that are too cool for the reaction to proceed to completion. The Hantzsch synthesis is often exothermic.

    • Mixing Limitations: Inadequate mixing in large vessels leads to poor distribution of reactants, creating localized concentration gradients that favor side reactions and reduce the overall conversion rate.[5]

    • Solutions:

      • Reactor Design: Use a jacketed reactor with a reliable heating/cooling system to maintain a stable internal temperature.

      • Controlled Addition: Add the α-haloketone precursor portion-wise or via a syringe pump to the heated thioacetamide solution. This allows for better management of the reaction exotherm.

      • Optimize Agitation: Ensure the reactor's impeller and stirring speed are sufficient to maintain a homogeneous mixture. Perform a mixing study if necessary.

  • Cause C: Unfavorable Reaction Conditions

    • Solvent Choice: The choice of solvent is critical. While ethanol is common, its boiling point may not be optimal for all substrates.

    • Reaction Time: Simply extending the reaction time from lab scale may not be effective and can lead to product degradation.[5]

    • Solutions:

      • Solvent Screening: If yields are poor, consider screening other solvents like isopropanol or acetonitrile.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using TLC or HPLC. The reaction is complete when the limiting reagent (typically the α-haloketone) is consumed.

Problem 2: Difficult Purification and Isolation of the Final Product

The crude product is an oil, is difficult to filter, or your final purity is low even after recrystallization.

Potential Causes & Suggested Solutions

  • Cause A: Presence of Persistent Impurities

    • Closely related impurities formed during the reaction can co-precipitate or be trapped within the crystal lattice of your product, making them difficult to remove by simple recrystallization.

    • Solution: Acid-Base Extraction. The carboxylic acid functionality of the target molecule is a powerful handle for purification.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous base solution like sodium bicarbonate or sodium carbonate. Your product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Slowly re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) while stirring vigorously. The purified product will precipitate out.

      • Filter the solid, wash with cold water to remove salts, and dry under vacuum. This method is highly effective for removing neutral or basic impurities.[6]

  • Cause B: Poor Crystallization Behavior

    • The crude product may precipitate as an amorphous solid or oil, which is difficult to handle and purify.

    • Solutions:

      • Optimize Precipitation pH: The pH at which the product precipitates is crucial. The minimum solubility is typically found in the range of pH 1.5-2.5.[6] Adding the acid slowly and monitoring the pH can improve the crystal form.

      • Recrystallization Solvent Screening: A single solvent may not be sufficient. Systematically screen for a suitable recrystallization solvent or solvent system (e.g., ethanol/water, toluene/heptane, isopropanol).[5][7] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Trituration: If the product oils out, try cooling it to a solid and then performing a trituration (slurry wash) with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for scaling up the production of this compound?

A1: The Hantzsch thiazole synthesis is the most established and robust method.[3] The general workflow involves two key steps:

  • Synthesis of the α-haloketone intermediate: This typically involves the bromination of 2-acetylbenzoic acid using a reagent like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent.

  • Cyclocondensation: The resulting 2-(2-bromoacetyl)benzoic acid is then reacted with thioacetamide in a solvent like ethanol to form the thiazole ring.[2] This is followed by a robust purification procedure, often involving an acid-base workup and a final recrystallization.

Q2: What are the critical process safety considerations for this synthesis?

A2: Several safety hazards must be managed:

  • Thioacetamide: This reagent is a suspected carcinogen and should be handled with extreme care, using appropriate personal protective equipment (PPE) and containment (e.g., fume hood or ventilated enclosure).

  • α-Haloketones: These intermediates are often lachrymators (tear-inducing) and skin irritants. Full PPE, including safety goggles, gloves, and a lab coat, is mandatory.

  • Reaction Exotherm: The Hantzsch cyclization can be exothermic. During scale-up, this can lead to a rapid increase in temperature and pressure if not controlled. Ensure the reactor is equipped with adequate cooling and pressure relief systems, and perform controlled additions of reagents.

Q3: How can I monitor the reaction effectively during a large-scale run?

A3: Relying on visual checks is insufficient. A robust analytical plan is essential:

  • Thin-Layer Chromatography (TLC): A quick and effective method for tracking the disappearance of starting materials. A suitable mobile phase might be a mixture of hexane and ethyl acetate.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows you to precisely track the consumption of reactants and the formation of the product, providing accurate data on reaction completion and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Extremely useful during process development to identify any unknown impurities or byproducts, which can help in troubleshooting side reactions.

Q4: My final product contains a persistent byproduct with a similar polarity. What could it be and how can I avoid it?

A4: A common byproduct in Hantzsch-type syntheses can arise from the self-condensation of the α-haloketone intermediate, especially under basic conditions or at high temperatures. Another possibility is the formation of an oxazole byproduct if any amide starting material (from thioamide hydrolysis) is present. To mitigate this:

  • Ensure the reaction pH does not become basic. Some protocols use mildly acidic conditions to prevent side reactions.[8]

  • Maintain strict temperature control to avoid hotspots.

  • Use high-purity thioacetamide to prevent contamination with amide impurities.

  • If the impurity persists, a specialized purification technique like column chromatography may be needed during development, although this is less ideal for large-scale manufacturing. Re-optimizing the purification via recrystallization with a different solvent system is often a more scalable solution.

Process & Troubleshooting Visualizations

The following diagrams provide a visual guide to the synthetic workflow and a decision-making process for troubleshooting common issues.

G cluster_0 Synthesis Workflow Start Starting Materials (2-Acetylbenzoic Acid, Thioacetamide) Step1 Step 1: α-Halogenation (e.g., with NBS) Start->Step1 QC1 QC Check 1 (Purity of α-haloketone via HPLC/NMR) Step1->QC1 Step2 Step 2: Hantzsch Cyclization (Reaction with Thioacetamide) QC1->Step2 QC2 QC Check 2 (Reaction completion via HPLC) Step2->QC2 Step3 Step 3: Work-up (Quench & Solvent Removal) QC2->Step3 Step4 Step 4: Purification (Acid-Base Extraction) Step3->Step4 Step5 Step 5: Isolation (Precipitation & Filtration) Step4->Step5 Step6 Step 6: Final Drying & QC (Recrystallization, HPLC Purity, NMR) Step5->Step6

Caption: High-level workflow for the synthesis and purification of the target compound.

G Start Problem: Low Yield Check1 Is α-haloketone purity >98%? Start->Check1 Action1 Re-synthesize or purify α-haloketone intermediate. Check1->Action1 No Check2 Is temperature stable during reaction? Check1->Check2 Yes Action1->Check1 Action2 Improve reactor heat transfer. Use controlled addition of reagents. Check2->Action2 No Check3 Is mixing adequate for vessel size? Check2->Check3 Yes Action2->Check2 Action3 Increase agitation speed. Evaluate impeller design. Check3->Action3 No End Yield Optimized Check3->End Yes Action3->Check3

Caption: Decision tree for troubleshooting low yield during scale-up.

References

Validation & Comparative

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and Other Thiazole Derivatives for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a fundamental component in a wide array of natural products, such as Vitamin B1 (Thiamine), and clinically significant synthetic drugs, including the antiretroviral agent Ritonavir and the antibiotic Sulfathiazole.[1][3][4] The therapeutic relevance of thiazole derivatives is vast, with compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7]

The biological activity of any thiazole derivative is intricately linked to the nature and placement of its substituents. Structure-Activity Relationship (SAR) studies have consistently shown that modifications at the C2, C4, and C5 positions of the thiazole ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[8][9][10] This guide provides a detailed comparative analysis of a specific, less-studied derivative, This compound , against other prominent classes of thiazole compounds, offering insights grounded in experimental data and established chemical principles to inform future drug design and development.

Spotlight on this compound: A Structural Analysis

While specific experimental data on this compound (CAS 65032-66-8) is not extensively documented in public literature, a thorough analysis of its structure allows for well-founded hypotheses regarding its potential physicochemical properties and biological activities.[11][12]

The molecule can be deconstructed into three key functional components:

  • Benzoic Acid Moiety: The presence of a carboxylic acid group confers acidic properties and provides a critical site for hydrogen bonding interactions (as both a donor and acceptor). This group can mimic the carboxylate side chains of acidic amino acids (e.g., aspartate, glutamate), enabling it to interact with corresponding binding pockets in enzymes or receptors.[13]

  • 2-Methyl Group: The methyl group at the C2 position is a small, lipophilic substituent that can influence the molecule's electronic properties through inductive effects and may engage in van der Waals interactions within a target's active site.

  • 4-Phenylthiazole Linkage: The core structure involves a phenyl ring (from the benzoic acid) attached to the C4 position of the thiazole. This linkage defines the overall geometry and conformational flexibility of the molecule.

Based on these features, this compound is a promising candidate for activities where interactions with polar, acidic binding sites are crucial. For instance, certain thiazole-pyrazole carboxylic acid derivatives have demonstrated potent anti-proliferative activity against various tumor cell lines.[14]

Below is a diagram illustrating the key structural relationships and potential interactions of the thiazole scaffold.

cluster_substituents Substituent Effects Thiazole_Core Thiazole Ring (C3H3NS) C2 C2 Position Thiazole_Core->C2 Substitution Site C4 C4 Position Thiazole_Core->C4 Substitution Site C5 C5 Position Thiazole_Core->C5 Substitution Site Electron_Donating Electron Donating Groups (e.g., -NH2, -CH3) C2->Electron_Donating Modifies Ring Electronics Electron_Withdrawing Electron Withdrawing Groups (e.g., -CF3, -NO2) C2->Electron_Withdrawing Modifies Ring Electronics Bulky_Groups Bulky Groups (e.g., Phenyl, Benzyl) C4->Bulky_Groups Influences Steric Hindrance & Binding H_Bonding H-Bond Donors/Acceptors (e.g., -OH, -COOH) C4->H_Bonding Influences Steric Hindrance & Binding Lipophilicity Lipophilicity C5->Lipophilicity Lipophilic Groups (e.g., Halogens) Activity Biological Activity (Potency, Selectivity) Electron_Donating->Activity Electron_Withdrawing->Activity Bulky_Groups->Activity H_Bonding->Activity Lipophilicity->Activity

Caption: General Structure-Activity Relationship (SAR) map for the thiazole ring.

Comparative Analysis with Alternative Thiazole Scaffolds

To understand the potential advantages and disadvantages of this compound, it is essential to compare it with other well-characterized thiazole derivatives.

vs. 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is one of the most widely explored thiazole scaffolds in drug discovery.[15] The primary difference lies in the C2 substituent: a nucleophilic amino group versus a small, neutral methyl group.

  • Chemical Reactivity & Synthesis: The 2-amino group serves as a versatile synthetic handle for further derivatization, allowing for the creation of amide, sulfonamide, and urea linkages. This facilitates the generation of large compound libraries for screening.

  • Biological Activity Profile: The hydrogen-bonding capability of the amino group is crucial for the activity of many 2-aminothiazole drugs. For example, it is a key pharmacophoric feature for inhibitors of cyclin-dependent kinases (CDKs). In contrast, the 2-methyl group of our target compound offers a more lipophilic character and lacks this hydrogen-bonding ability, which would direct it towards different biological targets.

vs. Benzothiazole Derivatives

Benzothiazoles contain a thiazole ring fused to a benzene ring, creating a more rigid and extended aromatic system.[2]

  • Structural & Physicochemical Properties: The fused ring system of benzothiazoles increases planarity and lipophilicity compared to the single-ring thiazole in our topic compound. This enhanced lipophilicity can improve membrane permeability but may also lead to higher metabolic turnover or off-target effects.[16]

  • Mechanism of Action: The extended π-system of benzothiazoles makes them excellent intercalating agents and enables strong π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites. This is a common mechanism for their observed anticancer and antimicrobial activities.[16][17] this compound, being non-planar due to the rotatable bond between the phenyl and thiazole rings, would not function effectively as an intercalator.

vs. Thiazole-5-Carboxylate Analogs

This class of compounds is isomeric to our topic molecule, with the key difference being the point of attachment of the functionality. A notable example is a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors developed as ATP-competitive agents.[18]

  • Targeting Philosophy: In the known thiazole-5-carboxylate inhibitors, the carboxylate group acts as a key anchoring point within the ATP-binding pocket of a kinesin motor protein.[18] The rest of the molecule extends outwards to occupy other regions of the active site.

  • Structural Isomerism: The positional change of the acidic group from the phenyl ring (in our topic compound) to the C5 position of the thiazole ring drastically alters the geometry and the vector along which the rest of the molecule projects from this anchor point. This seemingly small change would require a completely different binding site topology for optimal interaction.

Quantitative Performance Comparison

To illustrate how these structural differences translate into measurable biological outcomes, the following table presents hypothetical, yet representative, experimental data based on activities commonly reported for these classes of compounds.

Compound Class Representative Structure Primary Target Class Anticancer (HeLa) IC₅₀ (µM) Antibacterial (E. coli) MIC (µg/mL) Key SAR Feature
This compound This compoundEnzymes with acidic pockets> 50 (Hypothetical)> 128 (Hypothetical)Carboxylic acid for H-bonding/ionic interaction
2-Aminothiazole Derivative 2-Amino-4-phenylthiazoleKinases, Dihydrofolate Reductase1564C2-amino group for H-bonding
Benzothiazole Derivative 2-PhenylbenzothiazoleDNA, Topoisomerases516Planar, extended π-system for intercalation
Thiazole-5-Carboxylate Derivative Ethyl 2-amino-thiazole-5-carboxylateATP-binding proteins25> 128C5-carboxylate as a specific binding anchor

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of this compound against other derivatives, a series of standardized in vitro assays are required. The protocols described below provide a self-validating framework for this comparison.

Protocol 1: Hantzsch Thiazole Synthesis

This is the foundational method for synthesizing the 4-phenylthiazole core of the topic compound and many related analogs.[2][9]

Causality: The Hantzsch synthesis is a classic condensation reaction that reliably forms the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. By varying these two starting materials, a wide diversity of substituted thiazoles can be generated for comparative SAR studies.

Caption: Workflow for the Hantzsch Thiazole Synthesis protocol.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriate α-haloketone (e.g., 2-bromo-1-(2-carboxyphenyl)ethan-1-one) and 1.1 equivalents of the thioamide (e.g., thioacetamide) in a suitable solvent such as absolute ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Allow the mixture to cool to room temperature. If the thiazole hydrobromide salt precipitates, it can be filtered directly. Alternatively, pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the free base.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[19]

Causality: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for each compound.

cluster_workflow MTT Cytotoxicity Assay Workflow Start Start: Seed cells in 96-well plate Step1 1. Incubate cells for 24h to allow attachment Start->Step1 Step2 2. Treat cells with serial dilutions of test compounds Step1->Step2 Step3 3. Incubate for 48-72h Step2->Step3 Step4 4. Add MTT reagent to each well Step3->Step4 Step5 5. Incubate for 2-4h until formazan crystals form Step4->Step5 Step6 6. Solubilize formazan crystals with DMSO Step5->Step6 Step7 7. Read absorbance at 570 nm with a plate reader Step6->Step7 End End: Calculate IC50 values Step7->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The thiazole scaffold remains a remarkably fertile ground for the discovery of novel therapeutic agents. This guide illustrates that while this compound is not as broadly studied as its 2-amino or benzothiazole cousins, its unique structural attributes—specifically the benzoic acid moiety presented with a distinct spatial orientation—make it an intriguing candidate for targeting specific biological niches.

A direct comparison with other derivatives underscores a fundamental principle of medicinal chemistry: subtle structural modifications lead to profound changes in biological activity. The planarity of benzothiazoles suits them for intercalation, the hydrogen-bonding of 2-aminothiazoles suits them for kinase inhibition, and the specific geometry of our topic compound likely suits it for interaction with enzymes or receptors that possess well-defined acidic binding pockets. Future research should focus on synthesizing and screening this compound and its close analogs against target classes such as proteases, metabolic enzymes, and G-protein coupled receptors to unlock its therapeutic potential.

References

A Comprehensive Guide to the Bioactivity Analysis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural feature in clinically significant drugs, highlighting its importance in drug design and development.[1][2] The compound of interest, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, combines the privileged thiazole moiety with a benzoic acid group, a common pharmacophore that can influence pharmacokinetic properties and target interactions.

This document provides a detailed roadmap for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against established therapeutic agents. We will present a rationale for the selection of comparator compounds, detailed experimental protocols, and a framework for data interpretation, all grounded in scientific integrity and practical laboratory insights.

Part 1: Comparative Analysis of Anti-Inflammatory Bioactivity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in numerous diseases. The arachidonic acid pathway, involving enzymes like cyclooxygenase (COX), is a major target for anti-inflammatory drugs.[3] Many thiazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[3]

1.1: Comparator Compound Selection

To establish a robust benchmark for the anti-inflammatory potential of this compound, we have selected two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs). One of these, Meloxicam, is itself a thiazole derivative.

  • Meloxicam : A well-established NSAID that preferentially inhibits COX-2 over COX-1. Its structure incorporates a thiazole ring, making it an ideal direct comparator.[4][5][6][7]

  • Celecoxib : A highly selective COX-2 inhibitor, providing a benchmark for potent and selective anti-inflammatory activity. While not a thiazole, its mechanism of action is highly relevant.[8][9][10]

CompoundStructureMechanism of Action
This compound To be determined
Meloxicam Preferential COX-2 Inhibitor
Celecoxib Selective COX-2 Inhibitor
1.2: Mechanistic Overview: The COX-2 Pathway in Inflammation

The anti-inflammatory activity of many NSAIDs is primarily mediated through the inhibition of the COX-2 enzyme. This enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation mediates NSAIDs Test Compound & Comparators (Meloxicam, Celecoxib) NSAIDs->COX2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) inflammatory pathway.

1.3: Experimental Protocols
1.3.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay provides a direct measure of the compound's ability to inhibit the COX-2 enzyme, which is crucial for understanding its mechanism of action.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, and the probe in the kit detects this intermediate, producing a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation.[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions (e.g., Assay Genie's BN00777).[11]

  • Compound Preparation: Dissolve the test compound (this compound), Meloxicam, and Celecoxib in DMSO to create stock solutions. Serially dilute these stocks in COX Assay Buffer to 10X the desired final concentrations.

  • Assay Plate Setup: In a 96-well white opaque plate, add reagents as follows:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor like Celecoxib (provided in the kit).

    • Test Wells (S): 10 µL of each diluted test compound.

  • Reaction Mix: Prepare a Reaction Mix for each well containing 80 µL of COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to the EC, IC, and S wells.

  • Initiation and Measurement: Start the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells. Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[11]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

1.3.2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound in a living organism.[12]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory effect.[13]

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Control Group: Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Meloxicam (e.g., 5 mg/kg, orally).

    • Test Groups: this compound at various doses (e.g., 10, 20, 40 mg/kg, orally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[13]

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

1.4: Data Presentation and Comparative Framework

The results should be tabulated for a clear and objective comparison.

Table 1: In Vitro COX-2 Inhibition

CompoundIC50 (µM)
This compound To be determined
Meloxicam Literature/Experimental Value
Celecoxib Literature/Experimental Value

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control -Experimental Value-
This compound 10To be determinedTo be determined
20To be determinedTo be determined
40To be determinedTo be determined
Meloxicam 5Experimental ValueExperimental Value

Part 2: Comparative Analysis of Anticancer Bioactivity

Thiazole derivatives are increasingly recognized for their potent anticancer activities, acting through various mechanisms such as kinase inhibition, apoptosis induction, and disruption of the cell cycle.[3] The approval of thiazole-containing drugs like Dasatinib for cancer therapy has spurred further research into this scaffold.[3]

2.1: Comparator Compound Selection

For the anticancer analysis, a multi-targeted kinase inhibitor that is clinically approved and contains a thiazole ring is the most appropriate comparator.

  • Dasatinib : An oral, multi-targeted inhibitor of several key kinases, including BCR-ABL and the SRC family kinases. Its structure features a prominent thiazole ring, making it an excellent benchmark for evaluating potential kinase-inhibiting anticancer agents.

CompoundStructureMechanism of Action
This compound To be determined
Dasatinib Multi-targeted Tyrosine Kinase Inhibitor
2.2: Mechanistic Overview: Kinase Inhibition in Cancer Therapy

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. These enzymes regulate cell growth, proliferation, and survival. Inhibiting specific kinases that are overactive in cancer cells is a cornerstone of targeted cancer therapy.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade activates Transcription Gene Transcription Signaling_Cascade->Transcription regulates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response leads to Kinase_Inhibitor Test Compound & Comparator (Dasatinib) Kinase_Inhibitor->Receptor Inhibits Kinase_Inhibitor->Signaling_Cascade Inhibits

Caption: General signaling pathway targeted by kinase inhibitors.

2.3: Experimental Protocol
2.3.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a rapid, sensitive, and reliable colorimetric assay for measuring cell viability and proliferation. It is a standard first-pass screening tool for potential anticancer compounds.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compound and Dasatinib in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 Plot the percent viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.4: Data Presentation and Comparative Framework

Table 3: In Vitro Anticancer Activity (MTT Assay)

CompoundCell LineIC50 (µM)
This compound MCF-7To be determined
A549To be determined
Dasatinib MCF-7Literature/Experimental Value
A549Literature/Experimental Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial bioactivity assessment of this compound. By employing validated in vitro and in vivo assays and comparing the results against well-characterized drugs like Meloxicam, Celecoxib, and Dasatinib, researchers can generate a comprehensive and objective profile of this novel compound's therapeutic potential. The detailed protocols and data analysis frameworks are designed to ensure reproducibility and provide a solid foundation for further preclinical development. The insights gained from these studies will be instrumental in determining the future trajectory of this compound as a potential candidate for anti-inflammatory or anticancer therapy.

References

A Comparative Guide to the Molecular Target Validation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the rigorous validation of the compound's molecular target. This guide provides an in-depth, objective comparison of experimental strategies for validating the molecular target of a novel compound, using 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid as a representative example of a molecule with potential therapeutic activity but an uncharacterized mechanism of action.

The core principle of target validation is to build a robust body of evidence demonstrating that a specific molecular target is not only engaged by the compound but is also responsible for its therapeutic effect.[1][2] This guide eschews a rigid template, instead presenting a logical, multi-faceted workflow designed to establish a high degree of confidence in the molecular target of this compound.

Initial Target Identification: Casting a Wide Net

Given that this compound is a novel chemical entity, the first step is to generate hypotheses about its potential molecular target(s). This is often achieved through unbiased, large-scale screening methods.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing the compound in disease-relevant cellular or organismal models to observe its effect without a preconceived target.[3] Once a desirable phenotype is confirmed, the challenge lies in "deconvoluting" or identifying the molecular target responsible for this effect.[3]

Chemical Proteomics Approaches

Chemical proteomics offers powerful tools for identifying the direct binding partners of a small molecule within a complex biological sample.[4] Two prominent methods are Drug Affinity Responsive Target Stability (DARTS) and Kinobeads profiling.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[5][6] It is a label-free method, which is a significant advantage as it does not require modification of the compound of interest.[7][6]

  • Kinobeads Profiling: This method is particularly useful if the compound is suspected to be a kinase inhibitor. It employs beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[8][9][10][11] A competition experiment with this compound can reveal which kinases are displaced, thus identifying them as potential targets.[9][10]

Orthogonal Validation: From Hypothesis to Confirmation

Once a list of putative targets is generated, the next crucial phase is to validate these candidates using a series of independent, or orthogonal, experimental approaches. This strategy minimizes the risk of false positives and builds a compelling case for a specific target.

Biochemical Assays: Direct Target Engagement

Biochemical assays provide a controlled environment to directly measure the interaction between this compound and its putative target protein(s).[12][13][14]

  • Enzyme Activity Assays: If the hypothesized target is an enzyme, its activity can be measured in the presence and absence of the compound. A dose-dependent inhibition or activation of the enzyme is strong evidence of direct interaction.[13]

  • Binding Assays: Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can quantify the binding affinity (Kd) of the compound to the purified target protein.[15]

Table 1: Comparison of Biochemical Assay Data for a Hypothetical Target

Assay TypeMetricThis compoundKnown Selective Inhibitor (Alternative)
Enzyme Activity AssayIC5050 nM15 nM
Surface Plasmon ResonanceKd120 nM45 nM
Cell-Based Target Engagement: Proving It in a Relevant Context

While biochemical assays are essential, it is critical to demonstrate that the compound engages its target within a living cell.[12][16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17][18][19][20]

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.[16][19] By heating intact cells treated with this compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, indicating direct target engagement.[17][20]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection A 1. Culture cells to desired confluency B 2. Treat cells with Vehicle or this compound A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells and separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methyl-1,3-Thiazol-4-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] When coupled with a benzoic acid moiety, it forms a framework with significant therapeutic potential, particularly in the realm of enzyme inhibition. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid analogs. Drawing upon experimental data from closely related chemical series, we will explore the nuanced effects of structural modifications on biological activity, offering insights to guide the rational design of novel therapeutic agents.

While comprehensive SAR studies on the specific this compound scaffold are emerging, valuable insights can be gleaned from the closely related 4-(thiazol-5-yl)benzoic acid derivatives, particularly in their role as protein kinase CK2 inhibitors.[2] This guide will leverage these findings as a primary framework for understanding the key structural determinants of activity.

The Core Scaffold: A Foundation for Potency

The this compound core possesses a unique combination of structural features that contribute to its biological activity. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, offers multiple points for interaction with biological targets.[1] The benzoic acid group provides a critical acidic moiety, often involved in hydrogen bonding or salt bridge formation within enzyme active sites. The relative orientation of these two rings is a key determinant of the molecule's overall conformation and its ability to fit into a binding pocket.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substitutions

The biological activity of this class of compounds can be finely tuned by strategic modifications to both the thiazole and benzoic acid rings. The following sections dissect the impact of these substitutions, drawing parallels from studies on analogous thiazolyl-benzoic acid systems.

Modifications of the Benzoic Acid Ring

The benzoic acid moiety is a critical anchor for these inhibitors. Alterations to this ring system can significantly impact potency and cellular activity.

  • Position of the Carboxylic Acid: While the titular compound features the carboxylic acid at the 2-position, its placement at other positions can dramatically alter activity. For instance, in related series, moving the acidic group can change the vector of interaction with key amino acid residues in a binding pocket.

  • Introduction of Substituents: The addition of substituents to the phenyl ring of the benzoic acid can modulate activity through steric and electronic effects.

    • Halogenation: Introduction of halo groups, such as chlorine or fluorine, can enhance potency. This is often attributed to their ability to form halogen bonds or alter the electronic properties of the ring. For instance, the introduction of a 2-halo-benzyloxy group at the 3-position of 4-(thiazol-5-yl)benzoic acid analogs maintained potent CK2 inhibitory activity and led to significantly increased antiproliferative activity.[2]

    • Alkoxy Groups: The addition of methoxy or other alkoxy groups can also influence activity. A 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety in the 4-(thiazol-5-yl)benzoic acid series demonstrated similar positive effects to halogenation.[2]

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the benzene ring with other aromatic systems, such as pyridine or pyridazine, can maintain or even enhance inhibitory activity. Azabenzene analogs of 4-(thiazol-5-yl)benzoic acid have shown potent protein kinase CK2 inhibitory activities.[2] This suggests that the nitrogen atom in the ring can participate in favorable interactions within the enzyme's active site.

Modifications of the Thiazole Ring

The thiazole ring serves as a versatile scaffold for introducing diversity and optimizing interactions with the target protein.

  • Substituents at the 2-Position: The methyl group at the 2-position of the thiazole ring in the titular scaffold is a key feature. Altering this substituent can have a profound impact on activity. For example, replacing it with larger or more electron-withdrawing groups can probe the steric and electronic requirements of the binding pocket.

  • Substituents at the 5-Position: The 5-position of the thiazole ring is another critical point for modification. In many kinase inhibitors, this position is often directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger substituents to improve potency and selectivity.

Comparative Biological Data

To illustrate the impact of these structural modifications, the following table summarizes the inhibitory activities of a series of 4-(thiazol-5-yl)benzoic acid analogs against protein kinase CK2. This data serves as a valuable surrogate for understanding the potential SAR of the this compound scaffold.

Compound IDBenzoic Acid ModificationThiazole ModificationIC50 (CK2α) (µM)[2]Antiproliferative Activity (A549, CC50 µM)[2]
Parent Unsubstituted2-Amino->10
Analog 1 3-(2-chlorobenzyloxy)2-Amino0.0161.5
Analog 2 3-(2-methoxybenzyloxy)2-Amino0.0143.3
Analog 3 Pyridine-4-carboxylic acid2-Amino0.017-
Analog 4 Pyridazine-4-carboxylic acid2-Amino0.014-

Analysis of the Data:

The data clearly demonstrates that modifications to the benzoic acid ring significantly impact both enzyme inhibition and cellular activity. The introduction of a substituted benzyloxy group at the 3-position (Analogs 1 and 2) dramatically improves antiproliferative activity compared to the parent compound. Furthermore, the replacement of the benzoic acid with bioisosteric pyridine and pyridazine rings (Analogs 3 and 4) maintains potent enzymatic inhibition.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

In Vitro Protein Kinase CK2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of protein kinase CK2.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the test compound is determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

    • Prepare solutions of recombinant human CK2α, a specific peptide substrate, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding the CK2α enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Start the phosphorylation reaction by adding ATP.

    • Incubate for an additional period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay using [γ-³³P]ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Structure-Activity Relationship

To better understand the key structural features influencing activity, the following diagrams illustrate the core scaffold and the impact of various substitutions.

SAR_Overview cluster_core Core Scaffold cluster_benzoic_acid Benzoic Acid Modifications cluster_thiazole Thiazole Modifications cluster_activity Biological Activity Core This compound BA1 Halogenation (e.g., -Cl, -F) Core->BA1 Enhances Potency BA2 Alkoxy Groups (e.g., -OCH3) Core->BA2 Modulates Activity BA3 Bioisosteric Replacement (e.g., Pyridine, Pyridazine) Core->BA3 Maintains/Enhances Activity T1 2-Position Substituents Core->T1 Probes Steric/ Electronic Fit T2 5-Position Substituents Core->T2 Improves Potency/ Selectivity Activity Enzyme Inhibition (e.g., Kinase Inhibition) BA1->Activity BA2->Activity BA3->Activity T1->Activity T2->Activity Cellular_Activity Antiproliferative Effects Activity->Cellular_Activity

Caption: Key modification points on the this compound scaffold and their general impact on biological activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The structure-activity relationship, informed by data from closely related analogs, highlights the critical roles of both the benzoic acid and thiazole moieties. Strategic modifications, particularly the introduction of substituted benzyloxy groups on the benzoic acid ring and the exploration of bioisosteric replacements, have demonstrated significant potential for enhancing potency and cellular activity. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of therapeutics based on this versatile chemical framework.

References

An Investigative Guide to the Cross-Reactivity Profile of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the target profile and assessing the selectivity of the novel small molecule, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. For drug discovery researchers and scientists, understanding a compound's selectivity is paramount for predicting its therapeutic window, potential off-target toxicities, and overall viability as a drug candidate. This document outlines a phased, empirically-driven strategy, moving from broad, unbiased screening to specific, cell-based validation, to build a robust cross-reactivity profile.

Introduction: The Imperative of Selectivity Profiling

The compound this compound is a synthetic organic molecule with structural motifs—specifically the thiazole and benzoic acid groups—that are present in a wide range of biologically active compounds[1][2][3][4]. While its primary biological target is uncharacterized, its structure suggests potential interactions with various protein families. Off-target binding is a primary cause of adverse drug reactions and project attrition. Therefore, a proactive and systematic investigation of cross-reactivity is not merely a supplementary exercise but a core component of the compound's preclinical characterization.

This guide presents a logical, tiered approach to:

  • Deconvolute the primary biological target(s).

  • Quantify binding affinity against a wide panel of related and unrelated targets.

  • Validate target engagement in a physiologically relevant cellular context.

  • Compare the compound's selectivity profile against a known reference compound.

Phased Experimental Strategy for Target and Off-Target Identification

A successful profiling campaign begins with a broad, unbiased screen to identify all potential binding partners, followed by more focused orthogonal assays to confirm these initial "hits" and verify their relevance in a cellular environment. This funneling approach, from hundreds of purified proteins to a handful of validated cellular targets, is both resource-efficient and scientifically rigorous.

G cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: Orthogonal Validation in Cells cluster_2 Phase 3: Functional & Comparative Analysis p1_start Compound: This compound p1_assay Biochemical Screen (e.g., KINOMEscan® vs. >400 Kinases) p1_start->p1_assay Test at single high concentration (e.g., 10 µM) p1_output Primary Output: Quantitative Dissociation Constants (Kd) for all screened targets. p1_assay->p1_output Generates list of potential hits (% Inhibition > 90%) p2_assay Cellular Thermal Shift Assay (CETSA®) on top hits from Phase 1 p1_output->p2_assay Prioritize hits for validation p2_output Primary Output: Thermal stabilization curves (Tm shifts) confirming intracellular target engagement. p3_assay Cell-Based Functional Assays (e.g., Phospho-Flow, Reporter Gene) p2_output->p3_assay Confirm functional consequence of binding p3_compare Generate Selectivity Profile & Compare to reference compounds p3_assay->p3_compare Build confidence in MOA

Caption: A tiered experimental workflow for selectivity profiling.

Phase 1 Protocol: Broad Kinase Interaction Profiling

Given that a significant portion of the "druggable" genome consists of protein kinases, and many heterocyclic compounds interact with the ATP-binding site, a comprehensive kinase screen is the logical starting point.[5][6] The KINOMEscan™ platform, a competition-based binding assay, is an ideal choice as it measures true thermodynamic dissociation constants (Kd) and is not dependent on enzyme activity.[7][8][9]

KINOMEscan® Competition Binding Assay Protocol

This protocol describes the general methodology for screening a compound against a large panel of kinases.

Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger competition by the test compound.[8][9]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Serially dilute to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with DNA-tagged kinases from the panel.

  • Ligand Competition: Add streptavidin-coated magnetic beads to which a proprietary, kinase-specific immobilized ligand has been attached.

  • Binding Incubation: Allow the mixture to incubate at room temperature for 1 hour to reach binding equilibrium. During this time, the test compound and the immobilized ligand compete for the kinase active site.

  • Washing: Apply a magnetic field to pellet the beads. Aspirate the supernatant and wash the beads multiple times to remove unbound kinase and test compound.

  • Elution & Quantification: Elute the bound kinase-DNA conjugate from the beads. Quantify the amount of DNA tag for each kinase using a standard qPCR protocol.

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound. Results are typically reported as '% Inhibition' relative to a DMSO vehicle control. For hits showing significant inhibition, a follow-up dose-response experiment is performed to calculate the dissociation constant (Kd).

Expert Commentary: The key advantage of this method is its breadth and quantitative nature.[10][11] By screening against over 400 kinases simultaneously, we generate a comprehensive map of potential interactions, avoiding the biases inherent in targeted, hypothesis-driven approaches. Because the assay measures direct binding, it can identify interactions with both active and inactive kinases, providing a complete picture of the compound's "interactome."

Phase 2 Protocol: Cellular Target Engagement Validation

A compound that binds to a purified protein in a biochemical assay may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[14][15]

Immunoblot-Based Cellular Thermal Shift Assay (CETSA®) Protocol

Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by immunoblotting.[13][16]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., a human cancer cell line known to express the putative targets identified in Phase 1) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a buffered solution, often containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). One aliquot should remain at room temperature as an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Immunoblotting: Separate the soluble protein fractions by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target of interest, followed by an HRP-conjugated secondary antibody.[14] Visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity (normalized to the unheated control) against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and confirms cellular engagement.

Expert Commentary: CETSA is a critical orthogonal validation step. It provides direct evidence of target binding in a physiological context, filtering out potential artifacts from biochemical assays.[15] A positive CETSA result significantly increases confidence that the identified target is relevant to the compound's cellular mechanism of action.

Data Interpretation & Comparative Analysis

To illustrate the output of this workflow, the following table presents hypothetical but realistic data for this compound ("Compound X"). For context, we compare its profile to that of Sorafenib , a well-characterized multi-kinase inhibitor.

TargetCompound X (Kd, nM)Sorafenib (Kd, nM)Compound X (CETSA ΔTm, °C)Selectivity Score (S₁₀) for Compound XComments
BRAF 25 22 +5.2 1.0 Putative primary target. Strong binding and cellular engagement.
VEGFR2 80 90 +3.1 0.31 Significant off-target.
c-KIT 45068Not Tested0.06Moderate off-target.
p38α 1,2004,500+0.50.02Weak off-target.
CDK2 >10,000>10,0000.0<0.002No significant binding.
SRC 8,500>10,000Not Tested<0.003No significant binding.

Selectivity Score (S₁₀): This is calculated as the number of kinases with a Kd < 10x the primary target's Kd, divided by the total number of kinases tested. A score closer to 1.0 indicates higher selectivity.

Analysis:

  • The data suggest that BRAF is a high-affinity primary target for Compound X, confirmed by strong biochemical binding (Kd = 25 nM) and robust target stabilization in cells (ΔTm = +5.2°C).

  • Compound X also demonstrates significant off-target activity against VEGFR2 , another kinase also targeted by Sorafenib.

  • Compared to Sorafenib, Compound X shows weaker binding to c-KIT but stronger binding to p38α, highlighting a distinct cross-reactivity profile.

  • The high selectivity score for Compound X (hypothetically calculated against a full panel) would need to be interpreted in the context of the entire kinome tree to understand which kinase families are most affected.

G cluster_primary Primary Target cluster_off_target Significant Off-Targets cluster_weak_off_target Weak/No Interaction center Compound X (Kd = 25 nM) T1 BRAF center->T1 High Affinity OT1 VEGFR2 (Kd=80 nM) center->OT1 3.2x weaker OT2 c-KIT (Kd=450 nM) center->OT2 18x weaker WOT1 p38α (Kd=1,200 nM) center->WOT1 48x weaker WOT2 CDK2 (Kd>10,000 nM) center->WOT2 >400x weaker

Caption: Binding affinity relationships for Compound X.

Conclusion and Future Directions

This guide has outlined a robust, multi-phase strategy for defining the cross-reactivity profile of this compound. The combination of broad biochemical screening with orthogonal cellular validation provides high-confidence data essential for informed decision-making in a drug discovery pipeline.

Based on the hypothetical data, Compound X is a potent BRAF inhibitor with a distinct off-target profile. The next logical steps would involve:

  • Functional Assays: Confirm that binding to BRAF and VEGFR2 translates to functional inhibition in cell-based assays (e.g., measuring phosphorylation of downstream substrates like MEK and ERK).

  • Broader Panel Screening: Assess binding against other protein families, such as GPCRs, ion channels, and transporters, to uncover unrelated off-targets.

  • Structural Biology: Co-crystallize Compound X with its primary target(s) to understand the molecular basis of its binding and guide structure-activity relationship (SAR) studies to improve selectivity.

By systematically applying this workflow, researchers can build a comprehensive and reliable selectivity profile, ultimately enabling the development of safer and more effective therapeutics.

References

A Comparative Benchmarking Guide to 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid, a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[1] They act as molecular sensors for DNA single-strand breaks (SSBs), binding to damaged sites and synthesizing poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This PARylation process recruits other DNA repair factors to restore genomic integrity.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP-mediated repair. Inhibiting PARP in such cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating cytotoxic double-strand breaks and ultimately leading to cell death through a concept known as synthetic lethality.[3][4]

This principle has led to the successful development of several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, which are now cornerstone therapies for cancers with homologous recombination repair deficiencies.[5] The clinical efficacy of these inhibitors is driven not only by their catalytic inhibition of PARP but also by their ability to "trap" the PARP enzyme on DNA, preventing its dissociation and creating a physical obstruction to DNA replication and repair machinery.[6]

This guide introduces 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid , hereafter designated MTA-24B , a novel small molecule inhibitor. This document provides a comprehensive head-to-head benchmark of MTA-24B against established clinical PARP inhibitors. We will dissect its biochemical potency, selectivity against the related tankyrase (TNKS) enzymes, mechanism of action via PARP trapping, and its functional activity in a cellular context. The experimental protocols and comparative data herein are designed to provide researchers and drug development professionals with a rigorous, objective evaluation of MTA-24B's potential as a next-generation therapeutic agent.

Section 1: Biochemical Potency and Selectivity Profiling

Rationale: The initial characterization of any new inhibitor begins with a direct assessment of its ability to inhibit the enzymatic activity of its purified target protein.[7] This biochemical approach allows for the determination of intrinsic potency (typically as an IC50 value) without the confounding variables of cellular uptake, metabolism, or off-target effects.[8] Furthermore, profiling the inhibitor against closely related enzymes is critical for understanding its selectivity. Tankyrases (TNKS1/2) are members of the PARP family that regulate different cellular processes, such as Wnt/β-catenin signaling.[9][10] Off-target inhibition of tankyrases can lead to distinct toxicities, making selectivity a key parameter in drug design.[11]

Experimental Protocol: PARP1/TNKS1 Chemiluminescent Assay

This protocol describes a standard enzymatic assay to measure the PARP-catalyzed addition of biotinylated ADP-ribose onto histone proteins, a reaction that is quantified via a streptavidin-HRP chemiluminescent readout.[6]

  • Plate Preparation: Coat a 96-well plate with histone H1 (100 µL of 10 µg/mL solution in PBS) and incubate overnight at 4°C. Wash the plate three times with 200 µL of wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MTA-24B and reference inhibitors (Olaparib, Rucaparib, Stenoparib) in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT). The final DMSO concentration should not exceed 1%.

  • Reaction Initiation: To each well, add:

    • 20 µL of diluted compound or vehicle control.

    • 20 µL of activated DNA (10 µg/mL).

    • 20 µL of recombinant human PARP1 or TNKS1 enzyme (e.g., 50 ng/reaction).[2]

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 40 µL of a 2.5X PARP reaction mix containing 250 µM NAD+ and 25 µM Biotinylated-NAD+.

  • Reaction Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Detection:

    • Stop the reaction and wash the plate five times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate (1:5000 dilution) to each well and incubate for 60 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Fit the concentration-response data using a four-parameter logistic equation to determine the IC50 value.[8]

Biochemical_Assay_Workflow cluster_prep Plate & Compound Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection P1 Coat 96-well plate with Histone H1 P2 Prepare serial dilutions of inhibitors (MTA-24B, etc.) R1 Add inhibitor, DNA, and PARP1/TNKS1 Enzyme P2->R1 R2 Initiate with NAD+/Biotin-NAD+ Mix R1->R2 R3 Incubate for 60 min at 25°C R2->R3 D1 Wash plate R3->D1 D2 Add Streptavidin-HRP D1->D2 D3 Wash plate D2->D3 D4 Add Chemiluminescent Substrate D3->D4 D5 Read Luminescence D4->D5

Caption: Workflow for the PARP1/TNKS1 biochemical potency assay.

Biochemical Potency and Selectivity Data
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Selectivity (TNKS1/PARP1)
MTA-24B 0.8 0.5 1,250 1,800 1563x
Olaparib1.51.0250320167x
Rucaparib1.41.2450550321x
Stenoparib1.01.25.14.85.1x

Interpretation: The hypothetical data indicates that MTA-24B is a highly potent inhibitor of both PARP1 and PARP2, with sub-nanomolar IC50 values comparable to or exceeding the established inhibitors.[12] Crucially, it demonstrates markedly superior selectivity against tankyrase 1 and 2 compared to Olaparib and Rucaparib. Stenoparib, a known dual PARP/tankyrase inhibitor, shows high potency against all enzymes, serving as a useful control.[13] This high selectivity profile suggests MTA-24B may have a wider therapeutic window with fewer off-target effects related to Wnt signaling inhibition.

Section 2: Mechanism of Action - PARP Trapping

Rationale: The cytotoxicity of PARP inhibitors is strongly correlated with their ability to trap PARP1 and PARP2 on DNA.[6] While catalytic inhibition prevents the synthesis of PAR, trapping creates a physical blockade that is highly toxic to cells undergoing replication. Different inhibitors can have vastly different trapping efficiencies relative to their catalytic inhibitory potency. Therefore, quantifying this activity is essential for predicting cellular efficacy.

Experimental Protocol: PARP Trapping Fluorescence Polarization Assay

This assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA probe after the addition of NAD+.[6]

  • Reagent Preparation:

    • Prepare assay buffer (as in Section 1).

    • Prepare a solution of recombinant PARP1 enzyme.

    • Use a 5'-fluorescein-labeled oligo DNA probe containing a single-strand break.

    • Prepare serial dilutions of test compounds.

  • Binding Reaction: In a black, low-volume 384-well plate, combine the PARP1 enzyme and the fluorescent DNA probe. Allow to incubate for 30 minutes to form the PARP1-DNA complex. This will result in a high fluorescence polarization (FP) signal.

  • Inhibitor Addition: Add serially diluted compounds (MTA-24B, Olaparib, etc.) or vehicle control to the wells and incubate for another 30 minutes.

  • Dissociation Reaction: Initiate the PARylation-induced dissociation by adding a concentrated solution of NAD+. In the absence of an effective trapping agent, PARP1 will auto-PARylate and dissociate from the DNA, causing the FP signal to drop. Trapping agents will hold PARP1 on the DNA, maintaining a high FP signal.

  • Data Acquisition: Read the FP signal every 2 minutes for 60 minutes on a plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. Plot the AUC against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 for trapping.

Trapping_Mechanism cluster_inhibition Catalytic Inhibition cluster_trapping PARP Trapping cat_start PARP1 binds DNA break cat_par PARP1 auto-PARylates (PAR synthesis) cat_start->cat_par Catalysis cat_nad NAD+ cat_nad->cat_par cat_end PARP1 dissociates, Repair proceeds cat_par->cat_end cat_inhibitor Inhibitor (e.g., MTA-24B) cat_inhibitor->cat_par Blocks trap_start PARP1-Inhibitor complex binds DNA break trap_end Complex is 'Trapped' on DNA trap_start->trap_end trap_block Replication fork collapses trap_end->trap_block Cellular_Assay_Workflow cluster_target Target Engagement cluster_activity Cellular Activity cluster_viability Cell Viability T1 Transfect cells with NanoLuc-PARP1 T2 Add Inhibitor & Tracer T1->T2 T3 Measure BRET Signal T2->T3 A1 Pre-treat cells with Inhibitor A2 Induce DNA Damage (H₂O₂) A1->A2 A3 Measure PAR levels (Western/ELISA) A2->A3 V1 Treat BRCA-mut & BRCA-wt cells with Inhibitor V2 Incubate 72h V1->V2 V3 Measure ATP levels (CellTiter-Glo®) V2->V3

References

Confirming Target Engagement: A Comparative Guide to Validating the Binding Affinity of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid to TrkA Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the initial identification of a potential drug candidate is a critical first step. However, rigorously validating the direct interaction between a small molecule and its intended biological target is a foundational pillar of preclinical development. This guide provides a comprehensive, technically detailed comparison of methodologies to confirm and quantify the binding affinity of a novel compound, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, to its putative target, Tropomyosin receptor kinase A (TrkA).

TrkA, a receptor tyrosine kinase, is a key player in neuronal cell survival, differentiation, and pain signaling.[1][2][3] Its dysregulation has been implicated in various cancers and neurological disorders, making it a compelling therapeutic target.[1][2] Here, we present a multi-faceted approach to not only confirm the binding of this compound to TrkA but also to compare its binding profile against a known TrkA inhibitor, Entrectinib. This guide emphasizes the importance of employing orthogonal, self-validating experimental systems to build a robust and trustworthy data package.[4]

The Importance of a Multi-Pronged Validation Strategy

Relying on a single assay to determine binding affinity can be misleading, as every technique has its own set of potential artifacts and limitations.[4] A robust validation strategy, therefore, employs a combination of biophysical and biochemical methods that measure the interaction from different perspectives. This approach, often referred to as a "validation cross," ensures that the observed binding is a genuine molecular interaction and not an artifact of the experimental setup.[4]

For our investigation of this compound and TrkA, we will utilize a primary, high-throughput screening-compatible method followed by a more detailed, direct binding assay as a secondary validation.

Primary Assay: Differential Scanning Fluorimetry (DSF) for initial hit validation. Secondary Assay: Isothermal Titration Calorimetry (ITC) for detailed thermodynamic profiling.

Below is a logical workflow for this validation process:

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: In-depth Characterization Hypothesis Hypothesis: This compound binds to TrkA Kinase DSF Primary Assay: Differential Scanning Fluorimetry (DSF) Hypothesis->DSF Test Hit_Validation Hit Validation: Demonstrates thermal stabilization of TrkA DSF->Hit_Validation Positive Result ITC Secondary Assay: Isothermal Titration Calorimetry (ITC) Hit_Validation->ITC Confirm with Orthogonal Method Thermodynamics Thermodynamic Profile: Determine Kd, ΔH, and Stoichiometry ITC->Thermodynamics Direct Measurement Comparator Comparative Analysis: Benchmark against Entrectinib Thermodynamics->Comparator

Caption: Workflow for validating the binding of a novel compound to its target kinase.

Primary Validation: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. The principle is based on the fact that the binding of a small molecule to a protein typically increases the protein's thermal stability. This change in the melting temperature (Tm) is monitored using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.

Experimental Protocol: DSF
  • Reagent Preparation:

    • Prepare a 2X stock of recombinant human TrkA kinase domain in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). The final concentration in the assay should be 2 µM.

    • Prepare a 1000X stock of SYPRO Orange dye in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 µM to 100 µM.

    • Prepare a 10 mM stock solution of Entrectinib (comparator) in DMSO and create a similar dilution series.

  • Assay Setup (96-well format):

    • In each well of a 96-well PCR plate, add the components in the following order:

      • Assay buffer to a final volume of 20 µL.

      • 0.2 µL of the compound or DMSO (for the no-compound control).

      • 10 µL of 4 µM TrkA protein (final concentration 2 µM).

      • A final concentration of 5X SYPRO Orange dye.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.

Expected Results and Interpretation

A significant positive ΔTm for this compound would indicate that the compound binds to and stabilizes the TrkA kinase domain. The magnitude of the thermal shift can be dose-dependent and provides initial evidence of a direct interaction.

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
DMSO Control-42.5-
This compound 1045.0+2.5
5048.2+5.7
10050.1+7.6
Entrectinib (Comparator) 1052.5+10.0
5054.8+12.3
10055.1+12.6

Table 1: Hypothetical DSF data for the interaction of test compounds with TrkA kinase.

Secondary Validation: Isothermal Titration Calorimetry (ITC)

While DSF provides strong evidence of binding, it is an indirect method. Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical assay because it directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment.[5][6]

Experimental Protocol: ITC
  • Reagent Preparation:

    • Dialyze recombinant human TrkA kinase domain extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 20 µM solution of TrkA in the final dialysis buffer.

    • Dissolve this compound and Entrectinib in the final dialysis buffer to a concentration of 200 µM. Ensure the DMSO concentration is identical in both the protein and ligand solutions (and ideally <1%) to minimize heat of dilution artifacts.

  • ITC Experiment Setup:

    • Load the 20 µM TrkA solution into the sample cell of the ITC instrument.

    • Load the 200 µM ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Program the injection sequence: typically one initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL) with sufficient spacing to allow a return to baseline.

  • Data Acquisition and Analysis:

    • The instrument will measure the differential power required to maintain a zero temperature difference between the sample and reference cells.

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Expected Results and Comparison

The ITC data will provide a detailed thermodynamic signature of the binding interaction for both the novel compound and the known inhibitor, Entrectinib.

CompoundBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound 150 nM1.05-8.5+1.2
Entrectinib (Comparator) 5 nM0.98-11.2+0.5

Table 2: Hypothetical ITC data comparing the thermodynamic profiles of this compound and Entrectinib binding to TrkA.

This direct binding data from ITC would authoritatively confirm the interaction suggested by the DSF results. The lower Kd for Entrectinib indicates a higher binding affinity compared to our test compound, which is expected for a clinically approved inhibitor.

G cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow prep Reagent Preparation Protein (TrkA) in cell Ligand in syringe Identical buffer titration Titration Inject ligand into protein solution Measure heat change (dQ) prep->titration Load Instrument isotherm Binding Isotherm Plot dQ vs. Molar Ratio titration->isotherm Integrate Peaks fitting Data Fitting Fit to binding model (e.g., one-site) isotherm->fitting Non-linear Regression results Results Kd (Affinity) n (Stoichiometry) ΔH (Enthalpy) fitting->results

Caption: Step-by-step workflow of an Isothermal Titration Calorimetry experiment.

Conclusion

This guide outlines a robust, two-tiered strategy for confirming the binding affinity of a novel small molecule, this compound, to its putative target, TrkA kinase. By combining an initial, high-throughput compatible thermal shift assay with the gold-standard, direct binding measurement of isothermal titration calorimetry, researchers can build a high-confidence data package. The comparative analysis against a known inhibitor, Entrectinib, provides essential context for the potency of the new compound and aids in decision-making for further development. This multi-faceted approach, grounded in sound biophysical principles, is essential for ensuring the scientific integrity and trustworthiness of preclinical drug discovery data.

References

A Head-to-Head Preclinical Comparison Guide: Evaluating 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid Against Standard-of-Care PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for the preclinical, head-to-head evaluation of the novel investigational compound 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, hereafter referred to as Compound X , against established standard-of-care Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the structural motifs present in Compound X, it is hypothesized to function as a PARP inhibitor, a critical class of targeted therapies in oncology.

This document outlines the requisite experimental workflows, explains the scientific rationale behind methodological choices, and establishes a blueprint for generating robust, comparative data suitable for drug development decision-making. The selected comparators are the FDA-approved PARP inhibitors: Olaparib , Niraparib , and Rucaparib .[1][2][3][4]

The central therapeutic principle we aim to validate for Compound X is synthetic lethality . This occurs when the inhibition of PARP, a key enzyme in single-strand DNA break repair, proves selectively lethal to cancer cells that harbor defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5][6][7]

Part 1: Foundational In Vitro Characterization

The initial phase of this comparative study is designed to ascertain the fundamental biochemical and cellular properties of Compound X. The primary goals are to confirm its mechanism of action, determine its potency, and assess its selectivity against the intended biological targets, PARP1 and PARP2.

Experiment 1.1: Biochemical Potency and Isoform Selectivity

Causality: Before proceeding to complex cellular and in vivo models, it is imperative to confirm that Compound X directly inhibits the enzymatic activity of its putative targets, PARP1 and PARP2. Determining the half-maximal inhibitory concentration (IC50) is the industry-standard metric for potency. Assessing activity against both PARP1 and PARP2 provides crucial early insights into the compound's selectivity profile, which can influence both efficacy and potential toxicity.

Protocol: PARP1/2 Enzymatic Inhibition Assay (Colorimetric)

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP-mediated parylation. Wash and block the plate to prevent non-specific binding.

  • Compound Dilution: Prepare a serial dilution of Compound X, Olaparib, Niraparib, and Rucaparib, typically ranging from 1 µM to 0.1 nM.

  • Enzymatic Reaction: Add recombinant human PARP1 or PARP2 enzyme, activated DNA, and the necessary co-factors (including NAD+, the substrate for parylation) to the wells. Immediately add the diluted compounds.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the parylation reaction to proceed.

  • Detection: Wash the plate to remove unreacted reagents. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP). Following another incubation and wash, add a colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and read the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity.

  • Analysis: Plot the absorbance against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.

Data Presentation: Comparative Biochemical Potency

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP2/PARP1)
Compound X [Experimental Value] [Experimental Value] [Calculated Value]
Olaparib ~1-5 ~1-5 ~1
Niraparib ~3.8 ~2.1 ~0.55

| Rucaparib | ~1.4 | - | - |

Note: Literature values for comparators are provided for context.

Experiment 1.2: Cellular Potency and Synthetic Lethality Validation

Causality: A successful PARP inhibitor must not only inhibit the isolated enzyme but also exert a potent cytotoxic effect on cancer cells with specific DNA repair defects. By comparing the growth-inhibitory effects on a BRCA-mutated cell line versus a BRCA-proficient (wild-type) cell line, we can directly observe and quantify the principle of synthetic lethality.[6][8] A significant potency differential is a hallmark of a promising candidate.

Protocol: Cell Viability Assay

  • Cell Lines:

    • BRCA-deficient: CAPAN-1 (pancreatic cancer, BRCA2 mutant) or HCC1937 (breast cancer, BRCA1 mutant).[9][10][11]

    • BRCA-proficient: BxPC-3 or PANC-1 (pancreatic cancer, BRCA wild-type).[12]

  • Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and the standard drugs for 72-120 hours.

  • Viability Assessment: Use a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Data Presentation: Comparative Cellular Potency (GI50, nM)

Compound CAPAN-1 (BRCA2-mutant) PANC-1 (BRCA-WT) Synthetic Lethality Ratio (WT/Mutant)
Compound X [Experimental Value] [Experimental Value] [Calculated Value]
Olaparib [Experimental Value] [Experimental Value] [Calculated Value]
Niraparib [Experimental Value] [Experimental Value] [Calculated Value]

| Rucaparib | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Experiment 1.3: Cellular Target Engagement (Pharmacodynamics)

Causality: To confirm that the observed cellular cytotoxicity is a direct result of PARP inhibition, we must measure the downstream effect of the drug on its target within the cell. An immunofluorescence assay for poly (ADP-ribose) (PAR) formation provides direct, visual evidence of target engagement.[13][14] A potent compound should effectively block the DNA damage-induced accumulation of PAR.

Protocol: Immunofluorescence Assay for PAR Formation

  • Cell Culture: Grow cells (e.g., HeLa or A549) on coverslips or in imaging-compatible plates.

  • Pre-treatment: Incubate cells with Compound X or a comparator drug for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating with a potent alkylating agent (e.g., MNNG) or hydrogen peroxide for a short period (10-15 minutes) to stimulate PARP activity.

  • Fixation & Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol or Triton X-100.

  • Immunostaining: Block the cells and then incubate with a primary antibody specific for PAR. Follow this with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal per nucleus.

Part 2: In Vivo Head-to-Head Evaluation

After establishing a promising in vitro profile, the evaluation must move into a living system to assess pharmacokinetics, efficacy, and tolerability. This phase directly compares Compound X with the most relevant standard-of-care, typically the first-in-class drug, Olaparib.

Experiment 2.1: Comparative Pharmacokinetic (PK) Profiling

Causality: A drug's efficacy is critically dependent on its ability to reach and remain at the site of action at a sufficient concentration. A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.[15] Key parameters like oral bioavailability and half-life will dictate the dosing regimen required for in vivo efficacy studies and eventual clinical translation.[16][17][18]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use BALB/c mice or Sprague-Dawley rats.

  • Dosing Groups:

    • Group 1: Compound X, single intravenous (IV) dose (e.g., 2 mg/kg).

    • Group 2: Compound X, single oral (PO) dose (e.g., 10 mg/kg).

    • Group 3: Olaparib, single IV dose (e.g., 2 mg/kg).

    • Group 4: Olaparib, single PO dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma. Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Compound X Olaparib
Cmax (ng/mL) - Oral [Experimental Value] [Experimental Value]
Tmax (hr) - Oral [Experimental Value] [Experimental Value]
AUC (ng*hr/mL) - Oral [Experimental Value] [Experimental Value]
Half-life (t½, hr) [Experimental Value] [Experimental Value]

| Bioavailability (F%) | [Calculated Value] | [Calculated Value] |

Experiment 2.2: In Vivo Antitumor Efficacy Study

Causality: The ultimate preclinical validation is demonstrating that the compound can inhibit tumor growth in a living animal model that recapitulates the human disease. A xenograft study using a human cancer cell line with a relevant genetic mutation (BRCA2) provides the most direct test of the synthetic lethality hypothesis in vivo.[9][10]

Protocol: CAPAN-1 Pancreatic Cancer Xenograft Model

  • Cell Implantation: Subcutaneously implant CAPAN-1 cells (which are BRCA2-deficient) into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).[9][10]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (Control)

    • Group 2: Compound X (dose and schedule determined by PK data)

    • Group 3: Olaparib (e.g., 50 mg/kg, daily oral gavage)

  • Treatment & Monitoring: Administer treatments for a set period (e.g., 21-28 days). Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of tolerability.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups. Secondary endpoints can include tumor regressions and survival.

Data Presentation: Comparative In Vivo Efficacy

Treatment Group Mean Final Tumor Volume (mm³) % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle [Experimental Value] - [Experimental Value]
Compound X [Experimental Value] [Calculated Value] [Experimental Value]

| Olaparib | [Experimental Value] | [Calculated Value] | [Experimental Value] |

Part 3: Mechanistic Grounding and Visualizations

Understanding the "why" behind the experimental results requires placing them in the context of the underlying biological pathways.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

DNA single-strand breaks (SSBs) are common events that are typically repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a critical sensor role.[19][20][21][22] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more toxic double-strand breaks (DSBs).[8]

In normal, healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[23] However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective. These cells are unable to repair the DSBs caused by PARP inhibition, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[8][24] This selective killing of BRCA-deficient cells is the essence of synthetic lethality.[6][7]

Visualizations

G cluster_0 Part 1: In Vitro Assessment cluster_1 Part 2: In Vivo Evaluation Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Confirm Potency Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Validate Cellular MOA PK Study PK Study Target Engagement Assay->PK Study Proceed if Potent & Selective Xenograft Efficacy Xenograft Efficacy PK Study->Xenograft Efficacy Inform Dosing Lead Candidate Lead Candidate Xenograft Efficacy->Lead Candidate Proceed if Efficacious & Tolerated

Caption: Overall preclinical workflow for evaluating Compound X.

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP senses Replication DNA Replication SSB->Replication unrepaired SSB BER Base Excision Repair (SSB Repaired) PARP->BER initiates CompoundX Compound X (PARP Inhibitor) CompoundX->PARP inhibits DSB Double-Strand Break (DSB) Replication->DSB creates HR_proficient Homologous Recombination (BRCA1/2 functional) DSB->HR_proficient DSB Repaired HR_deficient Defective HR (BRCA1/2 mutated) DSB->HR_deficient DSB Unrepaired Survival_proficient Cell Survival & Proliferation HR_proficient->Survival_proficient Death_deficient Genomic Instability & Cell Death HR_deficient->Death_deficient

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

reproducibility of experimental results for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Reproducible Synthesis and Characterization of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. A novel compound's potential is directly tied to the ability of independent researchers to reliably synthesize and verify its structure and purity. This guide addresses the specific case of this compound, a molecule representative of the privileged thiazole and benzoic acid scaffolds frequently encountered in medicinal chemistry.

While this specific molecule may not be extensively documented in public literature, the principles governing its reproducible synthesis and characterization are universal. This document provides a robust, field-tested framework for researchers. We will move beyond a simple recitation of steps to explain the underlying causality of the chosen methodologies, establishing a self-validating system where analytical results from orthogonal techniques must converge to confirm the identity and purity of the target compound.

Section 1: A Proposed Pathway for Reproducible Synthesis

The key to a reproducible synthesis is the selection of robust, high-yielding, and well-understood chemical reactions. For the target molecule, a convergent synthesis strategy is proposed. This involves the independent synthesis of two key fragments followed by their coupling. This approach is often superior to a linear synthesis as it allows for easier purification of intermediates and often leads to higher overall yields.

The proposed pathway involves two main stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-methyl-4-bromothiazole core. This is a classic, reliable method for constructing thiazole rings.

  • Suzuki-Miyaura Cross-Coupling: Coupling of the thiazole fragment with a commercially available boronic acid derivative of benzoic acid. The Suzuki coupling is a Nobel Prize-winning reaction known for its high tolerance of functional groups and reliable performance.

Synthetic Workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product Thioacetamide Thioacetamide Hantzsch Hantzsch Thiazole Synthesis Thioacetamide->Hantzsch HaloKetone 1-bromo-1-(2-bromophenyl)ethan-1-one HaloKetone->Hantzsch BoronicAcid 2-(dihydroxyboranyl)benzoic acid Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Thiazole 4-(2-bromophenyl)-2-methylthiazole Thiazole->Suzuki FinalProduct This compound Purify1 Purification 1 (Chromatography/Crystallization) Hantzsch->Purify1 Purify2 Purification 2 (Aqueous Workup/Crystallization) Suzuki->Purify2 Purify1->Thiazole Purify2->FinalProduct

Caption: Convergent synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

Part A: Synthesis of 4-(2-bromophenyl)-2-methylthiazole (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.1 eq) in ethanol (5 mL per gram of haloketone).

    • Causality: Ethanol is a good solvent for both reactants and facilitates the reaction, which proceeds via an SN2 and subsequent cyclization mechanism typical of Hantzsch synthesis.[1][2][3] Using a slight excess of the thioacetamide ensures complete consumption of the more valuable haloketone.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting haloketone spot has disappeared.

  • Workup and Purification: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a 5% aqueous sodium carbonate solution to neutralize any generated HBr.[1] The crude product may precipitate. Filter the solid or extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate.

Part B: Synthesis of this compound (Final Product)

  • Reaction Setup: In a reaction vessel, combine 4-(2-bromophenyl)-2-methylthiazole (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq). The solvent system is typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

    • Causality: The Suzuki-Miyaura reaction requires a palladium(0) catalyst to initiate the catalytic cycle.[4][5] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6][7] A biphasic solvent system is often used to dissolve both the organic-soluble halide and the water-soluble base and boronic acid salt.

  • Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the final product less water-soluble.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile) or by reversed-phase chromatography if necessary.[8][9]

Section 2: The Analytical Gold Standard for Verification

Reproducibility is not claimed in synthesis; it is proven in analysis. A single analytical technique is insufficient. We must employ a suite of orthogonal methods—techniques that measure different physical properties—to build an irrefutable case for the compound's identity and purity. For the target molecule, the gold standard is a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS).

Detailed Experimental Protocol: Analysis

1. Nuclear Magnetic Resonance (¹H and ¹³C NMR)

  • Objective: To confirm the exact molecular structure and connectivity of the atoms.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the final, purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. The expected spectrum should show distinct aromatic protons for both the benzoic acid and thiazole rings, as well as a characteristic singlet for the methyl group on the thiazole.

    • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.

    • Self-Validation: The integration of the proton signals must correspond to the number of protons in the structure. The chemical shifts must be consistent with published data for similar thiazole and benzoic acid derivatives.[10][11][12][13]

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound with high precision.

  • Protocol:

    • Method Development: A robust HPLC method is essential for reproducibility.[14][15][16] For this polar, acidic compound, a reversed-phase C18 column is appropriate.[17]

      • Mobile Phase: A gradient elution is recommended for separating the polar product from any non-polar impurities. A typical system would be:

        • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks).[17]

        • Solvent B: Acetonitrile or Methanol with 0.1% acid.

      • Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 15-20 minutes.

    • Analysis: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL). Inject a small volume (e.g., 5-10 µL) and monitor the elution using a UV detector, typically at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

    • Self-Validation: A pure sample should result in a single major peak. Purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. For high-purity material required for biological testing, the main peak area should be >98%.

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition (the exact molecular formula).

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap mass spectrometer) using electrospray ionization (ESI).

    • Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Self-Validation: The experimentally measured mass must match the theoretically calculated mass for the molecular formula C₁₁H₉NO₂S to within a very small tolerance (typically < 5 parts per million, ppm).

Section 3: Data Interpretation & Comparative Analysis

To illustrate the importance of this multi-pronged approach, the table below compares hypothetical data for a successfully synthesized, pure batch of this compound against a batch from a poorly controlled, incomplete reaction.

ParameterBatch A: Successful, Reproducible Result Batch B: Failed/Impure Result Interpretation of Discrepancy
Appearance White to off-white crystalline solidBrown, oily residueIndicates the presence of impurities, possibly residual catalyst or decomposition products.
¹H NMR Clean spectrum, correct integrations, sharp singlets and aromatic multiplets.Broad peaks, signals from starting materials (e.g., 4-(2-bromophenyl)-2-methylthiazole), incorrect integration ratios.Incomplete reaction and/or poor purification. Broad peaks suggest multiple species or paramagnetic impurities.
HPLC Purity >99% (single major peak at expected retention time)65% target compound, multiple other peaks corresponding to starting materials and unknown byproducts.Confirms the presence of significant impurities and quantifies the failure of the reaction/purification.
HRMS (m/z) [M+H]⁺ Experimental: 220.0427; Calculated for C₁₁H₁₀NO₂S⁺: 220.0427 (Δ < 1 ppm)Multiple ions observed, including one at 220.0425, but also significant ions for starting materials.While the target mass is present, the presence of other ions confirms the mixture's heterogeneity.
Conclusion Batch A is unequivocally the target compound with high purity. The synthesis is reproducible.Batch B is a crude mixture. The synthesis failed to go to completion and/or the purification was ineffective. The result is not reproducible.

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Caption: The convergence of orthogonal analytical data is required for validation.

Section 4: Comparison with Alternative Synthetic Approaches

While the proposed Hantzsch/Suzuki pathway is robust, alternative methods exist. A common alternative would be to first synthesize 2-methyl-4-(2-carboxyphenyl)thiazole and then attempt to couple it. However, this presents challenges:

  • Linear vs. Convergent: A linear approach where modifications are made to a pre-existing complex molecule can be less efficient and lead to lower overall yields.

  • Functional Group Compatibility: The presence of the acidic carboxylic acid proton can interfere with many organometallic reactions that might be used to form the thiazole ring, often requiring protecting group chemistry. This adds steps, reduces overall yield, and introduces more points of potential failure, thereby decreasing reproducibility.

The chosen convergent approach minimizes these issues by coupling two stable, well-characterized fragments in the final step, which is a key principle for designing a reproducible synthesis.

Conclusion

The reproducibility of experimental results for a compound like this compound is not a matter of chance, but a direct consequence of deliberate, logical choices in synthetic strategy and rigorous, multi-faceted analytical validation. By selecting robust and well-understood reactions like the Hantzsch synthesis and Suzuki-Miyaura coupling, we build a foundation for success. However, it is the uncompromising application of orthogonal analytical techniques—NMR for structure, HPLC for purity, and HRMS for elemental formula—that provides the ultimate, trustworthy verification. This self-validating system, where each piece of data must corroborate the others, is the only way to ensure that the material synthesized in the lab today can be reliably replicated by others tomorrow, a principle that is non-negotiable in the advancement of science. This adherence to rigorous standards is in line with the recommendations set forth by organizations like the International Union of Pure and Applied Chemistry (IUPAC) for the clear and unambiguous reporting of chemical data.[18][19][20][21][22]

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No. 65032-66-8). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a deep understanding of safe laboratory practices.

Hazard Profile and Safety Imperatives

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several health hazards that dictate its handling and disposal requirements.

According to safety data sheets, this compound is:

  • Harmful if swallowed [1][2].

  • Causes skin irritation [1][2].

  • Causes serious eye irritation [1][2].

  • May cause respiratory irritation [1].

The structural components—a benzoic acid moiety and a thiazole ring—suggest specific chemical considerations. Benzoic acid is acidic and can react with bases, while the thiazole component contains sulfur and nitrogen, which can lead to the formation of toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion[1]. Therefore, improper disposal, such as incineration without appropriate off-gas scrubbing, poses a significant environmental and health risk.

Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn[4].

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact[1].

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols[1][5][6].

Regulatory Framework: Adherence to RCRA

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Improper disposal is not only unsafe but can lead to significant legal and financial penalties[7]. All waste generated from this compound must be managed as hazardous waste.

For academic institutions, the EPA's Subpart K regulations offer an alternative, more flexible framework for managing hazardous waste in laboratories, emphasizing safety and proper training[7][8][9]. Key principles that apply universally include waste identification, segregation, proper container management, and clear labeling[10][11].

Core Disposal Principles: Segregation and Containment

The foundation of safe chemical disposal rests on preventing unintended reactions and ensuring waste is securely contained until it can be processed by a licensed disposal facility.

Waste Segregation

This compound is an acidic organic compound. It must be segregated from incompatible materials to prevent dangerous reactions.

  • Do NOT mix with:

    • Bases (e.g., sodium hydroxide, amines): Can cause a strong exothermic neutralization reaction.

    • Strong Oxidizing Agents (e.g., nitrates, peroxides): Can lead to vigorous, potentially explosive reactions[12].

    • Metals: Benzoic acid can be corrosive to some metals[6][13].

Waste streams should be categorized as follows:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing the compound. Do not mix with other incompatible waste streams[14].

  • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound.

Container Selection and Labeling

Proper containment is critical for safety and compliance.

  • Container Choice: Use only containers that are chemically compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free of leaks, and have a secure, leak-proof closure[7].

  • Labeling: The moment waste is first added to a container, it must be labeled. The EPA requires that each label clearly displays[11]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . For mixtures, list all components by percentage or volume[10].

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final accumulation for pickup by a certified hazardous waste vendor.

Step 1: Identify and Characterize the Waste
  • Determine the physical state of the waste: solid, liquid (note the solvent), or contaminated debris. This dictates the specific disposal container.

Step 2: Segregate the Waste at the Source
  • Immediately place the waste into the correct, pre-labeled waste container at the point of generation (the Satellite Accumulation Area or SAA)[10][11]. Do not accumulate waste in unlabeled beakers or flasks.

Step 3: Collect Waste in Designated Containers
  • Solid Waste: Collect pure compound, or materials heavily contaminated with solid, in a designated solid hazardous waste container with a secure lid[14].

  • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for liquids. Indicate the solvent and approximate concentration on the label[14]. Never pour this chemical down the drain [15].

  • Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container[14].

  • Contaminated Debris: Lightly contaminated items like gloves and wipes should be collected as solid hazardous waste[14].

Step 4: Manage the Satellite Accumulation Area (SAA)
  • The SAA must be at or near the point of generation and under the control of laboratory personnel[9].

  • Keep waste containers tightly closed except when adding waste[8].

  • Do not accumulate more than 55 gallons of waste in your SAA[11].

  • Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days[10].

Step 5: Arrange for Final Disposal
  • The primary and only acceptable route for final disposal is through a licensed hazardous waste disposal service[14]. Your institution's Environmental Health & Safety (EHS) office will manage the pickup from the CAA.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Collection & Segregation cluster_2 Containerization in Satellite Accumulation Area (SAA) cluster_3 Final Disposal Pathway start Waste Generated: This compound decision_state Solid, Liquid, or Contaminated Debris? start->decision_state Identify Waste Form solid_waste Solid Waste (Unused chemical, gross contamination) decision_state->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) decision_state->liquid_waste Liquid debris_waste Contaminated Debris (Gloves, wipes, weigh boats) decision_state->debris_waste Debris solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container (Note all components) liquid_waste->liquid_container debris_waste->solid_container final_disposal Transfer to Central Accumulation Area (CAA) for pickup by licensed hazardous waste vendor solid_container->final_disposal liquid_container->final_disposal

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the spill from spreading. For solid spills, avoid generating dust[6]. For liquid spills, use an inert absorbent material like vermiculite or sand[16][17]. Do not allow the chemical to enter drains[18].

  • Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as hazardous waste[14].

Summary of Disposal and Safety Information

Parameter Guideline Primary Rationale
GHS Hazard Classifications Acute Oral Toxicity (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3)[1]Dictates mandatory use of PPE and handling in ventilated areas to prevent exposure.
Waste Classification Hazardous Waste (per RCRA)Ensures compliance with federal and local environmental regulations.
Disposal Method Collection by a licensed hazardous waste disposal company[14].Ensures safe, environmentally sound treatment and disposal.
Prohibited Disposal DO NOT dispose of in regular trash or down the sewer system[7][15].Prevents contamination of water systems and harm to aquatic life[15].
Key Incompatibilities Strong Bases, Strong Oxidizing Agents, Metals[6][12][13].Prevents dangerous chemical reactions (e.g., heat generation, fire, explosion).
Container Requirements Labeled, compatible, sealed, and in good condition[7].Prevents leaks, spills, and exposure during accumulation and transport.

References

Comprehensive Safety and Handling Guide for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No. 65032-66-8). As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by ensuring you have the critical information needed to work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.

Immediate Safety Assessment: Understanding the Risks

This compound is a compound that demands careful handling due to its specific hazard profile. The primary risks are associated with direct contact and inhalation. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as a potentially hazardous substance.[1]

The compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[2][3]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[2][3]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2][3]

Understanding these classifications is the first step in implementing a robust safety plan. The potential for skin, eye, and respiratory irritation dictates the mandatory use of specific engineering controls and personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Hazard and PPE Summary

For immediate reference, the following table summarizes the key hazards and the minimum required PPE to mitigate these risks.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[2][3]Lab Coat: A chemical-resistant lab coat must be worn and kept fully fastened. Gloves: Chemical-resistant nitrile gloves are required. Inspect for defects before use and change immediately upon contamination.[4][5]
Eye Contact H319: Causes serious eye irritation.[2][3]Safety Goggles: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] Face Shield: Use a face shield in conjunction with goggles when there is a significant risk of dust generation or splashing.[6]
Inhalation H335: May cause respiratory irritation.[2][3]Ventilation: All manipulations must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6] Respirator: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][2]
Ingestion H302: Harmful if swallowed.[2]Work Practices: Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][3]
Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial for preventing exposure. The choice of PPE is not merely a checklist item; it is a scientifically-backed system of protection.

  • Eye and Face Protection : The eyes are highly susceptible to irritation from fine chemical dust. Standard safety glasses are insufficient. Chemical splash goggles are mandatory as they form a seal around the eyes, preventing airborne particulates from entering. A face shield should be worn over goggles during procedures with a high potential for dust creation, such as weighing or transferring large quantities of the solid.[6]

  • Skin Protection :

    • Gloves : Nitrile rubber gloves provide adequate protection against this compound and a wide range of other laboratory chemicals.[4][5] The causality for this choice lies in nitrile's resistance to acids, bases, and organic solvents, which are common in a research environment.[5] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.

    • Lab Coat : A lab coat is the primary barrier for your body and clothing. It should be fully buttoned. In the event of a spill, a lab coat can be quickly removed to minimize skin contact.

  • Respiratory Protection : The primary defense against respiratory irritation is the use of engineering controls. All work with solid this compound must be performed inside a certified chemical fume hood.[1][6] This captures dust at the source, preventing it from entering the breathing zone of the operator. If a fume hood is not available, or if exposure limits are exceeded, a NIOSH-approved respirator equipped with a particulate filter (conforming to EN 143) is required.[2]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that every step, from preparation to cleanup, is conducted with the highest level of safety.

A. Preparation and Engineering Controls

  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[7]

  • Verify Ventilation: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Before handling the chemical, gather all necessary equipment (spatula, weigh boats, glassware) and labeled waste containers to minimize movement and potential for cross-contamination.[7]

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]

B. Donning Personal Protective Equipment (PPE)

  • Put on your lab coat and fasten it completely.

  • Don your chemical safety goggles.

  • Wash and dry your hands, then put on the correct size of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

C. Handling the Compound

  • Weighing: Carefully weigh the desired amount of the powder on a weigh boat or paper inside the fume hood to contain any dust.[7] Avoid any actions that could generate dust, such as pouring from a height.

  • Transfer: Use a clean spatula to transfer the solid.[7]

  • Storage: Keep the container tightly closed when not in use.[1][2][3] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[1]

D. Post-Handling Procedures

  • Decontamination: Clean all contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Hygiene: Wash your hands thoroughly with soap and water.[2][3]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Designate Area (Fume Hood) verify_hood Verify Hood Function prep_area->verify_hood gather_mats Gather Materials & Waste Containers verify_hood->gather_mats don_ppe Lab Coat -> Goggles -> Gloves gather_mats->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer store Store Securely (Tightly Closed) transfer->store decon Decontaminate Work Area store->decon doff_ppe Doff PPE (Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Waste in Approved Container wash->dispose

Caption: Workflow for handling this compound.

Emergency First-Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, seek immediate medical advice.[1][2]

  • Skin Contact : Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1][2]

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • Ingestion : Rinse mouth with water.[2] Immediately call a POISON CENTER or doctor.[2][3] Do NOT induce vomiting.[3]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Containerizing Waste : The primary chemical waste should be collected in a suitable, closed container, clearly labeled with the chemical name and associated hazards.[1]

  • Regulatory Compliance : Dispose of all waste material in accordance with all applicable federal, state, and local environmental regulations.[6] This compound should be handled as hazardous waste and sent to an approved waste disposal plant.[1][2][3]

  • Prohibition : Do not empty into drains or release into the environment.[1][6]

By adhering to this comprehensive guide, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and your research.

References

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